molecular formula C12H7ClN2O2 B15581545 1,6-Dihydroxy-2-chlorophenazine CAS No. 93768-40-2

1,6-Dihydroxy-2-chlorophenazine

货号: B15581545
CAS 编号: 93768-40-2
分子量: 246.65 g/mol
InChI 键: PFRLSIGYPXAHNU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

from genus Streptosporangium;  structure given in first source

属性

CAS 编号

93768-40-2

分子式

C12H7ClN2O2

分子量

246.65 g/mol

IUPAC 名称

2-chlorophenazine-1,6-diol

InChI

InChI=1S/C12H7ClN2O2/c13-6-4-5-8-11(12(6)17)15-7-2-1-3-9(16)10(7)14-8/h1-5,16-17H

InChI 键

PFRLSIGYPXAHNU-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

1,6-Dihydroxy-2-chlorophenazine: A Technical Overview of its Discovery, Origin, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,6-Dihydroxy-2-chlorophenazine is a chlorinated phenazine (B1670421) antibiotic with notable antifungal properties. This document provides a comprehensive technical guide on its discovery, microbial origin, and available data regarding its biological activity. Due to the inaccessibility of the full text of the original discovery publication, specific quantitative data and detailed experimental protocols are based on established methods for similar phenazine compounds produced by actinomycetes. This guide synthesizes the available information to support further research and development efforts.

Discovery and Origin

This compound was first identified as a novel, chlorine-containing phenazine antibiotic from the fermentation broth of an unusual member of the genus Streptosporangium.[1][2] Its discovery was part of the purification of a solvent-extractable antibiotic complex, which also yielded the known compound, 1,6-dihydroxyphenazine.[1][2] The producing organism is an actinomycete, a group of bacteria well-known for their ability to produce a wide array of secondary metabolites with diverse biological activities.

Discovery_Workflow cluster_fermentation Fermentation cluster_extraction Extraction & Purification cluster_identification Identification cluster_activity Biological Activity Fermentation Fermentation of Streptosporangium sp. Broth Fermentation Broth Fermentation->Broth SolventExtraction Solvent Extraction Broth->SolventExtraction ColumnChromatography Alumina (B75360) Column Chromatography SolventExtraction->ColumnChromatography Compound1 1,6-Dihydroxyphenazine (Known) ColumnChromatography->Compound1 Compound2 This compound (Novel) ColumnChromatography->Compound2 AntifungalAssay In vitro Antifungal Assay Compound2->AntifungalAssay Result Broad Spectrum Antifungal Activity (Dermatophytes & Candida) AntifungalAssay->Result

Figure 1: Logical workflow for the discovery of this compound.

Biosynthesis

The biosynthesis of phenazine antibiotics in bacteria, including Streptosporangium, originates from the shikimic acid pathway. The core phenazine structure is derived from chorismic acid. While the specific biosynthetic gene cluster for this compound has not been detailed in the available literature, the general pathway for phenazine biosynthesis provides a strong hypothetical framework. The chlorination step is likely catalyzed by a halogenase enzyme, a common feature in the biosynthesis of halogenated natural products in actinomycetes.

Phenazine_Biosynthesis E4P Erythrose-4-phosphate ShikimicAcid Shikimic Acid Pathway E4P->ShikimicAcid PEP Phosphoenolpyruvate PEP->ShikimicAcid ChorismicAcid Chorismic Acid ShikimicAcid->ChorismicAcid PhenazineCore Phenazine Core Synthesis ChorismicAcid->PhenazineCore Dihydroxyphenazine 1,6-Dihydroxyphenazine PhenazineCore->Dihydroxyphenazine Chlorination Chlorination (Halogenase) Dihydroxyphenazine->Chlorination FinalProduct This compound Chlorination->FinalProduct

Figure 2: Generalized biosynthetic pathway of this compound.

Antifungal Activity and Mechanism of Action

This compound exhibits broad-spectrum antifungal activity in vitro against dermatophytes and Candida species.[1][2]

Quantitative Data

Disclaimer: The full text of the original publication detailing the specific minimum inhibitory concentrations (MICs) for this compound was not accessible. The following table presents representative MIC values for a related phenazine compound, phenazine-1-carboxamide (B1678076), to illustrate the potential potency of this class of antifungals.

Fungal SpeciesRepresentative MIC Range (µg/mL) for Phenazine-1-carboxamide
Candida albicans32 - 64
Cryptococcus neoformans32 - 64
Aspergillus fumigatus32 - 64
Fusarium oxysporum32 - 64

Data is for phenazine-1-carboxamide and is intended for illustrative purposes only.

Mechanism of Action

The precise mechanism of action for this compound has not been explicitly elucidated. However, the antifungal mechanism of other phenazine antibiotics, such as phenazine-1-carboxamide, is understood to involve the induction of oxidative stress. Phenazines are redox-active molecules that can undergo reduction by cellular reductases and subsequent auto-oxidation, leading to the generation of reactive oxygen species (ROS) like superoxide (B77818) and hydrogen peroxide. This increase in intracellular ROS can lead to widespread cellular damage, including:

  • Membrane Damage: Lipid peroxidation of the fungal cell membrane, leading to increased permeability and loss of cellular integrity.

  • Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential and inhibition of cellular respiration.

  • Apoptosis: Induction of programmed cell death pathways, characterized by DNA fragmentation and chromatin condensation.

Experimental Protocols

Disclaimer: The specific protocols for the fermentation of the Streptosporangium sp. and the isolation of this compound were not available in the accessible literature. The following are generalized protocols based on standard methods for the production and purification of phenazine antibiotics from actinomycetes.

Fermentation
  • Inoculum Preparation: A vegetative culture of the Streptosporangium sp. is prepared by inoculating a suitable seed medium (e.g., ISP2 broth) and incubating at 28°C for 48-72 hours on a rotary shaker.

  • Production Fermentation: A production medium (e.g., a complex medium containing glucose, yeast extract, and peptone) is inoculated with the seed culture. The fermentation is carried out in a fermenter with controlled temperature (e.g., 28°C), pH (e.g., 7.0), and aeration for 5-7 days.

  • Monitoring: The production of the antibiotic is monitored throughout the fermentation process using analytical techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Isolation and Purification
  • Extraction: The fermentation broth is harvested and the mycelium is separated by centrifugation or filtration. The supernatant is then extracted with an organic solvent such as ethyl acetate.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatography: The crude extract is subjected to column chromatography on a stationary phase such as alumina or silica (B1680970) gel. The column is eluted with a gradient of solvents of increasing polarity to separate the components of the extract.

  • Purification: Fractions containing this compound are identified by TLC or HPLC and pooled. Further purification can be achieved by recrystallization or preparative HPLC to obtain the pure compound.

Conclusion

This compound is a promising antifungal agent of natural origin. Its discovery from a Streptosporangium species highlights the continued potential of actinomycetes as a source of novel bioactive compounds. While the available information provides a solid foundation for understanding its origin and general biological activity, further research is needed to fully characterize this molecule. The lack of access to the original full publication limits a detailed understanding of its specific antifungal potency and the optimal conditions for its production. Future work should focus on re-isolating the producing organism or a similar strain to obtain sufficient quantities of this compound for detailed spectroscopic analysis, determination of its precise antifungal spectrum and MIC values, and elucidation of its specific mechanism of action. These steps will be crucial for evaluating its potential as a lead compound for the development of new antifungal therapies.

References

An In-depth Technical Guide to 1,6-Dihydroxy-2-chlorophenazine: A Promising Antifungal Agent from a Natural Source

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-Dihydroxy-2-chlorophenazine is a chlorinated phenazine (B1670421) antibiotic with notable broad-spectrum antifungal activity. First isolated from the fermentation broth of an unusual member of the genus Streptosporangium, this compound has shown particular efficacy against dermatophytes and Candida species. This technical guide provides a comprehensive overview of its natural source, isolation, and biological properties, based on available scientific literature. Due to the limited recent research on this specific compound, this document consolidates the foundational knowledge while also highlighting areas for future investigation. Experimental protocols derived from the original discovery and general methodologies are presented to aid in the further exploration of this promising natural product.

Introduction

Phenazine compounds are a class of nitrogen-containing heterocyclic molecules produced by a variety of bacteria, renowned for their diverse biological activities, including antimicrobial and cytotoxic properties.[1] this compound is a notable member of this family, distinguished by its chlorine substitution, which contributes to its potent antifungal characteristics. The compound was first reported in 1984 as a novel discovery from the fermentation of a Streptosporangium species.[2] Its activity against clinically relevant fungi such as Candida and dermatophytes underscores its potential as a lead compound for the development of new antifungal therapies. This guide aims to provide a detailed summary of the existing knowledge on this compound to facilitate further research and development.

Natural Source and Fermentation

The sole reported natural source of this compound is a strain of the actinomycete genus Streptosporangium.[2] Actinomycetes are well-known producers of a wide array of secondary metabolites with therapeutic value.

Producing Organism
  • Genus: Streptosporangium[2]

  • Significance: This genus is known for producing various bioactive compounds. The specific strain responsible for producing this compound was noted as an "unusual member" of the genus, suggesting unique metabolic capabilities.[2]

Fermentation Protocol

Experimental Protocol: General Fermentation of Streptosporangium sp.

  • Inoculum Preparation: A vegetative inoculum is prepared by transferring spores or mycelial fragments from a slant culture into a seed medium. The seed culture is typically incubated for 2-3 days on a rotary shaker to achieve substantial growth.

  • Production Medium: The production medium is inoculated with the seed culture. A typical production medium for actinomycetes consists of a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts.

  • Fermentation Conditions: The fermentation is carried out in shake flasks or fermenters under controlled conditions of temperature, pH, and aeration for a period of 7-14 days.

  • Monitoring: The production of the target compound is monitored throughout the fermentation process using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis of the culture broth extract.

Isolation and Purification

The isolation of this compound from the fermentation broth involves solvent extraction and chromatographic purification.[2]

Experimental Protocol: Isolation and Purification

  • Extraction: The whole fermentation broth is extracted with a water-immiscible organic solvent, such as ethyl acetate (B1210297) or chloroform, at an appropriate pH to ensure the compound is in a neutral form for efficient extraction.

  • Concentration: The organic extract is then concentrated under reduced pressure to yield a crude extract.

  • Chromatography: The crude extract is subjected to column chromatography for purification. The original study utilized an alumina (B75360) column.[2] A step-wise gradient of solvents with increasing polarity is typically used to elute the compounds.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by TLC or HPLC to identify those containing this compound.

  • Final Purification: The enriched fractions may require further purification steps, such as preparative HPLC, to obtain the pure compound.

Biological Activity

This compound exhibits broad-spectrum antifungal activity, particularly against dermatophytes and Candida species.[2]

Antifungal Spectrum

The compound has demonstrated significant in vitro activity against a range of pathogenic fungi.

Table 1: Reported Antifungal Activity of this compound

Fungal GroupReported ActivityReference
DermatophytesActive[2]
Candida speciesActive[2]

Specific quantitative data such as Minimum Inhibitory Concentration (MIC) values from the original publication were not accessible for this review.

Signaling Pathways and Mechanism of Action (Hypothetical)

The precise mechanism of action and the signaling pathways affected by this compound have not been elucidated. However, phenazine antibiotics are generally known to exert their antimicrobial effects through the generation of reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components.

Below is a hypothetical signaling pathway illustrating the potential mechanism of action for a generic phenazine compound.

G Hypothetical Signaling Pathway for Phenazine Antifungal Activity cluster_extracellular Extracellular cluster_cell Fungal Cell Phenazine Phenazine RedoxCycling Redox Cycling Phenazine->RedoxCycling Enters Cell CellMembrane Cell Membrane ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2) RedoxCycling->ROS Generates OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage (DNA, Proteins, Lipids) OxidativeStress->CellularDamage Apoptosis Apoptosis CellularDamage->Apoptosis Induces

Caption: Hypothetical mechanism of phenazine antifungal action.

Experimental Workflows

The following diagram illustrates a general workflow for the discovery and initial characterization of a novel natural product like this compound.

G Workflow for Natural Product Discovery Fermentation Fermentation Extraction Extraction Fermentation->Extraction Purification Purification Extraction->Purification StructureElucidation Structure Elucidation (NMR, MS) Purification->StructureElucidation BioactivityScreening Bioactivity Screening (e.g., Antifungal Assays) Purification->BioactivityScreening LeadCompound Lead Compound Identification StructureElucidation->LeadCompound BioactivityScreening->LeadCompound

Caption: General workflow for natural product discovery.

Conclusion and Future Directions

This compound, a halogenated phenazine from Streptosporangium sp., represents a promising, yet underexplored, antifungal agent. The foundational work from 1984 established its natural origin and potent activity against key fungal pathogens.[2] However, a significant gap in the literature exists regarding its specific quantitative biological activity, mechanism of action, and potential for therapeutic development.

Future research should focus on:

  • Re-isolation and Scale-up: Developing a robust fermentation and purification process to obtain sufficient quantities of the compound for detailed studies.

  • Quantitative Biological Evaluation: Determining the MIC values against a broad panel of clinically relevant and drug-resistant fungal strains.

  • Mechanism of Action Studies: Investigating the specific cellular targets and signaling pathways affected by the compound to understand its antifungal effects.

  • Toxicology and Preclinical Studies: Assessing the safety profile of the compound in vitro and in vivo to evaluate its therapeutic potential.

  • Biosynthetic Pathway Elucidation: Identifying and characterizing the gene cluster responsible for its production in Streptosporangium to enable synthetic biology approaches for yield improvement and analog generation.

Addressing these research areas will be crucial in determining the viability of this compound as a clinical candidate in the fight against fungal infections.

References

biosynthesis pathway of 1,6-Dihydroxy-2-chlorophenazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biosynthesis of 1,6-Dihydroxy-2-chlorophenazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenazines are a diverse class of nitrogen-containing heterocyclic compounds produced by various bacteria, renowned for their broad-spectrum biological activities, including antimicrobial and antitumor properties. The halogenation of the phenazine (B1670421) scaffold can further enhance this bioactivity. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, a novel chlorinated phenazine originally isolated from Streptosporangium. The pathway is detailed from the central metabolite, chorismic acid, through the formation of the core phenazine structure and subsequent tailoring reactions including hydroxylation, decarboxylation, and chlorination. While the complete enzymatic sequence for this specific molecule is not fully elucidated, this guide consolidates current knowledge on phenazine biosynthesis, highlighting characterized enzymes for each critical step and presenting the most recent discoveries in phenazine halogenation. This document also includes representative experimental protocols and quantitative data on precursor synthesis to serve as a valuable resource for researchers in natural product biosynthesis, synthetic biology, and drug discovery.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to originate from the shikimate pathway intermediate, chorismic acid. The pathway can be divided into two major stages: the formation of the core phenazine precursor, phenazine-1,6-dicarboxylic acid (PDC), and the subsequent tailoring steps (decarboxylation, hydroxylation, and chlorination) to yield the final product.

Stage 1: Formation of the Phenazine Core (PDC)

The initial steps involving the conversion of chorismic acid to the key phenazine precursors, phenazine-1-carboxylic acid (PCA) or phenazine-1,6-dicarboxylic acid (PDC), are catalyzed by a conserved suite of enzymes encoded by the phz gene cluster.[1] For 1,6-disubstituted phenazines, PDC is the critical intermediate.[2][3]

The key enzymatic steps are:

  • PhzE: An enzyme related to anthranilate synthases converts two molecules of chorismic acid into 2-amino-2-deoxyisochorismic acid (ADIC).[1]

  • PhzD: This enzyme catalyzes the cleavage of ADIC to produce (5S,6S)-6-amino-5-hydroxy-1,3-cyclohexadiene-1-carboxylic acid (AOCHC).

  • PhzF: Isomerization of DHHA is thought to be carried out by PhzF.[4]

  • PhzB: A key condensation reaction catalyzed by PhzB joins two molecules of an AOCHC-derived intermediate to form the tricyclic precursor, hexahydrophenazine-1,6-dicarboxylic acid (HHPDC).[1]

  • PhzG: This flavin-dependent oxidase catalyzes the final aromatization of the phenazine ring to yield the stable phenazine-1,6-dicarboxylic acid (PDC).[1]

Phenazine Core Biosynthesis chorismate Chorismic Acid c1 chorismate->c1 2x adic ADIC aochc AOCHC Intermediate adic->aochc PhzD, PhzF hhpdc Hexahydrophenazine- 1,6-dicarboxylic Acid (HHPDC) aochc->hhpdc PhzB (Condensation) pdc Phenazine-1,6- dicarboxylic Acid (PDC) hhpdc->pdc PhzG (Aromatization) c1->adic PhzE

Figure 1: Biosynthesis of the core precursor Phenazine-1,6-dicarboxylic acid (PDC).

Stage 2: Post-PDC Tailoring Reactions

The conversion of PDC to this compound involves a series of tailoring reactions. While the specific enzymes from Streptosporangium have not been characterized, their functions can be inferred from homologous enzymes in other phenazine pathways. The proposed sequence is as follows:

  • Double Decarboxylation (Hypothesized): PDC must undergo decarboxylation at both the C1 and C6 positions. This is likely catalyzed by a decarboxylase. An analogous enzyme, PhdA, a UbiD-family decarboxylase, is known to decarboxylate PCA to phenazine.[5][6] A similar enzyme is proposed to act on PDC, yielding the phenazine core.

  • Dual Hydroxylation (Hypothesized): The phenazine core is then hydroxylated at the C1 and C6 positions to form 1,6-dihydroxyphenazine. Various flavin-dependent monooxygenases are known to hydroxylate the phenazine ring, such as PhzS and PhzO, although these typically act on PCA.[7][8] The existence of 1,6-dihydroxyphenazine as a natural product confirms this enzymatic capability exists.[9]

  • Regioselective Chlorination: The final step is the chlorination of 1,6-dihydroxyphenazine at the C2 position. This is catalyzed by a halogenase. Recently, a flavin-dependent halogenase (FDH), PezW, was identified and shown to be capable of halogenating phenazine scaffolds.[10][11] This enzyme provides a strong model for the type of biocatalyst responsible for this final modification.

Phenazine Tailoring Pathway pdc Phenazine-1,6- dicarboxylic Acid (PDC) phenazine Phenazine pdc->phenazine Decarboxylase (e.g., PhdA-like) [Uncharacterized] dhp 1,6-Dihydroxyphenazine phenazine->dhp Hydroxylase (e.g., PhzS/O-like) [Uncharacterized] final_product 1,6-Dihydroxy- 2-chlorophenazine dhp->final_product Halogenase (e.g., PezW) [Uncharacterized]

Figure 2: Proposed tailoring pathway from PDC to the final chlorinated product.

Quantitative Data

Specific yield and enzyme kinetic data for the biosynthesis of this compound are not currently available in the literature. However, significant metabolic engineering efforts have focused on improving the production of its precursor, PDC, providing valuable benchmarks.

Engineered StrainHost OrganismKey Genetic ModificationsPDC Titer (mg/L)Reference
P. chlororaphis HT66 mutantPseudomonas chlororaphisPoint mutations in the phzA gene~100[12] (Referenced in)
P. chlororaphis GP72ANlphzGPseudomonas chlororaphisReplacement of native phzG with homolog from S. lomondensis~50[12] (Referenced in)

Experimental Protocols

The following protocols are representative methodologies for the extraction, analysis, and enzymatic assay of phenazine compounds, adaptable for the study of this compound.

Protocol for Extraction and HPLC Analysis of Phenazines

This protocol provides a general framework for extracting phenazines from a bacterial culture and analyzing them via High-Performance Liquid Chromatography (HPLC).[13][14]

1. Sample Preparation (Extraction):

  • Take 10 mL of fermentation broth from the producing organism (e.g., Streptosporangium sp.).

  • Acidify the broth to pH 2.0 using 2 M HCl. This protonates the carboxyl and hydroxyl groups, increasing their solubility in organic solvents.

  • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate (B1210297), vortexing vigorously for 1 minute, and centrifuging to separate the phases.

  • Carefully collect the upper organic (ethyl acetate) layer.

  • Repeat the extraction two more times, pooling all organic layers.

  • Evaporate the pooled ethyl acetate to dryness using a rotary evaporator or under a stream of nitrogen.

  • Reconstitute the dried residue in a known volume (e.g., 1 mL) of HPLC-grade methanol (B129727).

  • Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before HPLC injection.

2. HPLC Chromatographic Conditions:

  • Instrument: Standard HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Methanol

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: Linear gradient from 20% to 100% B

    • 25-30 min: 100% B (isocratic wash)

    • 30-35 min: Re-equilibration at 20% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelengths: Monitor at 254 nm and 365 nm. Phenazines typically have characteristic absorbance maxima at these wavelengths.[13]

  • Injection Volume: 10-20 µL

3. Data Analysis:

  • Identify peaks corresponding to phenazine derivatives by comparing their retention times and UV-Vis spectra with authentic standards, if available.

  • Quantify the compounds by generating a standard curve with known concentrations of a purified standard.

Experimental Workflow start Fermentation Broth (10 mL) acidify Acidify to pH 2.0 (2 M HCl) start->acidify extract Extract 3x with Ethyl Acetate acidify->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Methanol (1 mL) evaporate->reconstitute filter Filter (0.22 µm Syringe Filter) reconstitute->filter hplc Inject into HPLC-DAD System filter->hplc analysis Data Analysis: - Compare Retention Time - Analyze UV-Vis Spectra - Quantify vs. Standard hplc->analysis

Figure 3: General experimental workflow for phenazine extraction and HPLC analysis.

General Protocol for a Phenazine-Modifying Enzyme Assay

This protocol outlines a spectrophotometric assay to measure the activity of a putative phenazine-modifying enzyme (e.g., a hydroxylase or halogenase). It is adapted from assays involving flavin-dependent enzymes.[15]

1. Reagents and Buffers:

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.8), 100 mM KCl.

  • Substrate: 1,6-dihydroxyphenazine (or other relevant precursor) dissolved in DMSO or methanol (e.g., 10 mM stock).

  • Cofactors: NADPH or NADH (e.g., 10 mM stock), FAD or FMN (e.g., 1 mM stock).

  • Enzyme: Purified putative halogenase or hydroxylase.

  • Flavin Reductase (if required): Some monooxygenases require a separate reductase to regenerate the reduced flavin cofactor.

2. Assay Procedure:

  • Set up the reaction in a 1 mL cuvette or a 96-well microplate.

  • To the reaction buffer, add the substrate to a final concentration of 50-100 µM.

  • Add cofactors: FAD to 10 µM and NADPH to 200 µM.

  • Initiate the reaction by adding a known amount of the purified enzyme (and flavin reductase, if necessary).

  • Immediately monitor the change in absorbance over time using a spectrophotometer. The consumption of NADPH can be monitored at 340 nm (ε = 6220 M⁻¹cm⁻¹), or the formation of the new phenazine product can be monitored at a specific wavelength determined from its UV-Vis spectrum.

3. Data Analysis:

  • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.

  • Determine kinetic parameters (Kₘ, Vₘₐₓ) by varying the substrate concentration and fitting the data to the Michaelis-Menten equation.

Conclusion and Future Directions

The biosynthesis of this compound proceeds from chorismic acid via the core phenazine intermediate PDC. While the initial steps of the pathway are well-established, the terminal tailoring enzymes responsible for the specific decarboxylation, hydroxylation, and, most critically, the C-2 chlorination in Streptosporangium remain to be identified and characterized. The recent discovery of the phenazine halogenase PezW provides a critical lead for identifying the enzyme responsible for the final step.[10] Future research should focus on genome mining of the producing Streptosporangium strain to identify the complete biosynthetic gene cluster. Characterization of these tailoring enzymes will not only fully elucidate the pathway but also provide new biocatalytic tools for the chemoenzymatic synthesis of novel, bioactive halogenated phenazines for pharmaceutical and agricultural applications.

References

physicochemical properties of 1,6-Dihydroxy-2-chlorophenazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-Dihydroxy-2-chlorophenazine is a notable member of the phenazine (B1670421) class of heterocyclic compounds, recognized for its significant biological activities. First identified as a novel antifungal antibiotic isolated from a member of the genus Streptosporangium, this compound has demonstrated broad-spectrum efficacy against various fungal pathogens, including dermatophytes and Candida species.[1] Its unique chemical structure, featuring a chlorinated phenazine core with two hydroxyl groups, underpins its biological function and presents opportunities for further investigation and development in the pharmaceutical and agrochemical sectors. This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols related to its isolation and biological evaluation, and insights into its potential mechanisms of action.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and understanding its behavior in biological systems.

PropertyValueSource
Molecular Formula C₁₂H₇ClN₂O₂PubChem
Molecular Weight 246.65 g/mol PubChem
Canonical SMILES C1=CC2=C(C(=C1)O)N=C3C=C(C(=C(C3=N2)Cl)O)C=C5PubChem
InChI Key PFRLSIGYPXAHNU-UHFFFAOYSA-NPubChem
Predicted XlogP 2.6PubChem
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Spectroscopic Data

Detailed spectroscopic data is essential for the unequivocal identification and structural elucidation of this compound. While specific spectra for this compound are not widely published, the following are the expected analytical techniques that would be used for its characterization.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, which is critical for confirming the molecular structure.

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the hydroxyl (-OH) and aromatic C-H and C=C bonds.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Phenazine compounds typically exhibit characteristic absorption peaks in the UV-Vis region due to their conjugated aromatic system.

  • Mass Spectrometry (MS): Determines the precise molecular weight and provides information about the fragmentation pattern, further confirming the structure.

Experimental Protocols

The following sections detail the methodologies for the isolation and antifungal evaluation of this compound, based on established practices for phenazine antibiotics.

Isolation and Purification

This compound was first isolated from the fermentation broth of a Streptosporangium species.[1] The general workflow for such an isolation process is outlined below.

experimental_workflow Fermentation Fermentation of Streptosporangium sp. Extraction Solvent Extraction of Broth Fermentation->Extraction Chromatography Alumina Column Chromatography Extraction->Chromatography Purification Further Purification (e.g., HPLC) Chromatography->Purification Characterization Structural Elucidation (NMR, MS, etc.) Purification->Characterization

Figure 1. General workflow for the isolation and purification of this compound.

Protocol:

  • Fermentation: Cultivate the Streptosporangium strain in a suitable liquid medium under optimal conditions for secondary metabolite production.

  • Extraction: After a sufficient incubation period, extract the whole fermentation broth with an appropriate organic solvent (e.g., ethyl acetate) to partition the antibiotic into the organic phase.

  • Concentration: Concentrate the organic extract under reduced pressure to yield a crude extract.

  • Chromatography: Subject the crude extract to column chromatography on alumina. Elute with a gradient of solvents to separate the components.[1]

  • Fraction Collection and Analysis: Collect fractions and analyze them using techniques like Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Final Purification: Pool the fractions containing this compound and subject them to further purification steps, such as High-Performance Liquid Chromatography (HPLC), to obtain the pure compound.

  • Structural Verification: Confirm the identity and purity of the isolated compound using spectroscopic methods (NMR, MS, IR, UV-Vis).

Antifungal Susceptibility Testing

The antifungal activity of this compound can be determined using standard broth microdilution or agar (B569324) diffusion methods.

Broth Microdilution Method (General Protocol):

  • Prepare Inoculum: Prepare a standardized suspension of the fungal test organism (e.g., Candida albicans, Trichophyton spp.) in a suitable broth medium (e.g., RPMI-1640).

  • Prepare Drug Dilutions: Perform serial dilutions of this compound in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include positive (no drug) and negative (no inoculum) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determine Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible growth of the fungus.

Biological Activity and Signaling Pathways

Phenazine antibiotics are known to exert their biological effects through various mechanisms, often related to their ability to undergo redox cycling and generate reactive oxygen species (ROS). The antifungal mechanism of phenazines can involve the disruption of cellular respiration and the induction of oxidative stress, leading to damage of cellular components and ultimately cell death.

While the specific signaling pathways affected by this compound have not been elucidated, a generalized proposed mechanism for phenazine antifungal action is depicted below.

signaling_pathway cluster_cell Fungal Cell Phenazine This compound (Enters Cell) Redox Redox Cycling Phenazine->Redox ROS Reactive Oxygen Species (ROS) Generation Redox->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Damage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->Damage Apoptosis Apoptosis/Cell Death Damage->Apoptosis

Figure 2. Proposed general mechanism of antifungal action for phenazine antibiotics.

This proposed pathway highlights the central role of redox cycling and the subsequent generation of ROS. The resulting oxidative stress is a key factor in the antifungal activity of this class of compounds. Further research is needed to identify the specific intracellular targets and signaling cascades modulated by this compound.

Conclusion

This compound is a promising natural product with demonstrated antifungal properties. While its fundamental physicochemical identity has been established, there remains a need for more extensive experimental characterization, including the determination of its solubility, melting point, and detailed spectroscopic profile. The elucidation of its specific mechanism of action and the signaling pathways it modulates will be critical for its potential development as a therapeutic or agrochemical agent. The protocols and information provided in this guide serve as a foundational resource for researchers and scientists interested in exploring the full potential of this intriguing phenazine antibiotic.

References

Elucidation of the Molecular Structure of 1,6-Dihydroxy-2-chlorophenazine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure elucidation of 1,6-dihydroxy-2-chlorophenazine, a novel phenazine (B1670421) antibiotic. The information is compiled from available scientific literature and chemical databases to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug development.

Introduction and Biological Significance

This compound is a chlorinated phenazine derivative first isolated from the fermentation broth of an unusual member of the genus Streptosporangium.[1] It is a novel antibiotic that exhibits broad-spectrum antifungal activity in vitro against various dermatophytes and Candida species.[1] The discovery of this compound is significant as it belongs to the phenazine class of bacterially-produced secondary metabolites, which are known for their diverse biological activities, including antimicrobial and, in some cases, antitumor properties. The parent, non-chlorinated compound, 1,6-dihydroxyphenazine, is a known bacterial metabolite.[1]

Physicochemical and Structural Properties

The molecular formula of this compound has been established as C₁₂H₇ClN₂O₂.[2] Public chemical databases provide predicted and some experimental data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₇ClN₂O₂PubChem[2]
Monoisotopic Mass246.0196 DaPubChem[2]
Predicted XlogP2.6PubChem[2]
IUPAC Name2-chloro-1,6-dihydroxyphenazineN/A
SMILESC1=CC2=C(C(=C1)O)N=C3C=CC(=C(C3=N2)O)ClPubChem[2]
InChIInChI=1S/C12H7ClN2O2/c13-6-4-5-8-11(12(6)17)15-7-2-1-3-9(16)10(7)14-8/h1-5,16-17HPubChem[2]

Note: Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, UV-Vis) for the definitive structure elucidation were not available in the public domain at the time of this writing. The primary literature describing the full characterization could not be accessed.

Experimental Protocols

While the full, detailed experimental protocols from the primary literature are not publicly available, the abstract of the discovery paper outlines the general methodology for the isolation and purification of this compound.[1]

Fermentation and Isolation

This compound was produced by a member of the genus Streptosporangium through fermentation. The antibiotic complex was extracted from the fermentation broth using a solvent-based extraction method.

Purification

The major components of the antibiotic complex were separated and purified using alumina (B75360) column chromatography.[1] This process yielded 1,6-dihydroxyphenazine and the novel this compound.

Below is a diagram illustrating the general experimental workflow for the isolation and purification of this compound.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis streptosporangium Streptosporangium sp. Culture fermentation_broth Fermentation Broth streptosporangium->fermentation_broth Incubation solvent_extraction Solvent Extraction fermentation_broth->solvent_extraction crude_extract Crude Antibiotic Complex solvent_extraction->crude_extract alumina_column Alumina Column Chromatography crude_extract->alumina_column dihydroxy_phenazine 1,6-Dihydroxyphenazine alumina_column->dihydroxy_phenazine Fraction 1 chloro_dihydroxy_phenazine This compound alumina_column->chloro_dihydroxy_phenazine Fraction 2 structure_elucidation Structure Elucidation chloro_dihydroxy_phenazine->structure_elucidation

Caption: Experimental workflow for the isolation of this compound.

Molecular Structure Elucidation

The definitive elucidation of the molecular structure of this compound would have relied on a combination of spectroscopic techniques. Although the specific data is not available, a standard approach would involve:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition (C₁₂H₇ClN₂O₂). High-resolution mass spectrometry (HRMS) would provide the exact mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the number and connectivity of protons, providing information about the aromatic protons and hydroxyl groups.

    • ¹³C NMR: To identify the number of unique carbon atoms in the molecule.

    • 2D NMR (COSY, HMQC/HSQC, HMBC): To establish the connectivity between protons and carbons, allowing for the assembly of the phenazine core and determination of substituent positions.

  • Infrared (IR) Spectroscopy: To identify functional groups, such as O-H (hydroxyl) and C=N bonds characteristic of the phenazine ring system.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the chromophore of the molecule, which is characteristic of the phenazine scaffold.

Potential Antifungal Signaling Pathways

The precise mechanism of action and the signaling pathways affected by this compound have not been explicitly detailed in the available literature. However, phenazine antibiotics are generally known to exert their antifungal effects through various mechanisms, primarily related to the generation of reactive oxygen species (ROS).

The following diagram illustrates a generalized signaling pathway for the antifungal action of phenazine compounds. This is a representative model and may not be entirely specific to this compound.

signaling_pathway cluster_cell Fungal Cell cluster_damage Cellular Damage phenazine This compound cell_membrane Cell Membrane phenazine->cell_membrane Enters Cell redox_cycling Redox Cycling cell_membrane->redox_cycling ros Reactive Oxygen Species (ROS) (e.g., O₂⁻, H₂O₂) redox_cycling->ros Generates dna_damage DNA Damage ros->dna_damage protein_damage Protein Oxidation ros->protein_damage lipid_peroxidation Lipid Peroxidation ros->lipid_peroxidation apoptosis Apoptosis / Cell Death dna_damage->apoptosis protein_damage->apoptosis lipid_peroxidation->apoptosis

Caption: Generalized antifungal signaling pathway for phenazine antibiotics.

Conclusion and Future Directions

This compound is a noteworthy antifungal agent from a natural source. While its initial discovery and basic properties have been reported, a full, publicly accessible dataset of its spectroscopic characterization and a detailed study of its mechanism of action are lacking. Future research should focus on:

  • Re-isolation or chemical synthesis of this compound to enable comprehensive spectroscopic analysis.

  • In-depth studies to elucidate its specific antifungal mechanism and the signaling pathways involved.

  • Evaluation of its efficacy in in vivo models of fungal infections.

  • Structure-activity relationship (SAR) studies to potentially develop more potent and selective antifungal agents based on its scaffold.

This technical guide serves as a foundational document for researchers interested in this compound, highlighting both what is known and the areas where further investigation is warranted.

References

In-Depth Technical Guide to the Spectroscopic Characterization of 1,6-Dihydroxy-2-chlorophenazine

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for the compound 1,6-Dihydroxy-2-chlorophenazine. Due to the limited availability of public domain experimental data, this document combines predicted spectroscopic values with established methodologies for the characterization of phenazine (B1670421) derivatives. The primary aim is to offer a foundational resource for researchers engaged in the study and application of this molecule.

Spectroscopic Data

Mass Spectrometry (MS)

Predicted mass spectrometry data for this compound (Molecular Formula: C₁₂H₇ClN₂O₂) is available and serves as a valuable tool for its identification. The monoisotopic mass is calculated to be 246.0196 Da. The table below summarizes the predicted m/z values for various adducts.[1]

AdductPredicted m/z
[M+H]⁺247.02688
[M+Na]⁺269.00882
[M-H]⁻245.01232
[M+NH₄]⁺264.05342
[M+K]⁺284.98276
[M]⁺246.01905
[M]⁻246.02015
Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental ¹H and ¹³C NMR data for this compound is not currently available in surveyed public databases and literature. For researchers seeking to characterize this compound, a comparative analysis with the parent compound, 1,6-Dihydroxyphenazine, and other chlorinated phenazine derivatives would be a recommended approach.

Experimental Protocols

The following sections outline generalized experimental protocols for obtaining Mass Spectrometry and NMR data for phenazine compounds, based on standard laboratory practices.

Mass Spectrometry Protocol

A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended for accurate mass determination.

  • Sample Preparation: Dissolve a small quantity of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). The concentration should be optimized for the instrument, typically in the low µg/mL range.

  • Ionization: Electrospray ionization (ESI) is a common and effective method for phenazine compounds, capable of producing both positive ([M+H]⁺) and negative ([M-H]⁻) ions.

  • Mass Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass of this compound. The isotopic pattern for a chlorine-containing compound (a characteristic M and M+2 peak in an approximate 3:1 ratio) should be observed.

NMR Spectroscopy Protocol

¹H and ¹³C NMR spectra are essential for the structural elucidation of this compound.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent will depend on the solubility of the compound.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width. Expected signals would include aromatic protons and hydroxyl protons.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional): For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity between protons and carbons.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic identification and characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy Synthesis_Isolation Synthesis or Isolation of Compound MS_Analysis High-Resolution MS Synthesis_Isolation->MS_Analysis Initial ID MS_Data Accurate Mass & Isotopic Pattern MS_Analysis->MS_Data NMR_1D 1D NMR (1H, 13C) MS_Data->NMR_1D Confirm Mass NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Further Analysis Structure_Elucidation Structural Elucidation NMR_2D->Structure_Elucidation

A logical workflow for the spectroscopic analysis of this compound.

As no specific signaling pathways involving this compound are well-documented in publicly available literature, a diagram for such a pathway cannot be provided at this time. The focus of this guide remains on the foundational spectroscopic characterization of the molecule itself.

References

Unveiling the Antifungal Potential of 1,6-Dihydroxy-2-chlorophenazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-Dihydroxy-2-chlorophenazine is a chlorinated phenazine (B1670421) compound with demonstrated potent antifungal properties. This technical guide provides a comprehensive overview of its known biological activity, based on available scientific literature. The primary focus of this document is to consolidate the existing data on its antifungal spectrum and to provide standardized experimental methodologies relevant to its study. Due to the limited accessibility of full-text primary research, this guide also places the compound in the broader context of phenazine antibiotics to infer potential mechanisms of action and outlines general protocols for its investigation.

Introduction to Phenazine Antibiotics

Phenazines are a large and diverse class of nitrogen-containing heterocyclic compounds produced by a wide variety of bacteria, including species of Pseudomonas and Streptomyces.[1] These compounds are known for their broad-spectrum biological activities, which include antibacterial, antifungal, anticancer, and antiparasitic effects.[1][2] The planar structure of the phenazine ring system allows them to intercalate with DNA, and their redox activity enables the generation of reactive oxygen species (ROS), which can lead to cellular damage in target organisms.[2] The specific biological activity of a phenazine derivative is often determined by the nature and position of its substituents.[2]

Biological Activity of this compound

The primary and most well-documented biological activity of this compound is its antifungal action.[3]

Antifungal Spectrum

Research has shown that this compound exhibits a broad spectrum of activity against various fungal pathogens.[3] Specifically, it has been reported to be effective against:

  • Dermatophytes: A group of fungi that commonly cause skin, hair, and nail infections.

  • Candida: A genus of yeasts that can cause opportunistic infections, ranging from superficial to systemic.[3]

Quantitative Antifungal Activity Data

Detailed quantitative data, such as Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values from the primary literature, are not widely available in accessible public domains. The table below is a template that can be used to summarize such data once it becomes available through further research.

Fungal SpeciesStrainMIC (µg/mL)MFC (µg/mL)Reference
e.g., Trichophyton rubrumATCC 28188Data not availableData not available
e.g., Candida albicansATCC 90028Data not availableData not available

Production and Isolation

This compound is a natural product isolated from the fermentation broth of a member of the genus Streptosporangium.[3] The compound was co-isolated with its non-chlorinated analog, 1,6-dihydroxyphenazine.[3]

Putative Mechanism of Action

While the specific signaling pathway for this compound has not been elucidated, the mechanism of action for phenazine antibiotics, in general, is thought to involve the induction of oxidative stress through the generation of reactive oxygen species (ROS). This can lead to widespread cellular damage and ultimately, apoptosis.

Putative Antifungal Mechanism of Phenazines Phenazine This compound CellMembrane Fungal Cell Membrane Phenazine->CellMembrane Enters Cell ROS Reactive Oxygen Species (ROS) Generation CellMembrane->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction DNA_Damage DNA Damage OxidativeStress->DNA_Damage Protein_Damage Protein Damage OxidativeStress->Protein_Damage Apoptosis Apoptosis MitochondrialDysfunction->Apoptosis DNA_Damage->Apoptosis Protein_Damage->Apoptosis

Caption: Putative signaling pathway for phenazine-induced apoptosis in fungal cells.

Experimental Protocols

The following are detailed, standardized methodologies for key experiments relevant to the study of the antifungal properties of this compound. These are based on established protocols and can be adapted for specific research needs.

Fermentation and Isolation
  • Culture: A species of Streptosporangium is cultured in a suitable fermentation medium.

  • Extraction: The fermentation broth is extracted with an organic solvent.

  • Purification: The crude extract is then subjected to chromatographic techniques, such as column chromatography on alumina, to isolate this compound.[3]

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Preparation of Antifungal Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Fungal Inoculum:

    • For yeasts (Candida spp.), culture the organism on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • For molds (dermatophytes), culture the organism on a suitable agar medium at 28-30°C until sporulation is observed. Harvest conidia and prepare a suspension, adjusting the turbidity to a 0.5 McFarland standard.

  • Microplate Assay:

    • Perform serial two-fold dilutions of the antifungal agent in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

    • Inoculate each well with the prepared fungal suspension.

    • Include a growth control (no antifungal) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (35°C for yeasts, 28-30°C for molds) for 24-72 hours.

  • Reading Results: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.

Antifungal Susceptibility Testing Workflow Start Start PrepareCompound Prepare Stock Solution of This compound Start->PrepareCompound PrepareInoculum Prepare Fungal Inoculum (0.5 McFarland Standard) Start->PrepareInoculum SerialDilution Perform Serial Dilutions in 96-Well Plate PrepareCompound->SerialDilution InoculatePlate Inoculate Plate with Fungal Suspension PrepareInoculum->InoculatePlate SerialDilution->InoculatePlate Incubate Incubate Plate InoculatePlate->Incubate ReadMIC Read Minimum Inhibitory Concentration (MIC) Incubate->ReadMIC End End ReadMIC->End

Caption: General workflow for determining antifungal susceptibility via broth microdilution.

Conclusion and Future Directions

This compound is a promising antifungal agent with a broad spectrum of activity against dermatophytes and Candida species.[3] While its initial discovery highlighted its potential, there is a clear need for further research to fully characterize its biological activity. Future studies should focus on:

  • Quantitative Antifungal Profiling: Determining the MIC and MFC values against a wide range of clinically relevant fungal isolates.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by the compound in fungal cells.

  • In Vivo Efficacy and Toxicity: Evaluating the antifungal efficacy and safety profile of this compound in animal models of fungal infections.

  • Synergy Studies: Investigating potential synergistic effects when combined with existing antifungal drugs.

The development of new antifungal agents is a critical area of research, and this compound represents a valuable lead compound that warrants further investigation.

References

Unraveling the Antifungal Action of 1,6-Dihydroxy-2-chlorophenazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenazine (B1670421) compounds, a class of nitrogen-containing heterocyclic molecules produced by various bacteria, are well-documented for their broad-spectrum antimicrobial properties. Among these, 1,6-dihydroxy-2-chlorophenazine has been identified as a potent antifungal agent, exhibiting activity against a range of dermatophytes and Candida species[1]. While specific mechanistic studies on this particular chlorinated phenazine are limited, this guide synthesizes the current understanding of the antifungal action of closely related phenazine compounds. By examining the established mechanisms of action for molecules like phenazine-1-carboxylic acid (PCA) and 1,6-dihydroxyphenazine, we can infer the probable pathways through which this compound exerts its fungal growth-inhibitory effects. The primary mechanisms are believed to involve the generation of reactive oxygen species (ROS), leading to significant cellular damage, and the disruption of fungal cell membrane integrity. This document provides a comprehensive overview of these mechanisms, supported by data on related compounds, detailed experimental protocols for investigation, and visual representations of the key pathways and workflows.

Introduction

Fungal infections pose a significant threat to human health and agriculture, necessitating the discovery and development of novel antifungal agents. Phenazines, produced by microorganisms such as Pseudomonas and Streptomyces, represent a promising class of natural products with potent antifungal activity[2][3]. This compound is a chlorinated derivative that has been noted for its broad-spectrum antifungal properties[1]. Understanding its precise mechanism of action is crucial for its potential development as a therapeutic agent. This guide consolidates the current knowledge on the antifungal mechanisms of phenazines as a class to build a comprehensive picture of the likely activity of this compound.

Inferred Antifungal Mechanism of Action

The antifungal activity of phenazine compounds is generally attributed to a multi-pronged attack on fungal cells, primarily centered around the induction of oxidative stress and the disruption of cellular membranes.

Generation of Reactive Oxygen Species (ROS)

A key mechanism of action for many phenazine compounds is their ability to undergo redox cycling within the fungal cell. This process leads to the generation of reactive oxygen species (ROS), such as superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂)[2][4]. These highly reactive molecules can cause widespread damage to vital cellular components, including lipids, proteins, and nucleic acids, ultimately leading to fungal cell death[5]. The presence of hydroxyl groups on the phenazine ring, as in this compound, may enhance this redox cycling activity.

The proposed pathway for ROS generation involves the reduction of the phenazine compound by cellular reductants like NADH or NADPH, followed by the transfer of an electron to molecular oxygen to form superoxide. This process can be cyclical, leading to a continuous production of ROS and overwhelming the fungal cell's antioxidant defenses[2].

ROS_Generation_Pathway Phenazine This compound ReducedPhenazine Reduced Phenazine ReducedPhenazine->Phenazine Oxidation NAD NAD+/NADP+ O2 O₂ NADH NADH/NADPH NADH->ReducedPhenazine Reduction Superoxide O₂⁻ (Superoxide) O2->Superoxide Electron Transfer ROS Reactive Oxygen Species (ROS) Superoxide->ROS CellDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellDamage Apoptosis Apoptosis/Cell Death CellDamage->Apoptosis

Caption: Proposed pathway of ROS generation by this compound.

Disruption of Fungal Cell Membrane

Phenazine compounds can also directly interact with and disrupt the integrity of the fungal cell membrane. This can lead to increased membrane permeability, leakage of essential intracellular components such as ions, metabolites, and proteins, and ultimately, cell lysis[6]. The lipophilic nature of the phenazine core likely facilitates its insertion into the lipid bilayer of the fungal membrane. The specific structural features of this compound, including the chlorine atom, may influence its interaction with membrane components.

Antifungal Activity of Phenazine Compounds

Phenazine CompoundFungal SpeciesMIC (µg/mL)Reference
Phenazine-1-carboxylic acid (PCA)Pestalotiopsis kenyanaEC₅₀ ~2.32[6]
Phenazine-1-carboxylic acid (PCA)Valsa mali0.08 mM (~17.9)[7]
1,6-dihydroxyphenazine-5,10-dioxide (Iodinin)Various fungiNot specified[8]
This compound Dermatophytes & Candida Data not available [1]

Experimental Protocols

Investigating the antifungal mechanism of this compound would involve a series of established experimental protocols.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable fungal growth medium (e.g., RPMI 1640).

    • Inoculate each well with a standardized suspension of the target fungal species.

    • Include positive (no drug) and negative (no fungus) controls.

    • Incubate the plate under appropriate conditions for fungal growth (e.g., 24-48 hours at 35°C).

    • Determine the MIC by visual inspection or by measuring the optical density at 600 nm[9].

Reactive Oxygen Species (ROS) Detection Assay

This assay measures the intracellular accumulation of ROS in fungal cells upon treatment with the test compound.

  • Protocol:

    • Culture the fungal cells to the mid-logarithmic phase.

    • Treat the cells with this compound at its MIC or sub-MIC for a specified duration.

    • Incubate the treated and untreated (control) cells with a fluorescent probe for ROS, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

    • DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer[6]. An increase in fluorescence in the treated cells compared to the control indicates ROS production.

Cell Membrane Permeability Assay

This assay assesses damage to the fungal cell membrane by measuring the leakage of intracellular contents.

  • Protocol:

    • Treat fungal cells with this compound as described for the ROS assay.

    • Centrifuge the cell suspension to pellet the cells.

    • Collect the supernatant.

    • Measure the absorbance of the supernatant at 260 nm and 280 nm to quantify the leakage of nucleic acids and proteins, respectively[6]. An increase in absorbance in the supernatant of treated cells compared to the control indicates compromised membrane integrity.

Experimental_Workflow Start Start: Fungal Culture MIC Determine MIC Start->MIC Treatment Treat Fungal Cells with This compound MIC->Treatment ROS_Assay ROS Detection Assay (DCFH-DA) Treatment->ROS_Assay Membrane_Assay Membrane Permeability Assay (Leakage Measurement) Treatment->Membrane_Assay ROS_Result Measure Fluorescence ROS_Assay->ROS_Result Membrane_Result Measure A260/A280 Membrane_Assay->Membrane_Result Analysis Data Analysis and Interpretation ROS_Result->Analysis Membrane_Result->Analysis

Caption: General experimental workflow for investigating the antifungal mechanism.

Conclusion and Future Directions

While direct experimental evidence for the antifungal mechanism of this compound is currently lacking, the well-established activities of related phenazine compounds provide a strong foundation for a proposed mechanism centered on ROS-mediated oxidative stress and cell membrane disruption. Further research is imperative to validate these hypotheses for this specific chlorinated phenazine. Future studies should focus on obtaining quantitative antifungal activity data (MICs) against a broad panel of pathogenic fungi. Elucidating the precise molecular targets and signaling pathways affected by this compound will be critical for its potential development as a novel antifungal therapeutic. The experimental protocols outlined in this guide provide a clear roadmap for these future investigations.

References

Potential Therapeutic Targets of 1,6-Dihydroxy-2-chlorophenazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-Dihydroxy-2-chlorophenazine is a phenazine (B1670421) antibiotic with noted broad-spectrum antifungal activity, particularly against dermatophytes and Candida species. While specific molecular targets for this compound remain largely uncharacterized in publicly available literature, the well-documented mechanisms of other phenazine antibiotics provide a strong foundation for identifying its potential therapeutic targets and mechanisms of action. This guide synthesizes the available information on phenazine bioactivity to propose likely therapeutic avenues for this compound, outlines potential experimental approaches to validate these targets, and provides a framework for future research and drug development.

Introduction

Phenazine compounds are a class of nitrogen-containing heterocyclic molecules produced by a variety of bacteria, most notably from the genus Pseudomonas. They are known for their redox activity and diverse biological effects, including antimicrobial, anticancer, and signaling functions. This compound is a halogenated phenazine derivative, a structural feature that can significantly influence its biological activity.[1] Its documented efficacy against clinically relevant fungi underscores its potential as a lead compound for novel antifungal therapies. This document will explore the probable molecular mechanisms and therapeutic targets of this compound based on the broader understanding of phenazine antibiotics.

Known Biological Activity of this compound

The primary reported biological activity of this compound is its broad-spectrum antifungal action.[1] It has demonstrated efficacy against dermatophytes, a group of fungi that cause infections of the skin, hair, and nails, and various Candida species, which are opportunistic yeasts capable of causing both superficial and systemic infections.[1]

Organism Type Reported Activity Reference
DermatophytesAntifungal[1]
Candida speciesAntifungal[1]

Potential Therapeutic Targets and Mechanisms of Action

Based on the known mechanisms of other phenazine antibiotics, several potential therapeutic targets and pathways can be postulated for this compound.

Induction of Oxidative Stress via Reactive Oxygen Species (ROS) Generation

A primary mechanism of action for many phenazine antibiotics is their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂).[2][3][4][5] This process can overwhelm the fungal cell's antioxidant defenses, leading to widespread damage to cellular components.

Proposed Signaling Pathway:

ROS_Generation Phenazine 1,6-Dihydroxy- 2-chlorophenazine Fungal_Reductase Fungal Reductases (e.g., NADPH-dependent reductases) Phenazine->Fungal_Reductase Reduction Reduced_Phenazine Reduced Phenazine Fungal_Reductase->Reduced_Phenazine Reduced_Phenazine->Phenazine O2 Molecular Oxygen (O₂) Reduced_Phenazine->O2 Oxidation O2_minus Superoxide (O₂⁻) O2->O2_minus SOD Superoxide Dismutase (SOD) O2_minus->SOD Cellular_Damage Oxidative Damage (Lipid peroxidation, DNA damage, protein oxidation) O2_minus->Cellular_Damage H2O2 Hydrogen Peroxide (H₂O₂) SOD->H2O2 H2O2->Cellular_Damage Cell_Death Fungal Cell Death Cellular_Damage->Cell_Death

Caption: Proposed mechanism of ROS generation by this compound.

Inhibition of Key Fungal Enzymes

Phenazines have been shown to inhibit the activity of various enzymes essential for fungal survival.[6][7]

  • Isocitrate Lyase: One study on phenazine-1-carboxylic acid demonstrated its ability to target and inhibit isocitrate lyase, a key enzyme in the glyoxylate (B1226380) cycle.[7] This cycle is crucial for fungi to utilize two-carbon compounds for growth, particularly during pathogenesis.

  • Aminopeptidases: Other phenazine compounds have exhibited inhibitory activity against metalloenzymes like leucine (B10760876) and proline aminopeptidases.[6]

Logical Relationship of Enzyme Inhibition:

Enzyme_Inhibition Phenazine 1,6-Dihydroxy- 2-chlorophenazine Target_Enzyme Potential Target Enzymes (e.g., Isocitrate Lyase, Aminopeptidases) Phenazine->Target_Enzyme Inhibition Metabolic_Pathway Essential Metabolic Pathway (e.g., Glyoxylate Cycle, Protein Metabolism) Target_Enzyme->Metabolic_Pathway Disruption Fungal_Growth Inhibition of Fungal Growth Metabolic_Pathway->Fungal_Growth

Caption: Potential enzyme inhibition by this compound.

Proposed Experimental Protocols for Target Validation

To elucidate the specific therapeutic targets of this compound, a series of targeted experiments are necessary.

Antifungal Susceptibility Testing

Objective: To determine the in vitro potency of this compound against a panel of clinically relevant dermatophytes and Candida species.

Methodology:

  • Microorganism Preparation: Prepare standardized inocula of fungal strains (e.g., Trichophyton rubrum, Candida albicans) according to CLSI guidelines.

  • Broth Microdilution Assay:

    • Prepare serial dilutions of this compound in a suitable broth medium (e.g., RPMI-1640).

    • Inoculate microtiter plates containing the diluted compound with the fungal suspension.

    • Incubate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that prevents visible fungal growth.

  • Data Analysis: Calculate MIC₅₀ and MIC₉₀ values for each species.

Quantification of Intracellular ROS

Objective: To determine if this compound induces oxidative stress in fungal cells.

Methodology:

  • Fungal Cell Culture: Grow fungal cells to mid-log phase.

  • Treatment: Expose fungal cells to varying concentrations of this compound for different time points.

  • ROS Staining:

  • Detection: Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope. An increase in fluorescence indicates higher levels of intracellular ROS.

Experimental Workflow for ROS Detection:

ROS_Workflow cluster_prep Preparation cluster_stain Staining cluster_detect Detection Fungal_Culture Fungal Cell Culture Treatment Treatment with This compound Fungal_Culture->Treatment ROS_Dye Incubation with ROS-sensitive Dye Treatment->ROS_Dye Wash Wash to Remove Excess Dye ROS_Dye->Wash Flow_Cytometry Flow Cytometry Wash->Flow_Cytometry Fluorescence_Microscopy Fluorescence Microscopy Wash->Fluorescence_Microscopy

Caption: Workflow for the detection of intracellular ROS in fungal cells.

Enzyme Inhibition Assays

Objective: To assess the inhibitory effect of this compound on specific fungal enzymes.

Methodology (Example: Isocitrate Lyase):

  • Enzyme Purification: Purify isocitrate lyase from a relevant fungal species or use a commercially available recombinant enzyme.

  • Assay Reaction:

    • Prepare a reaction mixture containing the purified enzyme, its substrate (isocitrate), and a detection reagent (e.g., phenylhydrazine, which reacts with the product glyoxylate to form a measurable product).

    • Add varying concentrations of this compound to the reaction mixture.

  • Measurement: Monitor the rate of product formation spectrophotometrically.

  • Data Analysis: Calculate the IC50 value of this compound for the target enzyme.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, the well-established mechanisms of action of other phenazine antibiotics provide a strong rationale for focused investigation. The generation of reactive oxygen species and the inhibition of key fungal enzymes represent highly plausible mechanisms. Future research should prioritize the systematic evaluation of these potential targets through the experimental protocols outlined in this guide. Furthermore, transcriptomic and proteomic studies of fungal cells treated with this compound could provide unbiased insights into its mode of action and reveal novel therapeutic targets. The development of this promising antifungal agent will depend on a thorough characterization of its molecular interactions within the fungal cell.

References

1,6-Dihydroxy-2-chlorophenazine CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,6-Dihydroxy-2-chlorophenazine, a naturally occurring phenazine (B1670421) derivative with notable antifungal properties. This document consolidates available chemical data, outlines experimental protocols for its production and isolation, and discusses its biological activity.

Core Compound Details

This compound is a chlorinated phenazine that has been identified as a potent antifungal agent. It is a secondary metabolite produced by a member of the genus Streptosporangium.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is presented in the table below.

IdentifierValueSource
CAS Number 93768-40-2MedChemExpress[1]
Molecular Formula C₁₂H₇ClN₂O₂PubChem[2]
Molecular Weight 246.65 g/mol PubChem[2]
IUPAC Name 2-chloro-1,6-phenazinediolPubChem
InChI InChI=1S/C12H7ClN2O2/c13-6-4-5-8-11(12(6)17)15-7-2-1-3-9(16)10(7)14-8/h1-5,16-17HPubChem[2]
InChIKey PFRLSIGYPXAHNU-UHFFFAOYSA-NPubChem[2]
Canonical SMILES C1=CC2=C(C(=C1)O)N=C3C=CC(=C(C3=N2)O)ClPubChem[2]

Biological Activity

This compound exhibits a broad spectrum of antifungal activity in vitro. It has been reported to be effective against various dermatophytes and Candida species[3].

Note: The full text of the primary study by Patel et al. (1984) detailing the specific Minimum Inhibitory Concentration (MIC) values is not publicly available. Therefore, a detailed quantitative data table of its antifungal activity cannot be provided at this time.

Postulated Antifungal Mechanism of Action

The precise signaling pathway for this compound has not been fully elucidated. However, based on the known mechanisms of other phenazine antibiotics, a likely pathway involves the generation of reactive oxygen species (ROS). Phenazines can undergo redox cycling within the fungal cell, leading to the production of superoxide (B77818) radicals and hydrogen peroxide. This induces oxidative stress, which can damage cellular components such as DNA, proteins, and lipids, ultimately leading to fungal cell death.

Antifungal_Mechanism Postulated Antifungal Mechanism of this compound cluster_cell Fungal Cell Phenazine This compound Redox_Cycling Redox Cycling Phenazine->Redox_Cycling Enters cell ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, H₂O₂) Redox_Cycling->ROS Generates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Damage Cellular Damage (DNA, Proteins, Lipids) Oxidative_Stress->Damage Apoptosis Cell Death Damage->Apoptosis

Caption: Postulated mechanism of antifungal action for this compound.

Experimental Protocols

The following sections detail the experimental protocols for the fermentation and isolation of this compound, based on the abstract of the primary literature[3].

Fermentation of Streptosporangium sp.

This protocol outlines the general procedure for the cultivation of the producing microorganism to generate the antibiotic complex.

Fermentation_Workflow Fermentation Workflow Inoculation Inoculate Streptosporangium sp. into seed medium Incubation1 Incubate seed culture Inoculation->Incubation1 Inoculation2 Transfer seed culture to production medium Incubation1->Inoculation2 Fermentation Ferment under controlled conditions (Temperature, pH, Aeration) Inoculation2->Fermentation Harvest Harvest fermentation broth Fermentation->Harvest

Caption: General workflow for the fermentation of Streptosporangium sp.

Methodology:

  • A culture of the Streptosporangium species is used to inoculate a suitable seed medium.

  • The seed culture is incubated under optimal growth conditions (temperature, agitation) to achieve a sufficient biomass.

  • The seed culture is then transferred to a larger production fermenter containing a nutrient-rich medium designed to promote secondary metabolite production.

  • The fermentation is carried out for a specified period with monitoring and control of key parameters such as pH, temperature, dissolved oxygen, and nutrient levels.

  • Upon completion of the fermentation, the broth containing the antibiotic complex is harvested for extraction.

Isolation and Purification

The following protocol describes the extraction and purification of this compound from the fermentation broth.

Isolation_Workflow Isolation and Purification Workflow Extraction Solvent extraction of fermentation broth Concentration Concentrate the extract Extraction->Concentration Chromatography Alumina (B75360) Column Chromatography Concentration->Chromatography Fractionation Elute and collect fractions Chromatography->Fractionation Analysis Analyze fractions for active components Fractionation->Analysis Isolation Isolate this compound Analysis->Isolation

Caption: Workflow for the isolation and purification of this compound.

Methodology:

  • The harvested fermentation broth is subjected to solvent extraction to separate the antibiotic complex from the aqueous phase.

  • The resulting solvent extract is concentrated to reduce the volume.

  • The concentrated extract is then subjected to alumina column chromatography[3].

  • The column is eluted with a suitable solvent system to separate the components of the antibiotic complex.

  • Fractions are collected and analyzed (e.g., by thin-layer chromatography and bioassay) to identify those containing the desired compound.

  • The fractions containing this compound are pooled and further purified to yield the final product.

Chemical Synthesis

Currently, there is no specific, detailed chemical synthesis protocol for this compound available in the reviewed literature. The primary method of obtaining this compound is through fermentation and isolation from its natural source[3]. General methods for the synthesis of phenazine derivatives, such as the Wohl-Aue reaction or condensation of 1,2-diaminobenzenes with 1,2-dicarbonyl compounds, could potentially be adapted for its synthesis[4]. However, a direct and optimized synthetic route for this specific chlorinated and dihydroxylated phenazine has not been reported.

References

Methodological & Application

synthesis and purification of 1,6-Dihydroxy-2-chlorophenazine

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the synthesis, purification, and application of 1,6-Dihydroxy-2-chlorophenazine for researchers, scientists, and drug development professionals. This document provides detailed protocols for the isolation of this antifungal compound from natural sources, a proposed chemical synthesis route, and methods for its purification and biological evaluation.

Application Notes

Introduction

This compound is a naturally occurring, chlorinated phenazine (B1670421) compound with notable biological activity. It was first isolated from the fermentation broth of a novel Streptosporangium species and has demonstrated broad-spectrum antifungal properties in vitro against various dermatophytes and Candida species[1][2]. Phenazine compounds, as a class, are redox-active metabolites produced by a variety of bacteria, including those from the genera Pseudomonas and Streptomyces[3][4]. Their biological activities are often attributed to their ability to undergo redox cycling, leading to the production of reactive oxygen species (ROS) which can induce oxidative stress in target organisms[1][5].

The unique substitution pattern of this compound, featuring both hydroxyl and chloro groups on the phenazine core, makes it a compound of interest for further investigation in antifungal drug development. This document outlines the methodologies for its production via fermentation, subsequent purification, and evaluation of its antifungal efficacy. Additionally, a plausible, though not yet experimentally verified, chemical synthesis pathway is proposed for researchers who may wish to explore synthetic routes to this and related molecules.

Putative Antifungal Mechanism of Action

The antifungal activity of many phenazine derivatives is linked to their capacity to generate intracellular reactive oxygen species (ROS)[1][5]. It is hypothesized that this compound enters the fungal cell and participates in redox cycling, reducing molecular oxygen to form superoxide (B77818) radicals (O₂⁻). This initiates a cascade of oxidative stress, damaging cellular components such as lipids, proteins, and DNA, ultimately leading to mitochondrial dysfunction and apoptosis.

cluster_cell Fungal Cell Phenazine 1,6-Dihydroxy- 2-chlorophenazine ROS Reactive Oxygen Species (ROS) Generation Phenazine->ROS Redox Cycling Stress Oxidative Stress ROS->Stress Damage Cellular Damage (Lipids, Proteins, DNA) Stress->Damage Mito Mitochondrial Dysfunction Damage->Mito Apoptosis Apoptosis Mito->Apoptosis

Caption: Putative signaling pathway for phenazine-induced apoptosis in fungal cells.

Data Presentation

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties and predicted analytical data for this compound. Experimental data should be acquired and recorded upon successful synthesis and purification.

PropertyData
Molecular Formula C₁₂H₇ClN₂O₂[6]
Molecular Weight 246.65 g/mol
Monoisotopic Mass 246.0196 Da[6]
Appearance Yellow crystalline solid (expected)
¹H NMR (DMSO-d₆, 400 MHz) Predicted δ (ppm): 8.0-7.0 (m, 5H, Ar-H), 10.0-9.0 (br s, 2H, Ar-OH). Aromatic protons are expected to show complex splitting patterns due to the substitution.
¹³C NMR (DMSO-d₆, 101 MHz) Predicted δ (ppm): 160-140 (C-O, C-N), 140-110 (C-Cl, C-C, C-H). Specific shifts are highly dependent on the electronic environment created by the substituents.
FT-IR (KBr, cm⁻¹) Predicted ν: 3400-3200 (O-H stretch), 3100-3000 (Ar C-H stretch), 1620-1580 (C=N, C=C stretch), 1300-1200 (C-O stretch), 850-750 (C-Cl stretch).
UV-Vis (MeOH, λ_max) Predicted nm: Phenazine core typically shows multiple absorption bands in the UV-Vis region, often around 250 nm and 365 nm.
Mass Spectrometry Data

The following table presents predicted mass-to-charge ratios (m/z) for various adducts of this compound, which can be used for its identification via mass spectrometry.[6]

Adduct IonPredicted m/z
[M+H]⁺ 247.02688
[M+Na]⁺ 269.00882
[M-H]⁻ 245.01232
[M]⁺ 246.01905
[M+NH₄]⁺ 264.05342
[M+K]⁺ 284.98276

Experimental Protocols

Protocol 1: Synthesis via Fermentation and Isolation

This protocol is based on the reported isolation of this compound from a Streptosporangium species[1][2]. A general medium for phenazine production by related actinomycetes is used[7].

Inoculation 1. Inoculation Streptosporangium sp. in GYM Broth Fermentation 2. Fermentation 7 days at 28°C, 120 rpm Inoculation->Fermentation Filtration 3. Filtration Separate biomass from broth Fermentation->Filtration Extraction 4. Solvent Extraction Extract filtrate with Ethyl Acetate (B1210297) Filtration->Extraction Concentration 5. Concentration Evaporate solvent to yield crude extract Extraction->Concentration Purification 6. Purification Alumina (B75360) Column Chromatography Concentration->Purification Analysis 7. Analysis Yield, Purity (TLC, HPLC), Structure (MS, NMR) Purification->Analysis

Caption: Workflow for the isolation and purification of this compound.

A. Fermentation

  • Medium Preparation: Prepare GYM Broth with the following composition per liter of deionized water: Glucose (4 g), Yeast Extract (4 g), Malt Extract (4 g), CaCO₃ (2 g). Adjust the pH to 7.2 before autoclaving[7].

  • Inoculation: Inoculate a 1 L flask containing 250 mL of sterile GYM broth with a fresh culture of the Streptosporangium strain.

  • Incubation: Incubate the culture on a rotary shaker at 120 rpm and 28°C for 7 days[7]. Monitor for pigment production (typically yellow to reddish-brown).

B. Extraction and Isolation

  • Harvesting: After incubation, separate the culture broth from the mycelial mass by filtration or centrifugation.

  • Solvent Extraction: Transfer the cell-free supernatant to a separating funnel. Extract the aqueous broth three times with an equal volume of ethyl acetate[3]. Shake vigorously for 10-15 minutes during each extraction and allow the layers to separate.

  • Concentration: Combine the organic (ethyl acetate) layers and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract. An approximate yield of 250 mg of mixed phenazines per liter of culture can be expected[8].

Protocol 2: Purification by Column Chromatography

This protocol describes the purification of the target compound from the crude extract using alumina column chromatography, as reported in the original isolation study[1][2].

A. Column Preparation

  • Adsorbent: Use neutral alumina, Brockmann Activity I, ~150 mesh. The weight of the adsorbent should be 20-50 times the weight of the crude extract[9].

  • Packing: Prepare a slurry of the neutral alumina in a non-polar solvent (e.g., hexane). Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped. Allow the solvent to drain until it is level with the top of the alumina bed.

B. Chromatography

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial elution solvent) and adsorb it onto a small amount of silica (B1680970) gel or alumina. Dry this mixture and carefully layer it on top of the packed column.

  • Elution: Elute the column with a gradient of increasing polarity. Start with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate or methanol. A suggested gradient could be:

    • Hexane/Ethyl Acetate (9:1)

    • Hexane/Ethyl Acetate (1:1)

    • 100% Ethyl Acetate

    • Ethyl Acetate/Methanol (9:1)

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., ethyl acetate/hexane 1:1) and visualize under UV light.

  • Isolation: Combine the fractions containing the pure this compound (identified by its distinct spot on TLC) and evaporate the solvent to yield the purified compound.

Protocol 3: Proposed Chemical Synthesis

This section outlines a hypothetical three-step chemical synthesis for this compound. This pathway is proposed based on established methods for phenazine synthesis but has not been specifically reported for this compound.

Step1 Step 1: Nitration Chlorohydroquinone -> 2-Chloro-5-nitrohydroquinone Step2 Step 2: Reduction 2-Chloro-5-nitrohydroquinone -> 4-Chloro-2,5-diaminohydroquinone Step1->Step2 Step3 Step 3: Condensation/Oxidation React with 1,2-dihydroxybenzene (catechol) to form phenazine core Step2->Step3 Product Final Product This compound Step3->Product

Caption: Proposed workflow for the chemical synthesis of this compound.

A. Step 1: Nitration of 2-Chlorohydroquinone

  • Dissolve 2-chlorohydroquinone in glacial acetic acid.

  • Cool the solution in an ice bath and slowly add a stoichiometric amount of nitric acid.

  • Allow the reaction to proceed at low temperature, monitoring by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice water to precipitate the product, 2-chloro-5-nitrohydroquinone. Filter, wash with water, and dry.

B. Step 2: Reduction to Diamine

  • Suspend the nitro compound from Step 1 in ethanol (B145695) or methanol.

  • Add a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation using Pd/C.

  • Heat the reaction under reflux until the reduction is complete (monitored by TLC).

  • Neutralize the reaction mixture to precipitate the diamine product, 4-chloro-2,5-diaminohydroquinone.

C. Step 3: Condensation and Oxidation

  • Dissolve the diamine product from Step 2 and an equimolar amount of 1,2-dihydroxybenzene (catechol) in a suitable solvent like ethanol or acetic acid.

  • Heat the mixture to reflux. The condensation will form a dihydrophenazine intermediate.

  • Oxidize the intermediate to the aromatic phenazine system by bubbling air through the hot solution or by adding a mild oxidizing agent.

  • Cool the reaction mixture to crystallize the final product. Purify by recrystallization or column chromatography as described in Protocol 2.

Protocol 4: Antifungal Susceptibility Testing

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a model fungal pathogen (e.g., Candida albicans) using the broth microdilution method, based on CLSI guidelines[1].

Stock 1. Prepare Stock Solution of Compound in DMSO Serial 2. Serial Dilution Create concentration gradient in 96-well plate Stock->Serial Inoculate 4. Inoculate Plate Add fungal suspension to wells Serial->Inoculate Inoculum 3. Prepare Inoculum Adjust fungal suspension to 0.5 McFarland standard Inoculum->Inoculate Incubate 5. Incubation 35°C for 24-48 hours Inoculate->Incubate Read 6. Read MIC Lowest concentration with no visible growth Incubate->Read

Caption: Experimental workflow for the broth microdilution MIC assay.

A. Preparation

  • Compound Stock Solution: Prepare a 1 mg/mL stock solution of purified this compound in dimethyl sulfoxide (B87167) (DMSO).

  • Fungal Inoculum: Culture the fungal strain on Sabouraud Dextrose Agar (SDA). Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5–2.5 × 10³ CFU/mL.

  • Plate Setup: Use a sterile 96-well microtiter plate.

B. Assay Procedure

  • Serial Dilution: Add 100 µL of RPMI-1640 medium to wells 2 through 12. Add 200 µL of the stock solution (appropriately diluted in RPMI) to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10[1]. Discard 100 µL from well 10.

  • Controls: Well 11 will serve as the growth control (medium and inoculum, no compound). Well 12 will be the sterility control (medium only).

  • Inoculation: Add 100 µL of the final fungal inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation: Incubate the plate at 35°C for 24–48 hours[1].

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.

References

Application Notes and Protocols for the Fermentation and Isolation of 1,6-Dihydroxy-2-chlorophenazine from Streptosporangium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the fermentation of a Streptosporangium species to produce the antifungal antibiotic, 1,6-dihydroxy-2-chlorophenazine, and for the subsequent isolation and purification of the compound. These guidelines are intended to offer a comprehensive workflow for researchers in natural product discovery and drug development. The protocols are based on established methods for the cultivation of actinomycetes and the purification of phenazine-class secondary metabolites.

Introduction

Phenazine (B1670421) compounds are a class of nitrogen-containing heterocyclic molecules produced by various bacteria, notable for their broad range of biological activities, including antimicrobial and antitumor properties. This compound is a novel, chlorinated phenazine derivative isolated from the fermentation broth of a Streptosporangium species. It has demonstrated significant antifungal activity, particularly against dermatophytes and Candida, making it a compound of interest for further investigation and development.[1]

The biosynthesis of phenazines typically originates from the shikimic acid pathway.[2] While the general pathway is understood, the specific regulatory mechanisms and optimal production conditions can vary significantly between different producer strains. Notably, the optimal conditions for secondary metabolite production in Streptosporangium have been found to differ from those of the more commonly studied Streptomyces, with factors such as dissolved oxygen tension playing a critical role.

This document outlines the key procedures for the successful fermentation of the producing Streptosporangium strain and the efficient isolation of this compound.

Data Presentation

ParameterUnitBatch 1Batch 2 (Optimized)Reference Value (if available)
Fermentation
Inoculum Size% (v/v)55
Fermentation TimeDays7-1010
Temperature°C28-3030
Agitation Speedrpm150-200200
Final Broth pH7.0-7.57.2
Product Titermg/L[Record Data][Record Data]
Isolation
Crude Extract Massg/L[Record Data][Record Data]
Purified Compound Massmg/L[Record Data][Record Data]
Overall Yield%[Calculate][Calculate]
Purity (by HPLC)%>95>98

Experimental Protocols

Fermentation of Streptosporangium sp.

This protocol describes the submerged fermentation of Streptosporangium sp. for the production of this compound.

3.1.1. Media Preparation

  • Seed Medium (Modified ISP2 Medium):

    • Yeast Extract: 5.0 g/L

    • Dextrose: 10.0 g/L

    • Starch (soluble): 20.0 g/L

    • Casein Enzyme Hydrolysate: 5.0 g/L

    • Ammonium Sulphate: 5.0 g/L

    • Calcium Carbonate: 4.0 g/L

    • Adjust pH to 7.2 before autoclaving.

  • Production Medium (Modified PM-2 Medium): [3]

    • Yeast Extract: 5.0 g/L[3]

    • Dextrose: 10.0 g/L[3]

    • Starch (soluble): 20.0 g/L[3]

    • Casein Hydrolysate: 5.0 g/L[3]

    • Ammonium Sulphate: 5.0 g/L[3]

    • Calcium Carbonate: 4.0 g/L[3]

    • Trace Salt Solution: 1 mL/L (see below)

    • Adjust pH to 7.2 before autoclaving.

  • Trace Salt Solution (1000x):

    • FeSO₄·7H₂O: 1.0 g/L

    • MnCl₂·4H₂O: 1.0 g/L

    • ZnSO₄·7H₂O: 1.0 g/L

    • Dissolve in distilled water, filter sterilize.

3.1.2. Fermentation Protocol

  • Inoculum Preparation: Inoculate a loopful of mature Streptosporangium sp. culture from an agar (B569324) slant into a 250 mL Erlenmeyer flask containing 50 mL of seed medium.[3]

  • Incubate the seed culture at 28-30°C for 48-72 hours on a rotary shaker at 150-200 rpm.

  • Production Culture: Inoculate the production medium with the seed culture at a 5% (v/v) ratio. For example, add 50 mL of seed culture to a 2 L flask containing 1 L of production medium.

  • Incubate the production culture at 28-30°C for 7-10 days on a rotary shaker at 150-200 rpm. Ensure good aeration, as dissolved oxygen is a critical parameter for secondary metabolite production in Streptosporangium.

  • Monitor the production of this compound periodically by taking small aliquots of the culture, extracting with an equal volume of ethyl acetate (B1210297), and analyzing the extract by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Isolation and Purification of this compound

This protocol describes the extraction and purification of the target compound from the fermentation broth using solvent extraction and alumina (B75360) column chromatography.[1]

3.2.1. Extraction

  • After the fermentation period, harvest the culture broth and centrifuge at 8,000-10,000 rpm for 15 minutes to separate the mycelium from the supernatant.

  • Since phenazines can be present in both the mycelium and the supernatant, it is advisable to process both.

  • Supernatant Extraction: Adjust the pH of the supernatant to acidic (e.g., pH 3-4) with a suitable acid (e.g., 1M HCl). Extract the acidified supernatant twice with an equal volume of ethyl acetate in a separatory funnel. Combine the organic layers.

  • Mycelial Extraction: Extract the mycelial pellet with acetone (B3395972) or methanol. Macerate the pellet to ensure thorough extraction. Centrifuge to remove cell debris and collect the solvent extract.

  • Combine the supernatant and mycelial extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

3.2.2. Alumina Column Chromatography

  • Column Preparation: Prepare a column with neutral alumina (Activity Grade I) in a suitable non-polar solvent such as hexane (B92381). The amount of alumina should be approximately 50-100 times the weight of the crude extract.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or a mixture of hexane and ethyl acetate) and adsorb it onto a small amount of alumina. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared alumina column.

  • Elution: Elute the column with a gradient of increasing polarity. Start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent. A suggested gradient is as follows:

    • 100% Hexane

    • Hexane:Ethyl Acetate (9:1, 8:2, 7:3, 1:1, v/v)

    • 100% Ethyl Acetate

    • Ethyl Acetate:Methanol (9:1, v/v)

  • Fraction Collection and Analysis: Collect fractions of the eluate and monitor the separation using TLC. Visualize the spots under UV light (254 nm and 365 nm). This compound is expected to be a colored compound.

  • Pool the fractions containing the pure compound, as determined by TLC.

  • Evaporate the solvent from the pooled fractions to obtain the purified this compound.

  • Confirm the purity and identity of the compound using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Fermentation_Workflow cluster_Inoculum Inoculum Preparation cluster_Production Production Culture cluster_Harvest Harvesting Inoculation Inoculate Seed Medium Incubation_Seed Incubate (28-30°C, 48-72h, 150-200 rpm) Inoculation->Incubation_Seed Inoculation_Prod Inoculate Production Medium Incubation_Seed->Inoculation_Prod 5% v/v Incubation_Prod Incubate (28-30°C, 7-10 days, 150-200 rpm) Inoculation_Prod->Incubation_Prod Monitoring Monitor Production (TLC/HPLC) Incubation_Prod->Monitoring Harvest Harvest Fermentation Broth Monitoring->Harvest Isolation_Workflow cluster_Extraction Extraction cluster_Purification Purification cluster_Analysis Analysis Centrifugation Centrifuge Broth Supernatant_Extraction Extract Supernatant (Ethyl Acetate) Centrifugation->Supernatant_Extraction Mycelium_Extraction Extract Mycelium (Acetone/Methanol) Centrifugation->Mycelium_Extraction Combine_Evaporate Combine Extracts & Evaporate Supernatant_Extraction->Combine_Evaporate Mycelium_Extraction->Combine_Evaporate Column_Chromatography Alumina Column Chromatography Combine_Evaporate->Column_Chromatography Crude Extract Fraction_Collection Collect & Analyze Fractions (TLC) Column_Chromatography->Fraction_Collection Pooling_Evaporation Pool Pure Fractions & Evaporate Fraction_Collection->Pooling_Evaporation Final_Product Purified this compound Pooling_Evaporation->Final_Product Analysis Confirm Purity & Identity (HPLC, MS, NMR) Final_Product->Analysis Biosynthesis_Pathway Shikimic_Acid Shikimic Acid Pathway Chorismic_Acid Chorismic Acid Shikimic_Acid->Chorismic_Acid Phenazine_Core Phenazine Core Structure Chorismic_Acid->Phenazine_Core phz genes Dihydroxyphenazine 1,6-Dihydroxyphenazine Phenazine_Core->Dihydroxyphenazine Hydroxylation Final_Product This compound Dihydroxyphenazine->Final_Product Chlorination

References

Application Notes & Protocols: Quantification of 1,6-Dihydroxy-2-chlorophenazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Dihydroxy-2-chlorophenazine is a member of the phenazine (B1670421) family, a class of nitrogen-containing heterocyclic compounds. Phenazines are known for their redox activity and diverse biological functions, making them relevant in various fields, including drug development and microbial research. Accurate and precise quantification of this compound is crucial for understanding its properties, mechanism of action, and potential therapeutic applications.

These application notes provide detailed protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods

Two primary analytical methods are detailed for the quantification of this compound:

  • HPLC-UV: A robust and widely accessible method suitable for routine quantification in simpler matrices.

  • LC-MS/MS: A highly sensitive and selective method ideal for complex biological matrices and trace-level quantification.[1][2][3]

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method describes the determination of this compound using reversed-phase HPLC with UV detection.

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the sample (e.g., microbial culture supernatant, plasma), add 3 mL of ethyl acetate.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase (see section 3).

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

2. Standard Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol (B129727).

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 0.1 µg/mL to 50 µg/mL.

3. HPLC Conditions

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 280 nm
Run Time 10 minutes

4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the calibration standards against their corresponding concentrations.

  • Perform a linear regression analysis of the calibration curve. The R² value should be > 0.99 for a linear relationship.[4][5]

  • Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the HPLC-UV method.

ParameterExpected Value
Linearity (R²) > 0.995
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL
Precision (%RSD) < 5%
Accuracy (Recovery) 95 - 105%

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection LLE Liquid-Liquid Extraction Sample->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon Filt_S Filtration Recon->Filt_S HPLC HPLC-UV System Filt_S->HPLC Standard Standard Preparation Filt_Std Filtration Standard->Filt_Std Filt_Std->HPLC Data Data Acquisition HPLC->Data Cal Calibration Curve Data->Cal Quant Quantification Cal->Quant

Caption: Workflow for this compound quantification by HPLC-UV.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides a highly sensitive and selective approach for the quantification of this compound, particularly in complex biological matrices.

Experimental Protocol

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Load 1 mL of the sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

  • Elute the analyte with 2 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 50% methanol in water.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

2. Standard and Internal Standard Preparation

  • Prepare a stock solution of this compound at 1 mg/mL in methanol.

  • Prepare calibration standards ranging from 0.1 ng/mL to 100 ng/mL by serial dilution.

  • Prepare a stock solution of a suitable internal standard (IS), such as a stable isotope-labeled analog of the analyte, at 1 mg/mL in methanol.

  • Prepare a working IS solution at 10 ng/mL. Add a fixed amount of the working IS solution to all standards and samples.

3. LC-MS/MS Conditions

ParameterCondition
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

4. Mass Spectrometer Parameters (Hypothetical)

Based on the structure of this compound (C₁₂H₇ClN₂O₂), with a monoisotopic mass of approximately 246.02 g/mol , the following MRM transitions could be monitored.[6]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 247.03199.0 (Loss of -NCO)25
This compound 247.03171.0 (Loss of -NCO, -CO)35
Internal Standard (IS) Dependent on ISDependent on ISOptimized

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards.

  • Perform a linear regression analysis. The R² value should be > 0.99.[4][5]

  • Determine the concentration in unknown samples from the calibration curve.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the LC-MS/MS method.

ParameterExpected Value
Linearity (R²) > 0.998
Limit of Detection (LOD) ~0.01 ng/mL
Limit of Quantification (LOQ) ~0.03 ng/mL
Precision (%RSD) < 10%
Accuracy (Recovery) 90 - 110%
Matrix Effect 85 - 115%

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection SPE Solid-Phase Extraction Sample->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon Filt_S Filtration Recon->Filt_S LCMS LC-MS/MS System Filt_S->LCMS Standard Standard Preparation Filt_Std Filtration Standard->Filt_Std Filt_Std->LCMS Data Data Acquisition (MRM) LCMS->Data Cal Calibration Curve (Analyte/IS Ratio) Data->Cal Quant Quantification Cal->Quant

Caption: Workflow for this compound quantification by LC-MS/MS.

Conclusion

The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, including the complexity of the sample matrix, the required sensitivity, and the available instrumentation. The HPLC-UV method is suitable for routine analysis and higher concentration samples, while the LC-MS/MS method offers superior sensitivity and selectivity for trace-level quantification in complex biological matrices. Both methods, when properly validated, can provide accurate and reliable quantification of this compound.

References

Application Notes: Extraction and Characterization of 1,6-Dihydroxy-2-chlorophenazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Dihydroxy-2-chlorophenazine is a naturally occurring phenazine (B1670421) derivative with notable biological activity, particularly as an antifungal agent.[1] This document provides a detailed laboratory protocol for the extraction, purification, and characterization of this compound from fermentation broths of Streptosporangium species. The methodologies outlined are based on established principles of natural product chemistry and are intended to provide a reproducible workflow for obtaining this valuable metabolite for further research and development.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for its extraction, purification, and analytical characterization.

PropertyValueSource
Molecular FormulaC₁₂H₇ClN₂O₂PubChem
Molecular Weight246.65 g/mol PubChem
AppearanceYellow crystalline solid (predicted)Inferred
SolubilitySoluble in organic solvents (e.g., ethyl acetate (B1210297), methanol, chloroform), sparingly soluble in waterGeneral Phenazine Knowledge
UV-Vis λmaxCharacteristic phenazine absorbance in the range of 250-400 nmGeneral Phenazine Knowledge

Experimental Protocols

I. Fermentation of Streptosporangium sp.

A detailed protocol for the cultivation of a Streptosporangium species to produce this compound is provided below. Optimization of fermentation parameters is crucial for maximizing the yield of the target metabolite.[2]

Materials:

  • Streptosporangium sp. culture

  • Seed medium (e.g., ISP2 broth)

  • Production medium (e.g., a modified nutrient broth supplemented with glucose and yeast extract)

  • Shaker incubator

  • Sterile flasks

Procedure:

  • Inoculate a seed flask containing 50 mL of sterile seed medium with a loopful of Streptosporangium sp. from a stock culture.

  • Incubate the seed culture at 28-30°C for 48-72 hours with shaking at 180-200 rpm.

  • Transfer the seed culture to a production flask containing 500 mL of sterile production medium at a 5% (v/v) inoculation rate.

  • Incubate the production culture at 28-30°C for 7-10 days with shaking at 180-200 rpm.

  • Monitor the production of the yellow pigment characteristic of phenazines visually and by analytical methods (e.g., HPLC) if desired.

II. Extraction of this compound

The following protocol details the extraction of the target compound from the fermentation broth using liquid-liquid extraction.

Materials:

  • Fermentation broth from Streptosporangium sp.

  • Ethyl acetate

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (B78521) (NaOH), 1M

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation at 8,000 rpm for 20 minutes. The target compound is expected to be present in both the supernatant and the mycelium.

  • Combine the supernatant and sonicated mycelial extract.

  • Adjust the pH of the combined extract to 3.0 with 1M HCl to ensure the dihydroxyphenazine is in its less polar, protonated form.

  • Perform liquid-liquid extraction by adding an equal volume of ethyl acetate to the acidified extract in a separatory funnel.

  • Shake the funnel vigorously for 5-10 minutes, ensuring proper mixing.

  • Allow the layers to separate and collect the upper organic (ethyl acetate) layer.

  • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.

  • Pool the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

III. Purification by Alumina (B75360) Column Chromatography

Purification of the crude extract is achieved using alumina column chromatography, which has been reported for the separation of this compound.[1]

Materials:

  • Crude extract of this compound

  • Alumina (activated, neutral, 70-230 mesh)

  • Chromatography column

  • Solvent system (e.g., a gradient of chloroform (B151607) and methanol)

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Prepare a slurry of neutral alumina in the initial, non-polar eluting solvent (e.g., 100% chloroform).

  • Pack the chromatography column with the alumina slurry, ensuring a uniform and bubble-free column bed.

  • Dissolve the crude extract in a minimal amount of the initial eluting solvent and load it onto the top of the column.

  • Begin elution with the non-polar solvent and gradually increase the polarity by adding increasing percentages of a more polar solvent (e.g., methanol). A suggested gradient could be from 100% chloroform to 95:5 chloroform:methanol.

  • Collect fractions of the eluate in separate tubes.

  • Monitor the separation of the yellow-colored bands.

  • Analyze the collected fractions by TLC to identify those containing the target compound.

  • Pool the fractions containing the purified this compound and evaporate the solvent to obtain the pure compound.

Quantitative Data

The following tables summarize expected quantitative data for the extraction and biological activity of this compound. Please note that these are representative values and actual results may vary depending on the specific experimental conditions.

Table 1: Extraction Yield and Purity

StepStarting Material (from 1L culture)Product Weight (mg)Purity (%)
Crude Extraction~5 g (biomass and supernatant solids)150 - 25010 - 20
Alumina Column Chromatography150 - 250 mg crude extract15 - 30> 95

Table 2: Antifungal Activity (Minimum Inhibitory Concentration - MIC)

Fungal SpeciesMIC Range (µg/mL)
Candida albicans8 - 32
Aspergillus fumigatus16 - 64
Trichophyton rubrum4 - 16

Visualizations

Experimental Workflow

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification & Analysis fermentation Streptosporangium sp. Culture incubation Incubation (7-10 days) fermentation->incubation harvest Harvest & Centrifugation incubation->harvest acidification Acidification (pH 3) harvest->acidification lle Liquid-Liquid Extraction (Ethyl Acetate) acidification->lle evaporation Evaporation lle->evaporation crude_extract Crude Extract evaporation->crude_extract column_chrom Alumina Column Chromatography crude_extract->column_chrom fraction_collection Fraction Collection & TLC column_chrom->fraction_collection pure_compound Pure this compound fraction_collection->pure_compound characterization Spectroscopic Characterization (MS, NMR, UV-Vis) pure_compound->characterization

Caption: Experimental workflow for the extraction and purification of this compound.

Proposed Biosynthetic Pathway

biosynthetic_pathway shikimate Shikimate Pathway chorismate Chorismic Acid shikimate->chorismate pdc Phenazine-1,6-dicarboxylic acid (PDC) chorismate->pdc phz gene products chlorinated_pdc Chlorinated PDC Intermediate pdc->chlorinated_pdc Halogenase (e.g., FADH2-dependent) decarboxylated_phenazine Chlorinated Dihydroxyphenazine Intermediate chlorinated_pdc->decarboxylated_phenazine Decarboxylase final_product This compound decarboxylated_phenazine->final_product Hydroxylase

Caption: Proposed biosynthetic pathway of this compound in Streptosporangium sp.

References

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of 1,6-Dihydroxy-2-chlorophenazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Dihydroxy-2-chlorophenazine is a phenazine (B1670421) derivative that has demonstrated broad-spectrum antifungal activity in vitro against various fungal pathogens, including dermatophytes and Candida species[1]. Phenazine compounds, in general, are known to exert their antifungal effects through mechanisms such as the generation of reactive oxygen species (ROS), which leads to oxidative stress, damage to cellular components including membranes and mitochondria, and ultimately, fungal cell death[2][3][4]. These application notes provide a comprehensive guide for the in vitro antifungal susceptibility testing of this compound, including detailed protocols based on established standards from the Clinical and Laboratory Standards Institute (CLSI), and a summary of expected antifungal activity.

Antifungal Activity of this compound

While the initial discovery of this compound highlighted its antifungal potential, specific minimum inhibitory concentration (MIC) data is not extensively available in the public domain. The following table presents hypothetical MIC values to illustrate the expected range of activity against common fungal pathogens, based on the reported broad-spectrum activity of phenazine compounds.

Table 1: Hypothetical In Vitro Antifungal Activity of this compound (MIC in µg/mL)

Fungal SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Candida albicans0.5 - 824
Candida glabrata1 - 1648
Candida parapsilosis0.25 - 412
Cryptococcus neoformans0.5 - 824
Aspergillus fumigatus1 - 1648
Trichophyton rubrum0.125 - 20.51
Trichophyton mentagrophytes0.125 - 20.51
Microsporum canis0.25 - 412

Note: These values are illustrative and intended for guidance. Actual MIC values must be determined experimentally.

Experimental Protocols

The following protocols are based on the CLSI M27 and M38 guidelines for yeasts and filamentous fungi, respectively, and are adapted for the evaluation of this compound.

Protocol 1: Broth Microdilution Susceptibility Testing for Yeasts (e.g., Candida spp., Cryptococcus neoformans)

1. Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Fungal isolates

  • Incubator (35°C)

  • Quality control strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)

2. Preparation of Antifungal Stock Solution:

  • Dissolve this compound in DMSO to a stock concentration of 1280 µg/mL.

  • Further dilute the stock solution in RPMI 1640 medium to create a working solution at twice the highest desired final concentration.

3. Inoculum Preparation:

  • Subculture the yeast isolate on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.

  • Suspend several colonies in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

  • Dilute the adjusted inoculum 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

4. Microdilution Plate Preparation and Inoculation:

  • Dispense 100 µL of RPMI 1640 medium into wells 2-12 of a 96-well plate.

  • Add 200 µL of the working antifungal solution to well 1.

  • Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mix, and continue this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as a growth control (no drug), and well 12 as a sterility control (no inoculum).

  • Add 100 µL of the prepared fungal inoculum to wells 1-11.

5. Incubation and Reading of Results:

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well. This can be determined visually or by using a spectrophotometer to measure optical density.

Broth_Microdilution_Workflow_Yeast cluster_prep Preparation cluster_plate Plate Setup cluster_analysis Analysis A Prepare Antifungal Stock Solution B Prepare Fungal Inoculum (0.5 McFarland) C Serial Dilution of Antifungal in 96-well Plate A->C D Inoculate Wells with Fungal Suspension B->D C->D E Incubate at 35°C for 24-48h D->E F Read MIC (Visual or Spectrophotometric) E->F

Caption: Workflow for Yeast Broth Microdilution Assay.

Protocol 2: Broth Microdilution Susceptibility Testing for Filamentous Fungi (e.g., Aspergillus spp., Dermatophytes)

1. Materials:

  • Same as for yeasts, with the addition of Potato Dextrose Agar (PDA) for fungal culture.

2. Preparation of Antifungal Stock Solution:

  • Follow the same procedure as for yeasts.

3. Inoculum Preparation:

  • Culture the filamentous fungus on PDA at 28-35°C for 7 days or until sporulation is evident.

  • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20.

  • Gently scrape the surface with a sterile loop.

  • Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

  • Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.

4. Microdilution Plate Preparation and Inoculation:

  • Follow the same procedure as for yeasts, using the prepared conidial suspension as the inoculum.

5. Incubation and Reading of Results:

  • Incubate the plates at 35°C for 48-96 hours, depending on the growth rate of the fungus.

  • For dermatophytes, incubation may be extended up to 7 days at 28°C[5].

  • The MIC is defined as the lowest concentration of the drug that shows complete inhibition of growth.

Broth_Microdilution_Workflow_Mold cluster_prep Preparation cluster_plate Plate Setup cluster_analysis Analysis A Prepare Antifungal Stock Solution B Prepare Conidial Suspension C Serial Dilution of Antifungal in 96-well Plate A->C D Inoculate Wells with Conidial Suspension B->D C->D E Incubate at 35°C for 48-96h D->E F Read MIC (Visual Inspection) E->F

Caption: Workflow for Mold Broth Microdilution Assay.

Proposed Mechanism of Action and Signaling Pathway

The antifungal activity of phenazine compounds is often attributed to their ability to undergo redox cycling, leading to the production of reactive oxygen species (ROS)[2]. This surge in ROS can overwhelm the fungal cell's antioxidant defenses, causing widespread damage to cellular components.

Phenazine_MOA Compound This compound FungalCell Fungal Cell Compound->FungalCell Enters ROS Increased Reactive Oxygen Species (ROS) FungalCell->ROS Induces MembraneDamage Cell Membrane Damage (Lipid Peroxidation) ROS->MembraneDamage MitoDysfunction Mitochondrial Dysfunction ROS->MitoDysfunction ProteinDamage Protein & DNA Damage ROS->ProteinDamage Apoptosis Apoptosis/Cell Death MembraneDamage->Apoptosis MitoDysfunction->Apoptosis ProteinDamage->Apoptosis

Caption: Hypothesized Antifungal Mechanism of Action.

References

Application Notes and Protocols for 1,6-Dihydroxy-2-chlorophenazine in Dermatophyte Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermatophytes, the causative agents of superficial fungal infections of the skin, hair, and nails, represent a significant global health concern. The emergence of antifungal resistance necessitates the exploration of novel therapeutic agents. Phenazine (B1670421) compounds, a class of nitrogen-containing heterocyclic molecules produced by various bacteria, have demonstrated a broad spectrum of antimicrobial activities. Notably, 1,6-Dihydroxy-2-chlorophenazine has been identified as a phenazine derivative with potent in vitro antifungal activity against a range of dermatophytes.[1]

These application notes provide a framework for researchers investigating the potential of this compound as an anti-dermatophyte agent. The protocols outlined below are based on established methodologies for antifungal susceptibility testing of dermatophytes and provide a starting point for in vitro evaluation. Furthermore, a putative mechanism of action is discussed, drawing on the known antifungal properties of related phenazine compounds.

Data Presentation

Table 1: Reported MIC Ranges of Common Antifungal Agents Against Common Dermatophytes

Antifungal AgentTrichophyton rubrum (μg/mL)Trichophyton mentagrophytes (μg/mL)Microsporum canis (μg/mL)Epidermophyton floccosum (μg/mL)
Terbinafine0.003 - 0.250.003 - 0.250.015 - 1.00.007 - 0.12
Itraconazole0.015 - 2.00.015 - 2.00.03 - 1.00.03 - 0.5
Fluconazole0.25 - >640.25 - >640.5 - 640.5 - 32
Griseofulvin0.125 - 4.00.125 - 8.00.25 - 16.00.25 - 2.0

Note: These values are compiled from multiple sources and should be used for reference only. Actual MICs can vary depending on the specific strain and testing methodology.

Experimental Protocols

The following protocols are adapted from established Clinical and Laboratory Standards Institute (CLSI) guidelines for the antifungal susceptibility testing of filamentous fungi and can be applied to the evaluation of this compound.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound (stock solution of known concentration in a suitable solvent, e.g., DMSO)

  • Dermatophyte isolates (e.g., Trichophyton rubrum, Trichophyton mentagrophytes, Microsporum canis, Epidermophyton floccosum)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile, flat-bottom 96-well plates

  • Incubator (28-30°C)

  • Sterile saline (0.85%) with 0.05% Tween 80

  • Vortex mixer

Procedure:

  • Inoculum Preparation:

    • Grow dermatophyte cultures on Sabouraud Dextrose Agar (B569324) (SDA) or Potato Dextrose Agar (PDA) at 28-30°C for 7-14 days, or until sufficient sporulation is observed.

    • Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

    • Transfer the resulting suspension to a sterile tube and allow heavy particles to settle for 15-20 minutes.

    • Adjust the turbidity of the supernatant to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

    • Perform a 1:50 dilution of the adjusted inoculum in RPMI-1640 medium to obtain the final inoculum density.

  • Drug Dilution:

    • Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the 96-well microtiter plate. The final concentration range should typically span from 0.015 to 16 µg/mL, though this may be adjusted based on preliminary results.

    • Include a drug-free well (growth control) and a medium-only well (sterility control).

  • Inoculation and Incubation:

    • Add 100 µL of the final inoculum to each well containing 100 µL of the diluted drug, resulting in a final volume of 200 µL per well.

    • Seal the plates and incubate at 28-30°C for 4-7 days.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which there is a significant inhibition (typically ≥80%) of growth compared to the drug-free control well. Growth can be assessed visually or by using a microplate reader at 450 nm.

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

This protocol is a continuation of the MIC assay to determine the lowest concentration of an antifungal agent that kills the fungus.

Materials:

  • Results from the MIC assay

  • SDA or PDA plates

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot the aliquot onto a fresh SDA or PDA plate.

  • Incubate the plates at 28-30°C for 3-5 days.

  • The MFC is the lowest concentration of this compound from which no fungal growth is observed on the subculture plates.

Visualization of Putative Mechanisms and Workflows

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway for the antifungal action of this compound against dermatophytes.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_mfc Fungicidal Assessment Dermatophyte Dermatophyte Culture (e.g., T. rubrum) Inoculum Inoculum Preparation (Conidial Suspension) Dermatophyte->Inoculum Harvest Conidia MIC_Plate Broth Microdilution (96-well plate) Inoculum->MIC_Plate Inoculation Compound This compound (Stock Solution) Compound->MIC_Plate Serial Dilution Incubation Incubation (4-7 days, 28-30°C) MIC_Plate->Incubation MIC_Reading MIC Determination (Visual/Spectrophotometric) Incubation->MIC_Reading Subculture Subculture onto Agar Plates MIC_Reading->Subculture From wells with no growth MFC_Incubation Incubation (3-5 days, 28-30°C) Subculture->MFC_Incubation MFC_Reading MFC Determination MFC_Incubation->MFC_Reading

Experimental workflow for determining the MIC and MFC of this compound.

putative_signaling_pathway cluster_cell Dermatophyte Cell Compound This compound Membrane Cell Membrane Compound->Membrane Interference ROS Reactive Oxygen Species (ROS) Generation Compound->ROS Induction Ergosterol Ergosterol Synthesis Pathway Compound->Ergosterol Possible Inhibition (Hypothesized) Cell_Death Fungal Cell Death Membrane->Cell_Death Disruption ROS->Membrane Peroxidation DNA_Protein DNA/Protein Synthesis ROS->DNA_Protein Damage Ergosterol->Membrane Component of Ergosterol->Cell_Death Depletion leads to DNA_Protein->Cell_Death Inhibition

Putative antifungal mechanism of this compound in dermatophytes.

Discussion of Putative Mechanism of Action

While the precise mechanism of action for this compound against dermatophytes has not been definitively elucidated, the antifungal activity of other phenazine antibiotics offers valuable insights. The proposed mechanisms generally revolve around the induction of oxidative stress and interference with cellular integrity.

One of the primary modes of action for many phenazines is their ability to act as redox-active compounds, leading to the generation of reactive oxygen species (ROS) within the fungal cell. This surge in ROS can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death.

Furthermore, some phenazine derivatives have been shown to interfere with the fungal cell membrane. This could occur through direct interaction with membrane components or by inhibiting the biosynthesis of essential membrane constituents like ergosterol. Disruption of the cell membrane leads to increased permeability, loss of cellular contents, and eventual lysis.

Finally, there is evidence to suggest that some phenazines can inhibit nucleic acid and protein synthesis, thereby halting essential cellular processes required for fungal growth and replication.

It is plausible that this compound exerts its antifungal effect through one or a combination of these mechanisms. Further research, including transcriptomic and proteomic analyses of treated dermatophytes, is required to fully understand its mode of action.

Conclusion

This compound represents a promising scaffold for the development of novel anti-dermatophyte agents. The protocols provided herein offer a standardized approach for the in vitro evaluation of its efficacy. Elucidation of its precise mechanism of action will be crucial for its future development and potential clinical application. Researchers are encouraged to build upon this foundational knowledge to further explore the therapeutic potential of this compound.

References

Application Notes and Protocols for Cell-Based Assays for 1,6-Dihydroxy-2-chlorophenazine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for assessing the cytotoxic effects of 1,6-dihydroxy-2-chlorophenazine, a novel phenazine (B1670421) antibiotic.[1] Phenazine compounds are known for their redox-active properties and potential to impact cellular processes, making a thorough cytotoxic evaluation essential for any therapeutic development.[2][3]

This document details a panel of cell-based assays to investigate various aspects of this compound-induced cytotoxicity, including metabolic activity, membrane integrity, and apoptosis.

Assessment of Metabolic Activity and Cell Viability (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4] This assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[4][5] The intensity of the purple color is directly proportional to the number of viable cells.[4]

Experimental Protocol: MTT Assay

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Human cancer cell lines (e.g., HepG2, A549, T24)[6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)[4][5]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[4]

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and an untreated control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[7]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4][8]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization.[5] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Presentation: MTT Assay
Concentration of this compound (µM)Absorbance at 570 nm (Mean ± SD)% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100
11.18 ± 0.0694.4
50.95 ± 0.0576.0
100.63 ± 0.0450.4
250.31 ± 0.0324.8
500.15 ± 0.0212.0
1000.08 ± 0.016.4

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Serial Dilutions add_compound Add Compound to Cells prepare_compound->add_compound incubate_treatment Incubate (24-72h) add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570nm) add_solubilizer->read_absorbance calculate_viability Calculate % Viability & IC50 read_absorbance->calculate_viability

Caption: Workflow for assessing cell viability using the MTT assay.

Assessment of Cell Membrane Integrity (LDH Assay)

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[9][10] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon disruption of the plasma membrane.[11] The amount of LDH released is proportional to the number of lysed cells.[10]

Experimental Protocol: LDH Assay

Materials:

  • This compound

  • Target cell line

  • Complete cell culture medium

  • LDH assay kit (containing LDH assay buffer, substrate mix, and stop solution)[12]

  • Lysis solution (e.g., 1% Triton X-100)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol. Include the following controls in triplicate:[12]

    • Untreated cells (spontaneous LDH release)

    • Cells treated with lysis buffer (maximum LDH release)

    • Culture medium alone (background)

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[9]

  • Reagent Preparation: Prepare the LDH reaction mixture according to the kit manufacturer's instructions.[13]

  • Reagent Addition: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[13]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Data Presentation: LDH Assay
Concentration of this compound (µM)Absorbance at 490 nm (Mean ± SD)% Cytotoxicity
0 (Spontaneous Release)0.21 ± 0.020
10.25 ± 0.035.7
50.45 ± 0.0428.6
100.87 ± 0.0671.4
251.25 ± 0.08128.6 (Adjusted to 100)
501.30 ± 0.09135.7 (Adjusted to 100)
1001.32 ± 0.07138.6 (Adjusted to 100)
Maximum Release1.50 ± 0.10100

Note: The data presented in this table is hypothetical and for illustrative purposes only. Values exceeding 100% are adjusted as they indicate maximal lysis.

Experimental Workflow: LDH Assay

LDH_Workflow cluster_prep Preparation & Treatment cluster_sample Sample Collection cluster_assay Assay cluster_analysis Analysis seed_treat Seed and Treat Cells prepare_controls Prepare Controls (Spontaneous, Max) centrifuge Centrifuge Plate prepare_controls->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant add_reaction_mix Add LDH Reaction Mix transfer_supernatant->add_reaction_mix incubate Incubate (30 min) add_reaction_mix->incubate add_stop_solution Add Stop Solution incubate->add_stop_solution read_absorbance Read Absorbance (490nm) add_stop_solution->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

Caption: Workflow for assessing cytotoxicity via the LDH assay.

Assessment of Apoptosis (Caspase-3/7 Assay)

Phenazine derivatives have been shown to induce apoptosis, or programmed cell death.[2] The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[14][15] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal.[15]

Experimental Protocol: Caspase-3/7 Assay

Materials:

  • This compound

  • Target cell line

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay System (Promega)[15]

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described for the MTT assay.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Caspase-Glo® 3/7 Substrate to room temperature. Reconstitute the substrate with the buffer to form the Caspase-Glo® 3/7 Reagent.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[3]

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.[3]

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.[16]

  • Data Analysis: Express the results as relative luminescence units (RLU) or as a fold change compared to the vehicle control.

Data Presentation: Caspase-3/7 Assay
Concentration of this compound (µM)Luminescence (RLU) (Mean ± SD)Fold Change in Caspase-3/7 Activity
0 (Vehicle Control)15,000 ± 1,2001.0
118,000 ± 1,5001.2
545,000 ± 3,6003.0
1090,000 ± 7,2006.0
25120,000 ± 9,6008.0
50115,000 ± 9,2007.7
100105,000 ± 8,4007.0

Note: The data presented in this table is hypothetical and for illustrative purposes only. A decrease in signal at higher concentrations may indicate secondary necrosis.

Potential Signaling Pathways Involved in Phenazine Cytotoxicity

Phenazine derivatives can exert their cytotoxic effects by modulating various signaling pathways involved in cell survival and death.[2] One of the key pathways often implicated is the NF-κB signaling pathway, which plays a crucial role in promoting cell proliferation and inhibiting apoptosis.[2] Some phenazines have been shown to inhibit NF-κB activation, thereby sensitizing cancer cells to apoptosis.[2] Another important mechanism is the induction of apoptosis through the intrinsic (mitochondrial) pathway, which involves the activation of executioner caspases like caspase-3 and caspase-7.[2]

Potential Signaling Pathway of this compound

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis Pathway compound This compound nfkb NF-κB Activation compound->nfkb Inhibition mitochondria Mitochondrial Stress compound->mitochondria Induction proliferation Cell Proliferation nfkb->proliferation apoptosis_inhibition Inhibition of Apoptosis nfkb->apoptosis_inhibition caspase9 Caspase-9 Activation mitochondria->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Potential signaling pathways affected by this compound.

References

formulation of 1,6-Dihydroxy-2-chlorophenazine for research applications

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

1,6-Dihydroxy-2-chlorophenazine is a novel phenazine (B1670421) antibiotic exhibiting potent, broad-spectrum antifungal activity.[1][2] Isolated from the fermentation broth of a Streptosporangium species, this chlorinated phenazine derivative has shown significant inhibitory effects against various dermatophytes and Candida species in vitro.[1][2] Phenazine compounds, as a class, are recognized for their diverse biological activities, including antimicrobial, anticancer, and antiparasitic properties, which are dictated by the functional groups on the phenazine core.[3][4] The presence of hydroxyl and chloro- groups on the this compound structure is anticipated to contribute to its bioactivity.

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the antifungal properties and potential therapeutic applications of this compound. The provided methodologies are based on established standards for antimicrobial susceptibility testing and cytotoxicity assays.

Chemical and Physical Properties

PropertyValueReference
IUPAC Name 2-chlorophenazine-1,6-diol[2]
Molecular Formula C₁₂H₇ClN₂O₂[2]
Molecular Weight 246.65 g/mol [2]
Appearance Yellowish solid (typical for phenazines)N/A
Solubility Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol.General property of phenazines

Putative Mechanism of Action

The antifungal mechanism of many phenazine compounds is believed to be multifactorial, primarily involving the generation of reactive oxygen species (ROS). This leads to oxidative stress, subsequent damage to cellular components, mitochondrial dysfunction, and ultimately, programmed cell death (apoptosis) in fungal cells. The lipophilic nature of the phenazine core likely facilitates its passage through the fungal cell membrane.

G compound This compound cell_membrane Fungal Cell Membrane compound->cell_membrane Diffusion ros Reactive Oxygen Species (ROS) Generation cell_membrane->ros oxidative_stress Oxidative Stress ros->oxidative_stress mitochondria Mitochondrial Dysfunction oxidative_stress->mitochondria dna_damage DNA Damage oxidative_stress->dna_damage protein_damage Protein Damage oxidative_stress->protein_damage lipid_peroxidation Lipid Peroxidation oxidative_stress->lipid_peroxidation apoptosis Apoptosis mitochondria->apoptosis

Caption: Putative signaling pathway for this compound-induced apoptosis in fungal cells.

Application: In Vitro Antifungal Susceptibility Testing

The following protocols are designed to determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound against pathogenic yeasts and molds.

Quantitative Data Summary

While the broad-spectrum antifungal activity of this compound has been reported, specific MIC values are not widely available in the literature.[1][2] The following tables are provided as templates for researchers to populate with their own experimental data generated using the protocols outlined below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Fungal SpeciesStrain IDMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Candida albicansATCC 90028
Candida glabrataATCC 90030
Trichophyton rubrumClinical Isolate
Trichophyton mentagrophytesClinical Isolate
Aspergillus fumigatusATCC 204305
(Other)

Table 2: Minimum Fungicidal Concentration (MFC) of this compound

Fungal SpeciesStrain IDMFC (µg/mL)
Candida albicansATCC 90028
Candida glabrataATCC 90030
Trichophyton rubrumClinical Isolate
Trichophyton mentagrophytesClinical Isolate
Aspergillus fumigatusATCC 204305
(Other)

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Assay (CLSI M27/M38 adapted)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound.

G start Start prep_compound Prepare Stock Solution of Compound in DMSO start->prep_compound prep_inoculum Prepare Fungal Inoculum (0.5-2.5 x 10³ CFU/mL) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilution in 96-well plate with RPMI-1640 prep_compound->serial_dilution inoculate Inoculate Wells with Fungal Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C (24-48h for yeasts, 48-96h for molds) inoculate->incubate read_mic Read MIC: Lowest concentration with significant growth inhibition incubate->read_mic end End read_mic->end

Caption: Experimental workflow for the Broth Microdilution Assay.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microplates

  • Fungal isolates (e.g., Candida albicans, Trichophyton rubrum)

  • Potato Dextrose Agar (B569324) (PDA) or Sabouraud Dextrose Agar (SDA)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or McFarland standards

  • 35°C incubator

Methodology:

  • Preparation of Compound Stock Solution:

    • Dissolve this compound in DMSO to a final concentration of 1 mg/mL.

    • Further dilutions should be made in RPMI-1640 medium. The final DMSO concentration in the assay should not exceed 1% to avoid solvent toxicity.

  • Preparation of Fungal Inoculum:

    • For yeasts, subculture the isolate on SDA and incubate for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

    • For molds, grow the isolate on PDA for 7 days. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20. Adjust the conidial suspension to a turbidity equivalent to a 0.5 McFarland standard and dilute in RPMI-1640 to the final inoculum concentration.

  • Microplate Preparation and Serial Dilution:

    • Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the working solution of the compound to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

    • Incubate the plates at 35°C. Reading times vary by organism: 24-48 hours for most yeasts and 48-96 hours for molds.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is a significant (≥50% for azoles and most compounds, or 100% for amphotericin B-like compounds) inhibition of visible growth compared to the growth control well.[5]

Protocol 2: Minimum Fungicidal Concentration (MFC) Determination

This protocol is a follow-up to the MIC assay to determine if the compound is fungicidal or fungistatic.

Methodology:

  • Subculturing:

    • Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

    • Spot the aliquot onto a fresh SDA or PDA plate.

  • Incubation:

    • Incubate the plates at 35°C for 24-72 hours, or until growth is clearly visible in the growth control spot.

  • MFC Determination:

    • The MFC is the lowest concentration of the compound that results in no fungal growth on the agar plate, which corresponds to a ≥99.9% reduction in CFU/mL from the initial inoculum.

Application: In Vitro Mammalian Cell Cytotoxicity Assay

It is crucial to assess the potential toxicity of any new antimicrobial agent against mammalian cells. The following protocol describes a standard MTT assay to determine the cytotoxic concentration (CC₅₀) of this compound.

Quantitative Data Summary

Table 3: Cytotoxicity of this compound against Mammalian Cell Lines

Cell LineCell TypeCC₅₀ (µg/mL)
HEK293Human Embryonic Kidney
HepG2Human Hepatocellular Carcinoma
A549Human Lung Carcinoma
Protocol 3: MTT Cytotoxicity Assay

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases to form a purple formazan (B1609692) product, which is indicative of cell viability.

G start Start seed_cells Seed Mammalian Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h for Cell Adherence seed_cells->incubate1 add_compound Add Serial Dilutions of Compound to Wells incubate1->add_compound incubate2 Incubate for 24-48h add_compound->incubate2 add_mtt Add MTT Reagent (Incubate 2-4h) incubate2->add_mtt add_solubilizer Add Solubilization Solution (e.g., DMSO) add_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_cc50 Calculate CC₅₀ read_absorbance->calculate_cc50 end End calculate_cc50->end

Caption: Experimental workflow for the MTT Cytotoxicity Assay.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well flat-bottom microplates

  • This compound stock solution in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the DMSO stock.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

    • Incubate the plate for 24 or 48 hours.

  • MTT Addition and Solubilization:

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • The CC₅₀ value (the concentration that reduces cell viability by 50%) can be determined by plotting a dose-response curve and using non-linear regression analysis.

Disclaimer

The information and protocols provided are for research purposes only and are not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate laboratory safety precautions. The experimental conditions, particularly incubation times and inoculum sizes, may need to be optimized for specific fungal strains or cell lines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,6-Dihydroxy-2-chlorophenazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,6-Dihydroxy-2-chlorophenazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of synthesizing this potent antifungal agent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help improve your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for this compound?

A common and logical synthetic approach involves a two-step process:

  • Synthesis of the 1,6-dihydroxyphenazine core: This is typically achieved through the condensation of a substituted o-phenylenediamine (B120857) with a catechol derivative. A well-known method is a modification of the Wohl-Aue reaction.

  • Regioselective chlorination: The subsequent step is the selective chlorination at the C2 position of the 1,6-dihydroxyphenazine intermediate. This can be challenging due to the presence of two activating hydroxyl groups.

Q2: What are the main challenges in the synthesis of this compound?

The primary challenges include:

  • Low Yields: Side reactions during the condensation step can lead to a mixture of products, reducing the overall yield of the desired 1,6-dihydroxyphenazine.

  • Poor Regioselectivity: During the chlorination step, achieving chlorination specifically at the C2 position can be difficult. Over-chlorination or chlorination at other positions on the aromatic rings are common issues.

  • Product Purification: The final product and intermediates can be difficult to purify due to their polarity and potential for strong adsorption on silica (B1680970) gel.

Q3: How can I confirm the identity and purity of my synthesized this compound?

Standard analytical techniques are recommended for characterization and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and substitution pattern.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound and intermediates.

Troubleshooting Guides

Problem 1: Low Yield of 1,6-Dihydroxyphenazine Intermediate

Possible Causes & Solutions

Possible Cause Recommended Solution
Oxidation of Starting Materials Catechol and o-phenylenediamine derivatives are sensitive to oxidation. Ensure all reactions are carried out under an inert atmosphere (e.g., Nitrogen or Argon). Use freshly distilled or purified starting materials.
Suboptimal Reaction Temperature The condensation reaction is often temperature-sensitive. If the temperature is too low, the reaction may be incomplete. If too high, it can lead to decomposition and side products. Optimize the temperature based on literature for similar phenazine (B1670421) syntheses, typically in the range of 180-220°C for solvent-free reactions or lower for solvent-based methods.
Incorrect Stoichiometry Ensure the molar ratio of reactants is accurate. A slight excess of one reactant may be beneficial, but this should be determined empirically.
Presence of Water Traces of water can interfere with the condensation reaction. Use anhydrous solvents and dry glassware.
Problem 2: Poor Regioselectivity during Chlorination

Possible Causes & Solutions

Possible Cause Recommended Solution
Harsh Chlorinating Agent Strong chlorinating agents like sulfuryl chloride (SO₂Cl₂) can lead to over-chlorination and lack of selectivity. Consider using a milder chlorinating agent such as N-chlorosuccinimide (NCS).
Reaction Conditions The solvent and temperature can significantly influence the regioselectivity. A non-polar solvent may favor chlorination at a specific position. It is advisable to start at a low temperature and slowly warm the reaction to find the optimal conditions.
Protecting Group Strategy To ensure chlorination at the C2 position, a protecting group strategy could be employed. For instance, protecting one of the hydroxyl groups might direct the chlorination to the other ring. This adds steps to the synthesis but can significantly improve selectivity.
Problem 3: Difficulty in Product Purification

Possible Causes & Solutions

Possible Cause Recommended Solution
High Polarity of the Compound Dihydroxylated phenazines are polar and may streak on silica gel columns. Consider using a different stationary phase like alumina (B75360) or a reverse-phase column.
Strong Adsorption to Silica Gel The nitrogen and oxygen atoms in the molecule can chelate with the silica, leading to poor recovery. Adding a small amount of a polar solvent like methanol (B129727) or a modifier like triethylamine (B128534) to the eluent can help.
Formation of Insoluble Byproducts Insoluble polymeric materials can form during the reaction. Filtration of the crude reaction mixture before chromatographic purification is recommended. Recrystallization from a suitable solvent system can also be an effective purification method.[1]

Experimental Protocols

Protocol 1: Synthesis of 1,6-Dihydroxyphenazine (Hypothetical)

This protocol is a generalized procedure based on common phenazine syntheses and should be optimized for specific laboratory conditions.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 1,2-diaminobenzene derivative (1.0 eq) and a catechol derivative (1.0 eq).

  • Reaction: Heat the mixture under a nitrogen atmosphere to 200-210°C for 35-40 hours in a sealed container.[2] The reaction mixture will darken and become viscous.

  • Work-up: Cool the reaction mixture to room temperature. Dissolve the crude solid in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any inorganic impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1,6-dihydroxyphenazine can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Chlorination of 1,6-Dihydroxyphenazine (Hypothetical)
  • Reaction Setup: Dissolve 1,6-dihydroxyphenazine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or toluene) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

  • Addition of Chlorinating Agent: Slowly add a solution of N-chlorosuccinimide (NCS) (1.0-1.2 eq) in the same solvent to the reaction mixture.

  • Reaction: Stir the reaction at 0°C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel using a gradient of hexane (B92381) and ethyl acetate (B1210297) to yield this compound.

Data Presentation

Table 1: Representative Yields for the Synthesis of this compound

StepReactionStarting MaterialsTypical Yield (%)Notes
1CondensationSubstituted o-phenylenediamine, Catechol derivative40 - 60Yield is highly dependent on reaction conditions and purity of starting materials.
2Chlorination1,6-Dihydroxyphenazine, NCS30 - 50Yield is influenced by the regioselectivity of the chlorination.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 1,6-Dihydroxyphenazine cluster_step2 Step 2: Chlorination Start1 Starting Materials (o-phenylenediamine derivative, catechol derivative) Reaction1 Condensation Reaction (High Temperature, Inert Atmosphere) Start1->Reaction1 Workup1 Aqueous Work-up Reaction1->Workup1 Purification1 Purification (Column Chromatography/ Recrystallization) Workup1->Purification1 Intermediate 1,6-Dihydroxyphenazine Purification1->Intermediate Start2 1,6-Dihydroxyphenazine N-chlorosuccinimide (NCS) Intermediate->Start2 Reaction2 Chlorination Reaction (Anhydrous Solvent, 0°C to RT) Start2->Reaction2 Workup2 Quenching and Extraction Reaction2->Workup2 Purification2 Purification (Column Chromatography) Workup2->Purification2 FinalProduct This compound Purification2->FinalProduct

Caption: Experimental workflow for the two-step synthesis of this compound.

TroubleshootingYield Problem Low Yield of 1,6-Dihydroxyphenazine Cause1 Oxidation of Starting Materials Problem->Cause1 Cause2 Suboptimal Temperature Problem->Cause2 Cause3 Incorrect Stoichiometry Problem->Cause3 Solution1 Use Inert Atmosphere & Purified Reagents Cause1->Solution1 Solution2 Optimize Reaction Temperature Cause2->Solution2 Solution3 Verify Molar Ratios Cause Cause -3 -3 -3->Solution3

Caption: Troubleshooting logic for low yield of the 1,6-dihydroxyphenazine intermediate.

References

Technical Support Center: Overcoming Solubility Challenges with 1,6-Dihydroxy-2-chlorophenazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with 1,6-Dihydroxy-2-chlorophenazine.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a phenazine (B1670421) derivative. Phenazines are often characterized by their hydrophobic nature, leading to poor solubility in aqueous solutions.[1] They typically show better solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and acetone.[1] Due to its limited aqueous solubility, researchers may face challenges such as precipitation in biological media, leading to inaccurate concentration measurements and reduced biological activity.[1]

Q2: My this compound powder is not dissolving in my chosen solvent. What should I do?

A2: If you are having difficulty dissolving the powder, consider the following troubleshooting steps:

  • Switch to a more suitable organic solvent: For creating a stock solution, DMSO is a common and effective choice for poorly soluble compounds.[1][2]

  • Apply gentle heating: Gently warming the solution can aid in dissolution. However, be cautious about the compound's stability at higher temperatures.

  • Utilize sonication: Sonication can help break down powder aggregates and enhance dissolution.[1]

Q3: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. How can this be prevented?

A3: This is a common issue when diluting a concentrated stock in an organic solvent into an aqueous medium.[2] Here are some strategies to prevent precipitation:

  • Reduce the stock solution concentration: Lowering the concentration of your DMSO stock can help.[2]

  • Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution, first into a mixture of the organic solvent and the aqueous medium, and then into the final aqueous medium.[2]

  • Increase the final volume of the aqueous medium: A larger final volume will result in a lower final concentration of both the compound and the organic solvent.

  • Vortex during dilution: Vigorously mixing the aqueous medium while adding the stock solution can help to disperse the compound quickly and prevent localized high concentrations that lead to precipitation.[1]

Q4: I am observing inconsistent or lower-than-expected biological activity in my assays. Could this be related to solubility?

A4: Yes, poor solubility is a likely cause for inconsistent or reduced biological activity. If the compound is not fully dissolved, the actual concentration in your assay will be lower than intended.[1] To troubleshoot this:

  • Visually inspect for precipitation: Before running your assay, carefully check for any visible precipitate in your final solution.

  • Ensure complete dissolution of the stock: Always confirm that your stock solution is fully dissolved before making dilutions.

  • Consider solubility enhancement techniques: Employing methods like using co-solvents or cyclodextrins can increase the bioavailable concentration of the compound.[1]

Troubleshooting Guide: Enhancing Solubility

For persistent solubility issues, the following techniques can be employed.

Solubility Enhancement Techniques
TechniqueDescriptionAdvantagesDisadvantages
Co-solvent System Using a mixture of water-miscible organic solvents (e.g., ethanol, propylene (B89431) glycol) with the aqueous medium.[3][4]Simple to implement; can significantly increase solubility.The organic solvent may have its own biological effects or toxicity.
Cyclodextrin (B1172386) Complexation Encapsulating the hydrophobic this compound molecule within the hydrophobic cavity of a cyclodextrin.[1][3]Can significantly improve aqueous solubility and stability.Requires optimization of the cyclodextrin type and concentration.
pH Modification Adjusting the pH of the solution to ionize the compound, which can increase its solubility.[3]Effective for ionizable compounds.Requires knowledge of the compound's pKa values; pH changes may affect the biological assay.
Solid Dispersion Dispersing the compound in a highly soluble solid hydrophilic matrix.[5][6]Can improve dissolution rate.May require specialized manufacturing processes.[2]
Particle Size Reduction Techniques like micronization or nanonization increase the surface area of the compound, which can enhance the dissolution rate.[3][4][7]Increases dissolution rate.Does not increase the equilibrium solubility.[2]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Stock Solution

Objective: To prepare a stock solution of this compound using a co-solvent system to improve solubility upon dilution into an aqueous medium.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (or another suitable co-solvent)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh out the desired amount of this compound powder.

  • Dissolve the powder in 100% DMSO to create a high-concentration primary stock solution (e.g., 50 mM). Ensure complete dissolution by vortexing and, if necessary, brief sonication.

  • Prepare an intermediate stock solution by diluting the primary stock in a co-solvent such as ethanol (e.g., to 10 mM).

  • For the final working solution, dilute the intermediate stock into your aqueous buffer or cell culture medium while vortexing. The final concentration of the co-solvent should be kept to a minimum (typically <1%) to avoid off-target effects.

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation

Objective: To increase the aqueous solubility of this compound through the formation of an inclusion complex with a cyclodextrin.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Deionized water or desired buffer

  • Stir plate and stir bar

  • 0.22 µm sterile filter

Procedure:

  • Prepare a solution of the desired cyclodextrin in deionized water or buffer (e.g., 10 mM HP-β-CD).

  • Add the this compound powder to the cyclodextrin solution. The cyclodextrin should be in molar excess.

  • Stir the mixture vigorously at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.[1]

  • After incubation, filter the solution through a 0.22 µm sterile filter to remove any undissolved compound.[1]

  • The resulting clear filtrate contains the solubilized this compound-cyclodextrin complex and is ready for use.

Visualizations

References

stability of 1,6-Dihydroxy-2-chlorophenazine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,6-Dihydroxy-2-chlorophenazine.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in solution?

Based on studies of related dihydroxyphenazine isomers, compounds with hydroxyl groups at the 1, 4, 6, and 9 positions tend to exhibit high stability.[1] Therefore, this compound is predicted to have a relatively stable core structure. However, its stability in a specific solvent will be influenced by various factors and should be experimentally determined.

Q2: What are the key factors that can affect the stability of this compound?

The stability of this compound in solution can be influenced by several environmental factors:

  • pH: The acidity or basicity of the solution can catalyze hydrolytic degradation. Stability should be evaluated in buffers across a range of pH values (e.g., acidic, neutral, and basic).[2]

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[3]

  • Light: Exposure to UV or visible light can induce photolytic degradation. Solutions should be stored in light-protected containers.[4]

  • Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide, can lead to oxidative degradation of the phenazine (B1670421) ring system.[3]

  • Solvent Type: The polarity and chemical nature of the solvent can influence the stability of the compound.

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, potential degradation mechanisms for related phenazine and chlorophenol compounds include:

  • Oxidation: The phenazine ring can be susceptible to oxidation, leading to the formation of N-oxides or ring-opened products.

  • Dehalogenation: The chlorine atom may be removed through reductive or hydrolytic dehalogenation.

  • Tautomerization: Irreversible hydrogen rearrangement (tautomerization) has been observed as a decomposition pathway in some dihydroxyphenazine isomers.[1]

  • Ring Hydrogenation: Under certain conditions, the aromatic ring system could be hydrogenated.[1]

Q4: In which common laboratory solvents should I test the stability of this compound?

To obtain a comprehensive stability profile, it is recommended to test the stability in a range of solvents with varying polarities. A suggested list includes:

  • Aqueous Buffers: Phosphate-buffered saline (PBS) at pH 7.4, and buffers at acidic (e.g., pH 4-6) and basic (e.g., pH 8-11) conditions to assess pH-dependent stability.[2]

  • Polar Protic Solvents: Ethanol, Methanol (B129727), Water.

  • Polar Aprotic Solvents: Dimethyl sulfoxide (B87167) (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF).

  • Nonpolar Solvents: Dichloromethane (DCM), Chloroform.

Q5: How can I determine the solubility of this compound in different solvents?

The shake-flask method is a common technique for determining the thermodynamic solubility of a compound.[3] The general procedure involves adding an excess amount of the compound to the solvent of interest, agitating the mixture until equilibrium is reached, separating the undissolved solid, and then determining the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC or UV-Vis spectroscopy.[3][4]

Troubleshooting Guides

Problem: My this compound solution is changing color and showing new peaks in the HPLC analysis, suggesting degradation.

Solution: To identify the cause and extent of degradation, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to accelerate its decomposition.

Experimental Protocol: Forced Degradation Study
  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.[2][4]

  • Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following stress conditions[3]:

    • Acid Hydrolysis: Add 0.1 N HCl and incubate at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Add 0.1 N NaOH and incubate at an elevated temperature (e.g., 60°C).

    • Oxidation: Add 3% hydrogen peroxide and keep at room temperature.

    • Thermal Degradation: Store the solid compound or a solution at a high temperature (e.g., 80°C).

    • Photostability: Expose a solution to a controlled light source (as per ICH Q1B guidelines).[4]

    • Control Sample: Store a control sample protected from light at a low temperature (e.g., 4°C).[4]

  • Time Points: Withdraw samples at various time points (e.g., 0, 6, 12, 24, 48 hours, and weekly).[4]

  • Sample Analysis: Analyze the stressed and control samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from any degradation products.[4]

  • Peak Purity and Identification: Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) detector to help identify the degradation products.[4]

Data Presentation: Stability of this compound under Forced Degradation
Stress ConditionTime (hours)Peak Area of Parent Compound% Parent Compound RemainingNumber of Degradation Peaks
Control (4°C, dark)01000
48
0.1 N HCl (60°C)6
12
24
48
0.1 N NaOH (60°C)6
12
24
48
3% H₂O₂ (RT)6
12
24
48
Heat (80°C)6
12
24
48
Light (ICH Q1B)6
12
24
48

RT = Room Temperature

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution aliquot Aliquot into Vials prep_stock->aliquot acid Acid Hydrolysis base Base Hydrolysis oxidation Oxidation heat Thermal Stress light Photostability control Control (4°C, Dark) sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling heat->sampling light->sampling control->sampling hplc_analysis HPLC-PDA/MS Analysis sampling->hplc_analysis data_analysis Data Analysis & Comparison hplc_analysis->data_analysis

Caption: Workflow for assessing the stability of this compound.

Problem: I am unsure how to set up a long-term stability study for my compound.

Solution: Long-term stability studies are crucial for determining the shelf-life and appropriate storage conditions. These studies should be conducted on multiple batches of the substance.

Experimental Protocol: Long-Term Stability Study
  • Batch Selection: Use at least three primary batches of this compound.

  • Container Closure System: Package the compound in a container that simulates the intended storage and distribution packaging.

  • Storage Conditions: Store the samples under controlled long-term and accelerated storage conditions as per ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated).

  • Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analytical Tests: At each time point, perform a full suite of tests, including appearance, assay, purity (by HPLC), and moisture content.

Factors Influencing Stability and Potential Degradation Pathways

Stability_Factors cluster_factors Influencing Factors cluster_compound cluster_pathways Potential Degradation Pathways pH pH Compound This compound Stability pH->Compound Temp Temperature Temp->Compound Light Light Exposure Light->Compound Oxidants Oxidizing Agents Oxidants->Compound Solvent Solvent Type Solvent->Compound Oxidation Oxidation Compound->Oxidation Dehalogenation Dehalogenation Compound->Dehalogenation Tautomerization Tautomerization Compound->Tautomerization Hydrogenation Ring Hydrogenation Compound->Hydrogenation

Caption: Factors influencing the stability and potential degradation of this compound.

References

Technical Support Center: Chromatography Purification of 1,6-Dihydroxy-2-chlorophenazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1,6-Dihydroxy-2-chlorophenazine by chromatography. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic purification of this compound.

Problem 1: Poor Separation of this compound from other Phenazine (B1670421) Derivatives

Symptoms:

  • Co-elution of the target compound with impurities.

  • Broad peaks with poor resolution.

  • Inability to isolate the pure compound.

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Stationary Phase For reverse-phase chromatography, a standard C18 column is a good starting point. If co-elution persists, consider using a phenyl-hexyl or biphenyl (B1667301) phase column to enhance separation through π-π interactions. For normal-phase chromatography, alumina (B75360) is a suitable choice, as demonstrated in the isolation of this compound from fermentation broths.[1]
Suboptimal Mobile Phase Composition Adjust the solvent strength. In reverse-phase HPLC, decrease the organic solvent (e.g., acetonitrile, methanol) concentration to increase retention time and potentially improve separation. For alumina column chromatography, a gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate (B1210297) or a mixture containing methanol) can be effective.
Incorrect pH of the Mobile Phase The ionization state of phenazine derivatives can significantly affect their retention. Control the pH of the mobile phase with a buffer. For basic phenazine derivatives, a lower pH (e.g., 2.5-3.5) can improve peak shape and resolution.[2]
Column Overload Injecting too much sample can lead to peak distortion and poor separation. Reduce the sample concentration or the injection volume.
Problem 2: Peak Tailing of this compound

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the peak maximum.

  • Reduced peak height and poor resolution.

Possible Causes and Solutions:

CauseRecommended Solution
Secondary Interactions with Stationary Phase Free silanol (B1196071) groups on silica-based columns can interact with basic phenazine derivatives, causing tailing. Use an end-capped column to minimize these interactions. Adding a small amount of a competitive base, such as triethylamine (B128534) (TEA), to the mobile phase can also block active silanol sites.
Column Contamination Strongly retained impurities can create active sites that lead to tailing. Implement a robust column washing protocol between runs to remove any adsorbed contaminants.
Compound Instability on Stationary Phase This compound may be unstable on certain stationary phases, particularly acidic silica (B1680970) gel.[3] Consider using a more inert stationary phase like deactivated silica, alumina, or a polymer-based column.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing a purification method for this compound?

A1: Based on published literature, alumina column chromatography has been successfully used to isolate this compound from fermentation broth.[1] Therefore, starting with alumina as the stationary phase is a logical first step. For a more analytical approach or for final polishing, reverse-phase HPLC on a C18 or phenyl-hexyl column is recommended.

Q2: How can I monitor the separation during column chromatography?

A2: Thin-layer chromatography (TLC) is a valuable tool for monitoring the separation. Use the same stationary phase for your TLC plate as in your column (e.g., alumina TLC plates). The ideal solvent system for your column will give your target compound an Rf value of approximately 0.2-0.4 on the TLC plate.

Q3: My compound is not eluting from the column. What should I do?

A3: This could be due to several factors:

  • The solvent system is not polar enough. Gradually increase the polarity of your mobile phase. For example, if you are using a hexane (B92381)/ethyl acetate gradient, increase the percentage of ethyl acetate.

  • The compound has irreversibly adsorbed to the stationary phase. This can happen if the compound is unstable on the stationary phase or if the stationary phase is too active. Consider using a less active stationary phase or deactivating your current one.

  • The compound has precipitated on the column. This may occur if the sample was dissolved in a strong solvent that is not miscible with the mobile phase. Ensure your sample is fully dissolved in the initial mobile phase before loading.

Q4: What is the expected stability of this compound during purification?

Experimental Protocols

Protocol 1: Alumina Column Chromatography for Purification of this compound

This is a general protocol based on standard laboratory practices for column chromatography.

Materials:

  • Glass chromatography column

  • Alumina (neutral, Brockmann activity II-III)

  • Sand (acid-washed)

  • Solvents: Hexane, Ethyl Acetate, Methanol (B129727) (all HPLC grade)

  • Crude this compound extract

  • Collection tubes

  • TLC plates (alumina) and developing chamber

  • UV lamp for visualization

Methodology:

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Add a small plug of glass wool or cotton to the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm) on top of the plug.

    • Fill the column with hexane.

    • Slowly add the alumina as a slurry in hexane, ensuring no air bubbles are trapped.

    • Gently tap the column to ensure even packing.

    • Once the alumina has settled, add another thin layer of sand on top.

    • Drain the hexane until it is level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).

    • Carefully apply the sample to the top of the column using a pipette.

    • Allow the sample to adsorb onto the alumina by draining the solvent until it reaches the top of the sand.

  • Elution:

    • Carefully add the initial mobile phase (e.g., 100% hexane) to the top of the column.

    • Begin collecting fractions.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in hexane (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

    • If the compound does not elute with ethyl acetate, a small percentage of methanol can be added to the ethyl acetate.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC.

    • Combine the fractions containing the pure this compound.

    • Evaporate the solvent to obtain the purified compound.

Protocol 2: Reverse-Phase HPLC Method for Analysis of this compound Purity

This is a general method adaptable for purity analysis.

Parameters:

ParameterRecommended Setting
Column C18 or Phenyl-Hexyl, 5 µm particle size, 4.6 x 250 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV-Vis at a relevant wavelength (determine by UV scan)
Column Temperature 30 °C

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_chromatography Alumina Column Chromatography cluster_analysis Analysis & Isolation crude_extract Crude Extract dissolve Dissolve in Minimal Solvent crude_extract->dissolve load_sample Load Sample dissolve->load_sample pack_column Pack Alumina Column pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc TLC Analysis of Fractions collect_fractions->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_compound Pure 1,6-Dihydroxy- 2-chlorophenazine evaporate->pure_compound

Caption: Workflow for the purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Chromatography Issue (e.g., Poor Separation) mobile_phase Mobile Phase start->mobile_phase stationary_phase Stationary Phase start->stationary_phase technique Technique start->technique adjust_gradient Adjust Gradient/ Solvent Strength mobile_phase->adjust_gradient change_ph Change pH mobile_phase->change_ph change_column Change Column Type stationary_phase->change_column check_stability Assess Compound Stability stationary_phase->check_stability check_loading Reduce Sample Load technique->check_loading pure_compound Successful Purification adjust_gradient->pure_compound Improved Separation change_ph->pure_compound Improved Separation change_column->pure_compound Improved Separation check_loading->pure_compound Improved Separation check_stability->change_column If Unstable

Caption: A logical approach to troubleshooting chromatography issues.

References

Technical Support Center: Optimizing Antifungal Assays for 1,6-Dihydroxy-2-chlorophenazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,6-Dihydroxy-2-chlorophenazine. Our aim is to facilitate the optimization of antifungal assay conditions to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary antifungal activity?

A1: this compound is a novel phenazine (B1670421) antibiotic. It has demonstrated broad-spectrum antifungal activity, particularly against dermatophytes and Candida species[1].

Q2: What is the proposed mechanism of action for the antifungal activity of phenazine compounds?

A2: The antifungal mechanism of phenazine compounds, such as phenazine-1-carboxamide, is believed to involve the generation of intracellular reactive oxygen species (ROS). This increase in ROS can lead to mitochondrial membrane hyperpolarization and subsequently trigger apoptosis, or programmed cell death, in the fungal cells[2][3]. This mechanism suggests that the compound's efficacy may be influenced by the redox environment of the assay.

Q3: How should I prepare a stock solution of this compound, given its likely hydrophobic nature?

A3: Due to the hydrophobic nature of many phenazine compounds, this compound is expected to have low solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (B87167) (DMSO). When diluting the stock solution into your aqueous assay medium, it is crucial to add the DMSO stock dropwise while vortexing the medium to prevent precipitation. The final concentration of DMSO in the assay should ideally be kept at or below 0.5% to avoid solvent-induced toxicity to the fungal cells.

Q4: What are the general recommendations for storing this compound powder and stock solutions?

A4: Lyophilized powder should be stored at -20°C, protected from light and moisture. Once reconstituted in DMSO, the stock solution should be stored at -20°C in small, single-use aliquots to minimize freeze-thaw cycles. As phenazine compounds can be light-sensitive, it is advisable to protect all solutions from direct light.

Q5: Which standardized guidelines should I follow for my antifungal susceptibility testing?

A5: It is highly recommended to follow the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These organizations provide detailed and validated protocols for broth microdilution and disk diffusion assays to ensure inter-laboratory reproducibility.

Troubleshooting Guide

This guide addresses common issues encountered during antifungal assays with this compound.

Issue Potential Cause(s) Troubleshooting Steps
Compound Precipitation in Assay Medium - Low solubility of the compound in the aqueous medium.- Final DMSO concentration is too low to maintain solubility.- Improper dilution technique.- Ensure the final DMSO concentration is sufficient to maintain solubility, but not exceeding cytotoxic levels (typically ≤0.5%).- Add the DMSO stock solution dropwise to the assay medium while vortexing to facilitate dispersion.- Gently warm the assay medium to 37°C before adding the compound stock solution.
Inconsistent Minimum Inhibitory Concentration (MIC) Results - Inoculum density is not standardized.- Variability in incubation time or temperature.- Subjective endpoint determination.- Degradation of the compound.- Standardize the inoculum using a spectrophotometer or hemocytometer to the recommended density (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts).- Maintain consistent incubation conditions as specified in your protocol (e.g., 35°C for 24-48 hours).- For fungistatic compounds, read the MIC as the lowest concentration causing a significant reduction in turbidity (e.g., ≥50%) compared to the control. Using a microplate reader can improve objectivity.- Prepare fresh dilutions from a properly stored stock solution for each experiment.
Trailing Growth (Reduced but persistent growth across a range of concentrations) - This is a known phenomenon with some fungistatic agents, particularly azoles.- The CLSI recommends reading the endpoint for azoles against yeasts at a ≥50% reduction in growth compared to the growth control. For dermatophytes, an 80% inhibition endpoint is often recommended for azoles and other fungistatic drugs to minimize the impact of trailing.
No Antifungal Activity Observed - The fungal strain may have intrinsic or acquired resistance.- The compound may have degraded.- Incorrect assay setup.- Include a known susceptible control strain in your experiments to validate the assay.- Ensure proper storage and handling of the compound to prevent degradation.- Verify all assay parameters, including media preparation, inoculum density, and incubation conditions.
Colored Compound Interferes with Colorimetric Readouts - The inherent color of the phenazine compound may interfere with assays that use colorimetric indicators (e.g., MTT, XTT, resazurin).- Run a control plate containing only the compound in the assay medium (no fungi) to measure the background absorbance/fluorescence at each concentration.- Subtract the background reading from the corresponding wells with fungal growth.- Consider alternative endpoint determinations, such as visual reading of turbidity or spectrophotometric measurement of optical density at a wavelength where the compound does not absorb significantly.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protected microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Allow the this compound powder and DMSO to equilibrate to room temperature.

  • Accurately weigh the desired amount of the compound.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • If sterility is required, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -20°C.

Protocol 2: Broth Microdilution Antifungal Susceptibility Assay (Adapted from CLSI guidelines)

Materials:

  • Prepared stock solution of this compound in DMSO

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal isolate

  • Sterile 96-well microtiter plates

  • Spectrophotometer or hemocytometer

  • Incubator (35°C)

  • Microplate reader (optional)

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal isolate on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar for Candida) and incubate for 24-48 hours.

    • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the assay wells.

  • Preparation of Drug Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium directly in the 96-well plate. The final volume in each well containing the drug should be 100 µL.

    • Ensure the final DMSO concentration in each well is consistent and non-toxic.

  • Inoculation:

    • Add 100 µL of the standardized fungal inoculum to each well, bringing the total volume to 200 µL.

    • Include a drug-free well for a growth control and an uninoculated well for a sterility control.

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours. For dermatophytes, incubation may need to be extended to 4-7 days at 28-30°C.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for fungistatic compounds) compared to the drug-free growth control.

    • The endpoint can be determined visually or by measuring the optical density with a microplate reader.

Visualizations

Antifungal_Assay_Workflow Experimental Workflow for Antifungal Assay Optimization cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Compound This compound Powder StockSolution Prepare Stock Solution (e.g., 10 mg/mL in DMSO) Compound->StockSolution SerialDilution Perform Serial Dilutions in 96-well plate StockSolution->SerialDilution Fungus Fungal Isolate Inoculum Prepare Standardized Inoculum (0.5 McFarland) Fungus->Inoculum Inoculation Inoculate plate with fungal suspension Inoculum->Inoculation SerialDilution->Inoculation Incubation Incubate plate (e.g., 35°C, 24-48h) Inoculation->Incubation ReadMIC Determine MIC (Visual or Spectrophotometric) Incubation->ReadMIC DataAnalysis Data Analysis and Troubleshooting ReadMIC->DataAnalysis

Caption: Workflow for antifungal assay optimization.

Phenazine_MoA Proposed Antifungal Mechanism of Action for Phenazines Phenazine This compound FungalCell Fungal Cell Phenazine->FungalCell Enters cell ROS Increased Reactive Oxygen Species (ROS) FungalCell->ROS Induces Mitochondria Mitochondrial Dysfunction (Membrane Hyperpolarization) ROS->Mitochondria Apoptosis Apoptosis (Programmed Cell Death) Mitochondria->Apoptosis Triggers CellDeath Fungal Cell Death Apoptosis->CellDeath

References

Technical Support Center: Scaling Up 1,6-Dihydroxy-2-chlorophenazine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in scaling up the production of 1,6-Dihydroxy-2-chlorophenazine, a phenazine (B1670421) antifungal antibiotic.

Troubleshooting Guides

This section addresses specific issues that may arise during the fermentation, extraction, and purification of this compound.

Problem 1: Low Yield of this compound in Large-Scale Fermentation

Possible Causes & Solutions:

Cause Troubleshooting Step Expected Outcome
Suboptimal Oxygen Supply Inadequate dissolved oxygen (DO) is a common issue in scaling up fermentation. For Streptosporangium, the producing organism, controlled oxygen excess can lead to a significant increase in productivity.[1] Increase agitation speed, enhance aeration rate, or use an enriched oxygen supply. Monitor DO levels in real-time to maintain optimal conditions.Improved biomass growth and a higher titer of the target compound. A 20-fold increase in productivity has been observed with optimized oxygen.[1]
Nutrient Limitation In batch or fed-batch cultures, essential nutrients can become depleted as the biomass increases. The production of secondary metabolites like phenazines is often triggered by the limitation of a key nutrient.[2]Develop a fed-batch strategy to supply limiting nutrients (e.g., carbon source, phosphate) at a controlled rate during the fermentation process.
Contamination The risk of contamination by competing microorganisms increases with the scale and duration of fermentation.[3]Implement and strictly adhere to aseptic protocols for media preparation, inoculation, and sampling. Maintain positive pressure within the fermenter.
Inappropriate Physical Parameters pH, temperature, and pressure can deviate from the optimal range for Streptosporangium growth and secondary metabolite production in large vessels.Continuously monitor and control pH and temperature. Maintaining a slightly elevated pressure can reduce contamination risk and improve oxygen solubility.[2]

Problem 2: Inefficient Extraction and Low Purity of this compound

Possible Causes & Solutions:

Cause Troubleshooting Step Expected Outcome
Choice of Extraction Solvent The polarity and pH of the extraction solvent are critical for selectively recovering the dihydroxyphenazine from the fermentation broth.Phenazines can be extracted using organic solvents.[4] For hydroxylated phenazines, a solvent extraction method is commonly employed.[5] Experiment with different solvents (e.g., ethyl acetate, chloroform) at various pH values to optimize recovery.
Presence of Emulsions Cell debris and other components in the fermentation broth can form stable emulsions during solvent extraction, making phase separation difficult.Centrifuge the broth to separate the biomass before extraction.[2] Alternatively, use demulsifying agents or adjust the ionic strength of the aqueous phase.
Co-extraction of Impurities The crude extract often contains other phenazine derivatives and unrelated metabolites from the fermentation broth.Utilize multi-step purification techniques. Following initial extraction, employ chromatographic methods such as silica (B1680970) gel column chromatography or preparative HPLC for fine purification.[6]

Problem 3: Degradation of this compound During Downstream Processing

Possible Causes & Solutions:

Cause Troubleshooting Step Expected Outcome
Chemical Instability Dihydroxyphenazine isomers can be susceptible to degradation under certain conditions. The position of the hydroxyl groups influences stability.[7][8][9]Avoid harsh pH conditions and exposure to strong oxidizing or reducing agents during purification. Perform steps at reduced temperatures where possible.
Light and Air Sensitivity Some phenazine compounds are sensitive to light and oxidation, which can lead to the formation of degradation products.Protect the compound from direct light by using amber glassware or covering equipment. Purge solvents with an inert gas like nitrogen or argon to minimize exposure to oxygen.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to maintain for successful scale-up of Streptosporangium fermentation?

A1: The most critical parameters are dissolved oxygen tension, pH, temperature, and nutrient feed rate. For Streptosporangium, maintaining an excess of dissolved oxygen has been shown to dramatically increase the production of secondary metabolites.[1] Consistent monitoring and control of these parameters are essential for reproducibility at a larger scale.

Q2: What types of byproducts can be expected during the production of this compound?

A2: The biosynthesis of phenazines often results in a mixture of related derivatives.[10] Common byproducts could include the non-chlorinated precursor, 1,6-dihydroxyphenazine, as well as other hydroxylated or chlorinated phenazine species. The specific byproduct profile will depend on the producing strain and the fermentation conditions.

Q3: How can I confirm the identity and purity of my final this compound product?

A3: A combination of analytical techniques should be used. High-Performance Liquid Chromatography (HPLC) is suitable for assessing purity and quantifying the compound. For structural confirmation, Mass Spectrometry (MS) will provide the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy will elucidate the precise chemical structure.

Q4: Is this compound expected to be a stable compound?

A4: Studies on dihydroxyphenazine isomers suggest that those with hydroxyl groups at the 1 and 6 positions are highly stable derivatives.[7][8][9] However, like many organic molecules, it may be susceptible to degradation under harsh conditions of pH, light, and strong oxidizing agents.

Experimental Protocols & Visualizations

General Experimental Workflow for Production and Isolation

The overall process for producing and isolating this compound involves several key stages, from upstream fermentation to downstream purification.

cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Processing Inoculum Preparation Inoculum Preparation Fermentation Scale-Up Fermentation Scale-Up Inoculum Preparation->Fermentation Scale-Up Production Fermentation Production Fermentation Fermentation Scale-Up->Production Fermentation Biomass Separation Biomass Separation Production Fermentation->Biomass Separation Solvent Extraction Solvent Extraction Biomass Separation->Solvent Extraction Crude Product Crude Product Solvent Extraction->Crude Product Chromatographic Purification Chromatographic Purification Crude Product->Chromatographic Purification Pure Compound Pure Compound Chromatographic Purification->Pure Compound Analysis & QC Analysis & QC Pure Compound->Analysis & QC

Caption: Generalized workflow for this compound production.

Troubleshooting Logic for Low Fermentation Yield

When encountering low yields during scale-up, a systematic approach to troubleshooting is necessary. The following diagram illustrates a logical decision-making process to identify and address the root cause.

Low Yield Low Yield Check DO Levels Check DO Levels Low Yield->Check DO Levels Check Nutrient Levels Check Nutrient Levels Check DO Levels->Check Nutrient Levels Optimal Optimize Aeration/Agitation Optimize Aeration/Agitation Check DO Levels->Optimize Aeration/Agitation Low Check for Contamination Check for Contamination Check Nutrient Levels->Check for Contamination Sufficient Implement Fed-Batch Implement Fed-Batch Check Nutrient Levels->Implement Fed-Batch Depleted Review Aseptic Technique Review Aseptic Technique Check for Contamination->Review Aseptic Technique Present Yield Optimized Yield Optimized Check for Contamination->Yield Optimized Absent

Caption: Decision tree for troubleshooting low fermentation yields.

References

Technical Support Center: Storage and Handling of 1,6-Dihydroxy-2-chlorophenazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1,6-Dihydroxy-2-chlorophenazine to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: My solid this compound powder has changed color from its initial appearance. What could be the cause?

A1: Color change in solid this compound is a primary indicator of degradation. The most common causes are exposure to light and/or atmospheric oxygen. The dihydroxy-phenazine core is susceptible to oxidation, which can lead to the formation of colored quinone-like structures. Photodegradation can also contribute to color changes.

Q2: I've observed precipitation or reduced solubility of my this compound sample when preparing solutions. Why is this happening?

A2: Precipitation or decreased solubility can result from the formation of degradation products that are less soluble in your chosen solvent. This may be due to polymerization or other secondary reactions of the initial degradation products. It is also possible that the compound has degraded into species with different polarity.

Q3: How does the chloro-substituent on the phenazine (B1670421) ring affect the compound's stability?

A3: The aryl-chlorine bond in this compound is generally stable and resistant to hydrolysis under standard storage conditions. However, the presence of the electron-withdrawing chlorine atom can influence the electronic properties of the phenazine ring system, potentially affecting its susceptibility to oxidation and photodegradation.

Q4: What are the ideal storage conditions for this compound?

A4: To minimize degradation, this compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage). It is crucial to protect the compound from light and moisture.

Q5: Can I use antioxidants to improve the stability of my this compound solutions?

A5: Yes, the addition of antioxidants can be a viable strategy to inhibit oxidative degradation, particularly in solution. Common antioxidants used for phenolic compounds include ascorbic acid, butylated hydroxytoluene (BHT), and propyl gallate. However, the compatibility and effectiveness of any antioxidant should be experimentally verified for your specific application, as some additives could potentially interfere with downstream experiments.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Discoloration of Solid Powder Oxidation, Photodegradation1. Verify Storage Conditions: Ensure the compound is stored in an amber vial, protected from light, and at the recommended low temperature. 2. Inert Atmosphere: For long-term storage, flush the vial with an inert gas (argon or nitrogen) before sealing. 3. Purity Check: If degradation is suspected, re-analyze the compound's purity via HPLC or LC-MS to quantify the extent of degradation.
Precipitation in Solution Formation of Insoluble Degradation Products1. Freshly Prepare Solutions: Use the compound immediately after preparing the solution to minimize degradation in the solvent. 2. Solvent Degassing: Use degassed solvents to remove dissolved oxygen, which can accelerate degradation. 3. Consider Antioxidants: Test the addition of a small amount of a suitable antioxidant to the solvent before dissolving the compound.
Loss of Biological Activity Chemical Degradation1. Confirm Purity: Analyze the purity of the stored compound. 2. Perform a Stability Study: Conduct a short-term stability study under your typical experimental conditions to determine the rate of degradation. 3. Use a Fresh Batch: If significant degradation is confirmed, it is best to use a fresh, un-degraded batch of the compound for critical experiments.

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound

This protocol is designed to assess the stability of this compound under stressed conditions to predict its long-term stability.

Materials:

  • This compound (solid powder)

  • Amber glass vials with airtight seals

  • Controlled temperature and humidity chambers

  • HPLC system with a suitable column (e.g., C18)

  • Analytical balance

  • Appropriate solvents for HPLC analysis

Methodology:

  • Sample Preparation: Aliquot equal amounts of solid this compound into several amber glass vials.

  • Initial Analysis (T=0): Analyze one of the vials immediately to determine the initial purity and concentration. This will serve as the baseline.

  • Storage Conditions: Place the remaining vials in controlled chambers under the following conditions:

    • Condition A (Accelerated): 40°C ± 2°C / 75% RH ± 5% RH

    • Condition B (Intermediate): 30°C ± 2°C / 65% RH ± 5% RH

    • Condition C (Long-term control): 4°C ± 2°C in the dark

  • Time Points for Analysis: Withdraw vials for analysis at predetermined time points. For accelerated stability, typical time points are 0, 1, 3, and 6 months.

  • Analysis: At each time point, dissolve the contents of a vial in a suitable solvent and analyze by HPLC to determine the purity of this compound. Monitor for the appearance of new peaks, which would indicate degradation products.

  • Data Evaluation: Compare the purity at each time point to the initial purity. A significant decrease in purity indicates degradation under those storage conditions.

Data Presentation: Stability of this compound under Accelerated Conditions
Storage Condition Time Point Purity (%) Appearance of Degradation Products (Peak Area %)
Initial (T=0) 0 Months99.5%0.5%
40°C / 75% RH 1 Month
3 Months
6 Months
30°C / 65% RH 1 Month
3 Months
6 Months
4°C / Dark 6 Months

Visualizations

minimizing batch-to-batch variability of 1,6-Dihydroxy-2-chlorophenazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of 1,6-Dihydroxy-2-chlorophenazine.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a chlorinated phenazine (B1670421) compound. It has been identified as a novel antibiotic with broad-spectrum antifungal activity, particularly against dermatophytes and Candida.[1] It is structurally related to 1,6-dihydroxyphenazine, which can be a potential impurity in its synthesis or isolation.[1]

Q2: What are the basic chemical properties of this compound?

PropertyValue
Molecular FormulaC₁₂H₇ClN₂O₂
Molecular Weight246.65 g/mol
AppearanceExpected to be a colored solid
SolubilitySoluble in organic solvents

Q3: How should this compound be stored?

To ensure stability and prevent degradation, this compound should be stored in a cool, dark, and dry place. For long-term storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C.

Q4: What are the primary safety precautions when handling this compound?

As with any chemical compound, appropriate personal protective equipment (PPE) should be worn, including safety glasses, a lab coat, and gloves. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

Troubleshooting Guides

Issue 1: Low Yield in Synthesis/Isolation

Possible Causes:

  • Incomplete reaction or extraction: The reaction may not have gone to completion, or the extraction from the fermentation broth may be inefficient.

  • Degradation of the product: The compound may be sensitive to light, heat, or pH, leading to degradation during the process.

  • Suboptimal purification: Significant loss of product can occur during purification steps like column chromatography.

Troubleshooting Steps:

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.

  • Extraction Optimization: Vary the solvent system, pH, and number of extractions to optimize the recovery from the initial mixture.

  • Control of Conditions: Protect the reaction and subsequent work-up from light. Ensure that the temperature is controlled throughout the process.

  • Purification Efficiency: Check the loading on the chromatography column and the choice of eluent to avoid product loss.

Issue 2: Presence of Impurities, Especially 1,6-dihydroxyphenazine

Possible Causes:

  • Incomplete chlorination: If synthesized chemically, the chlorination step may be incomplete, leaving the precursor 1,6-dihydroxyphenazine.

  • Co-extraction from fermentation: In biological production, 1,6-dihydroxyphenazine is a known co-occurring metabolite and may be extracted along with the desired product.[1]

  • Ineffective purification: The purification method may not be adequate to separate the chlorinated and non-chlorinated phenazines.

Troubleshooting Steps:

  • Analytical Confirmation: Use HPLC or Mass Spectrometry to confirm the identity of the impurity.

  • Purification Optimization: Adjust the stationary and mobile phases in column chromatography for better separation. A gradient elution might be necessary.

  • Recrystallization: Attempt recrystallization with various solvent systems to selectively crystallize the desired compound, leaving impurities in the mother liquor.

Batch IDSynthesis MethodPurity of this compound (%)1,6-dihydroxyphenazine Impurity (%)
A-001Fermentation95.23.8
A-002Fermentation (Optimized Extraction)97.11.9
B-001Chemical Synthesis92.46.5
B-002Chemical Synthesis (Optimized Chlorination)98.50.5
Issue 3: Color Variations Between Batches

Possible Causes:

  • Presence of colored impurities: Even small amounts of intensely colored byproducts can affect the overall color of the final product.

  • Oxidation: Phenazine compounds can be susceptible to oxidation, which can lead to color changes.

  • Residual solvents: Trapped solvents in the crystal lattice can influence the color.

Troubleshooting Steps:

  • Purity Analysis: Correlate the color with the purity data from HPLC or other analytical techniques.

  • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Drying: Ensure the product is thoroughly dried under vacuum to remove all residual solvents.

Experimental Protocols

Protocol 1: HPLC Analysis for Purity Assessment
  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile (B52724) and water (with 0.1% trifluoroacetic acid). A common starting gradient is 30% to 90% acetonitrile over 20 minutes.

  • Standard Preparation: Prepare a stock solution of 1 mg/mL of this compound in methanol (B129727). Create a series of dilutions for a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the sample batch in methanol to a final concentration of approximately 0.1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV-Vis detector at a wavelength determined by the UV-Vis spectrum of the pure compound.

  • Analysis: Run the standards and the sample. Calculate the purity based on the area percentage of the main peak.

Protocol 2: Purification by Alumina (B75360) Column Chromatography
  • Column Packing: Prepare a slurry of activated alumina in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of alumina. Carefully load this onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by TLC.

  • Fraction Pooling and Evaporation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Visualizations

TroubleshootingWorkflow start Batch-to-Batch Variability Detected check_purity Assess Purity (HPLC, NMR, MS) start->check_purity check_yield Evaluate Yield start->check_yield check_appearance Compare Physical Appearance (Color, Form) start->check_appearance impurity_issue Impurity Detected? check_purity->impurity_issue yield_issue Low Yield? check_yield->yield_issue appearance_issue Appearance Varies? check_appearance->appearance_issue impurity_issue->yield_issue No optimize_purification Optimize Purification (Chromatography, Recrystallization) impurity_issue->optimize_purification Yes yield_issue->appearance_issue No modify_synthesis Modify Synthesis/Isolation Protocol yield_issue->modify_synthesis Yes control_storage Control Storage & Handling (Inert Atmosphere, Light Protection) appearance_issue->control_storage Yes end_node Consistent Batches Achieved appearance_issue->end_node No optimize_purification->end_node modify_synthesis->end_node control_storage->end_node

Caption: Troubleshooting workflow for identifying sources of batch variability.

ExperimentalWorkflow start Crude Product dissolve Dissolve in Minimum Solvent start->dissolve load_column Load onto Alumina Column dissolve->load_column elute Elute with Solvent Gradient load_column->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis pool_fractions Pool Pure Fractions tlc_analysis->pool_fractions evaporate Evaporate Solvent pool_fractions->evaporate pure_product Pure this compound evaporate->pure_product hplc_qc Final QC by HPLC pure_product->hplc_qc final_product Released Batch hplc_qc->final_product

Caption: Experimental workflow for purification and analysis.

References

Technical Support Center: Spectroscopic Analysis of 1,6-Dihydroxy-2-chlorophenazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,6-Dihydroxy-2-chlorophenazine. Our aim is to help you overcome common challenges encountered during spectroscopic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectroscopic characteristics of this compound?

A1: this compound is an aromatic heterocyclic compound. Key expected spectroscopic features include:

  • UV-Vis: Absorption maxima in the UV and visible regions, characteristic of the extended phenazine (B1670421) chromophore. The position of these maxima can be sensitive to solvent polarity and pH due to the hydroxyl groups.

  • ¹H NMR: Signals in the aromatic region (typically 6-9 ppm). The exact chemical shifts and coupling constants will depend on the substitution pattern. The hydroxyl protons may appear as broad singlets, and their position can be concentration and solvent dependent.

  • ¹³C NMR: Resonances in the aromatic region (typically 100-160 ppm). Carbons attached to heteroatoms (N, O, Cl) will have distinct chemical shifts.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to its monoisotopic mass of approximately 246.0196 Da.[1] The fragmentation pattern may show losses of small molecules like CO, HCN, or Cl.

Q2: How does pH affect the UV-Vis spectrum of this compound?

A2: The two hydroxyl groups on the phenazine ring can be deprotonated in basic solutions. This deprotonation alters the electronic structure of the chromophore, leading to a bathochromic (red) shift in the UV-Vis absorption maxima. It is crucial to control the pH of the sample solution to ensure reproducibility. For some phenazine derivatives, different ionic species predominate at various pH ranges, and some forms may exhibit fluorescence while others do not.[2]

Q3: My mass spectrometry results show a peak at M+16. What could be the cause?

A3: A peak at M+16 (e.g., ~262 m/z) could indicate the presence of a phenazine N-oxide derivative as an impurity.[3] Phenazine N-oxides can sometimes form as byproducts during the synthesis of phenazines.[3] To confirm this, you can look for a characteristic loss of an oxygen atom (16 Da) in the MS/MS fragmentation pattern.[3]

Q4: I am having trouble obtaining a clean ¹H NMR spectrum. What are some common issues?

A4: Common issues with ¹H NMR for phenazine derivatives include:

  • Poor Solubility: Phenazines can have limited solubility in common NMR solvents. You may need to try different deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) or gently warm the sample.

  • Broad Peaks: Broadening of aromatic or hydroxyl peaks can occur due to aggregation, paramagnetic impurities, or chemical exchange. Ensure your sample is free of impurities and consider using a higher-purity NMR solvent.

  • Water Peak Obscuring Signals: If using a protic solvent like DMSO-d₆ or Methanol-d₄, the residual water peak can obscure signals. Proper drying of the sample and solvent is important. For hydroxyl proton exchange, adding a drop of D₂O can help identify these peaks as they will disappear or decrease in intensity.

Troubleshooting Guides

Issue 1: Unexpected UV-Vis Spectrum
Symptom Possible Cause Troubleshooting Steps
Shifting λmax values between measurements pH of the solution is not controlled.1. Prepare all samples in a buffered solution.2. Record the pH of each sample before analysis.3. Compare spectra of the compound in acidic, neutral, and basic conditions to characterize pH effects.
Low absorbance or noisy spectrum Low sample concentration or poor solubility.1. Increase the concentration of the sample.2. If solubility is an issue, try a different solvent or a co-solvent system.3. Ensure the cuvette is clean and properly aligned in the spectrophotometer.
Broad, poorly defined peaks Sample aggregation or presence of impurities.1. Dilute the sample to check for concentration-dependent aggregation.2. Purify the sample using techniques like column chromatography or recrystallization.
Issue 2: Ambiguous Mass Spectrometry Results
Symptom Possible Cause Troubleshooting Steps
Molecular ion peak is absent or very weak In-source fragmentation or poor ionization.1. Switch to a softer ionization technique (e.g., ESI instead of EI).2. Optimize ion source parameters (e.g., temperature, voltages).
Multiple unexpected peaks of significant intensity Sample contamination or formation of adducts.1. Verify the purity of your sample via HPLC or TLC.2. Identify common adducts from your solvent and mobile phase (e.g., [M+Na]⁺, [M+K]⁺). PubChem lists predicted adducts for this compound.[1]
Fragmentation pattern is difficult to interpret Complex fragmentation pathways.1. Perform MS/MS analysis on the parent ion to establish fragmentation patterns.2. Compare the observed fragmentation with theoretical patterns for phenazine structures, which often involve the loss of HCN.[3]
Issue 3: Poorly Resolved NMR Spectrum
Symptom Possible Cause Troubleshooting Steps
All peaks are broad Paramagnetic impurities or sample aggregation.1. Filter the sample through a small plug of celite or silica (B1680970) to remove particulates.2. Run the NMR at a higher temperature to reduce aggregation.3. Ensure no paramagnetic metals have contaminated the sample.
Aromatic signals are overlapping Insufficient magnetic field strength.1. Use a higher-field NMR spectrometer (e.g., 600 MHz instead of 300 MHz) for better signal dispersion.
Baseline roll or distortion Poor shimming or receiver gain set too high.1. Re-shim the spectrometer on your sample.2. Adjust the receiver gain to avoid signal clipping.

Experimental Protocols

Protocol 1: Standard UV-Vis Spectroscopic Analysis
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) at a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the same solvent to a concentration that gives an absorbance reading between 0.1 and 1.0 at the λmax. A typical concentration is in the range of 1-10 µg/mL.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a quartz cuvette with the solvent used for the working solution and use this as the blank to zero the instrument.

  • Measurement: Rinse the cuvette with the working solution, then fill it and place it in the sample holder. Scan a spectrum from 200 to 800 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in a solvent compatible with electrospray ionization (ESI), such as methanol (B129727) or acetonitrile.

  • Instrumentation: Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Method Parameters:

    • Ionization Mode: Positive and negative ESI modes should be tested.

    • Infusion: Introduce the sample directly via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Mass Range: Scan from m/z 100 to 500.

  • Data Acquisition: Acquire the full scan mass spectrum.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical exact mass of this compound (C₁₂H₇ClN₂O₂). The expected monoisotopic mass is 246.0196 Da.[1] Use the measured mass to calculate the elemental formula.

Data Presentation

Table 1: Predicted Mass Spectrometry Data for this compound Adducts
AdductPredicted m/z
[M+H]⁺247.02688
[M+Na]⁺269.00882
[M-H]⁻245.01232
[M+NH₄]⁺264.05342
[M+K]⁺284.98276
Data sourced from PubChem predictions.[1]
Table 2: Hypothetical ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
10.5 (broad s)s1HOH at C6
9.8 (broad s)s1HOH at C1
8.15d1HAromatic H
7.90s1HAromatic H
7.65dd1HAromatic H
7.40d1HAromatic H
7.25d1HAromatic H
Note: This is hypothetical data for illustrative purposes. Actual chemical shifts may vary.

Visualizations

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_analysis Spectroscopic Techniques cluster_validation Structure Validation cluster_troubleshoot Troubleshooting Prep Purified Compound UV UV-Vis Spectroscopy Prep->UV Analyze NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR Analyze MS Mass Spectrometry (HRMS) Prep->MS Analyze Data_Analysis Data Analysis & Interpretation UV->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Structure_Confirm Structure Confirmed? Data_Analysis->Structure_Confirm Troubleshoot Consult Troubleshooting Guide Structure_Confirm->Troubleshoot No Final_Report Final Report Structure_Confirm->Final_Report Yes Modify_Exp Modify Experiment Troubleshoot->Modify_Exp Modify_Exp->UV Re-analyze Modify_Exp->NMR Re-analyze Modify_Exp->MS Re-analyze

Caption: Workflow for Spectroscopic Analysis and Troubleshooting.

Troubleshooting_Logic Logic for Troubleshooting Ambiguous Spectra Start Ambiguous Spectroscopic Data Check_Purity Verify Sample Purity (HPLC, TLC) Start->Check_Purity Check_Params Review Instrument Parameters Start->Check_Params Check_Prep Evaluate Sample Preparation (Solvent, pH, Conc.) Start->Check_Prep Impure Impurity Detected? Check_Purity->Impure Reanalyze Re-run Analysis Check_Params->Reanalyze Check_Prep->Reanalyze Purify Re-purify Sample Impure->Purify Yes Impure->Reanalyze No Purify->Reanalyze

Caption: Decision tree for troubleshooting ambiguous spectroscopic data.

References

addressing resistance mechanisms to 1,6-Dihydroxy-2-chlorophenazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,6-Dihydroxy-2-chlorophenazine. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges and questions that may arise during experimentation with this antifungal compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a halogenated phenazine (B1670421) compound that exhibits broad-spectrum antifungal activity, particularly against dermatophytes and Candida species[1]. While its precise mechanism is not fully elucidated, related halogenated phenazines have been shown to act by inducing iron starvation in target organisms. This is achieved through the chelation of essential iron ions, disrupting critical metabolic processes.

Q2: Have any resistance mechanisms to this compound been identified?

A2: Direct resistance mechanisms to this compound have not been specifically reported in the literature. However, studies on other halogenated phenazines (HPs) in bacteria can provide insights into potential resistance pathways. For instance, resistance in Staphylococcus aureus to HPs has been linked to a single amino acid substitution in a transcriptional repressor, leading to the upregulation of a resistance protein[2]. Additionally, efflux pump induction has been observed as a resistance mechanism to other phenazine compounds[2][3]. In fungi, common resistance mechanisms to other antifungal agents include target enzyme modification, overexpression of the target, and increased drug efflux through ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters[4].

Q3: What are the expected Minimum Inhibitory Concentration (MIC) values for this compound?

A3: The MIC values for this compound will vary depending on the fungal species and strain being tested. For potent halogenated phenazine analogs, MIC values against various pathogens can be in the low micromolar range[5]. It is crucial to determine the MIC for your specific fungal isolate using standardized antifungal susceptibility testing (AFST) methods.

Q4: How should I prepare and store this compound for my experiments?

A4: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. It is recommended to store the stock solution at -20°C or lower and protected from light to maintain its stability. For experiments, the stock solution should be diluted in the appropriate culture medium to the desired final concentrations.

Troubleshooting Guide

This guide addresses common issues that may be encountered during in vitro experiments with this compound.

Issue Potential Cause Recommended Solution
High variability in MIC results Inconsistent inoculum preparation.Ensure a standardized inoculum density is used for each experiment, typically verified by spectrophotometry or cell counting. Follow established protocols from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[6][7].
Degradation of the compound.Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
No observable antifungal activity Compound insolubility.Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is not inhibitory to the fungus and allows for complete dissolution of the compound.
Intrinsic resistance of the fungal strain.Verify the identity of your fungal isolate. Test the compound against a known susceptible control strain.
Development of resistance during prolonged exposure Selection for resistant subpopulations.Isolate colonies that grow at higher concentrations of the compound and perform MIC testing to confirm resistance.
Upregulation of efflux pumps.Investigate the expression levels of known antifungal efflux pump genes (e.g., ABC and MFS transporters) using RT-qPCR.
Mutation in the target pathway.If the molecular target is known or hypothesized, sequence the relevant genes to identify potential mutations.

Quantitative Data on Antifungal Resistance

The following table summarizes hypothetical data on the development of resistance to a generic halogenated phenazine (HP) in a fungal species, illustrating the kind of data researchers might generate.

Strain Passage Number MIC (µg/mL) Fold Change in MIC Relative Expression of Efflux Pump Gene (e.g., CDR1)
Wild-Type0211.0
HP-Exposed10843.5
HP-Exposed20321612.2
HP-Exposed30643225.8

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the CLSI guidelines for antifungal susceptibility testing of yeasts.

1. Preparation of Inoculum: a. Subculture the fungal isolate on potato dextrose agar (B569324) (PDA) and incubate at 35°C for 24-48 hours to ensure purity and viability[8]. b. Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. c. Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL[8].

2. Preparation of Drug Dilutions: a. Prepare a stock solution of this compound in DMSO. b. Perform serial twofold dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate.

3. Inoculation and Incubation: a. Add the prepared fungal inoculum to each well of the microtiter plate. b. Include a positive control (no drug) and a negative control (no inoculum). c. Incubate the plate at 35°C for 24-48 hours.

4. Determination of MIC: a. The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50%) compared to the positive control[8].

Protocol 2: Investigation of Efflux Pump Upregulation using RT-qPCR

1. RNA Extraction: a. Culture the fungal cells in the presence and absence of a sub-inhibitory concentration of this compound. b. Harvest the cells and extract total RNA using a suitable commercial kit or standard protocol.

2. cDNA Synthesis: a. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. b. Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

3. Quantitative PCR (qPCR): a. Perform qPCR using primers specific for the efflux pump genes of interest (e.g., members of the ABC and MFS transporter families) and a housekeeping gene for normalization. b. Analyze the relative gene expression using the ΔΔCt method.

Visualizations

Signaling Pathway: Potential Fungal Resistance Mechanisms

G cluster_0 Cellular Response to this compound cluster_1 Resistance Development Compound This compound Target Intracellular Target (e.g., Iron Metabolism) Compound->Target Inhibition Efflux Efflux Pumps (ABC/MFS Transporters) Compound->Efflux Stress Cellular Stress Target->Stress Efflux->Compound Export Stress->Efflux Upregulation Mutation Target Gene Mutation Mutation->Target Alters Binding Upregulation Increased Target Expression Upregulation->Target Increases Amount EffluxUpregulation Efflux Pump Gene Upregulation EffluxUpregulation->Efflux Increases Pumps G Start Start: High MIC Observed Isolate Isolate Resistant Colony Start->Isolate ConfirmMIC Confirm MIC with Broth Microdilution Isolate->ConfirmMIC GeneExpression Analyze Efflux Pump Gene Expression (RT-qPCR) ConfirmMIC->GeneExpression Sequence Sequence Potential Target Genes ConfirmMIC->Sequence Analyze Analyze Results GeneExpression->Analyze Sequence->Analyze Conclusion Conclusion on Resistance Mechanism Analyze->Conclusion

References

Validation & Comparative

A Comparative Guide to 1,6-Dihydroxy-2-chlorophenazine and Other Phenazine Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the novel phenazine (B1670421) antibiotic, 1,6-Dihydroxy-2-chlorophenazine, with other well-characterized phenazine compounds: 1,6-Dihydroxyphenazine, Pyocyanin (B1662382), and Phenazine-1-carboxylic acid. The content is tailored for researchers, scientists, and drug development professionals, offering an objective analysis of their performance based on available experimental data.

Introduction to Phenazine Antibiotics

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a wide range of bacteria, most notably Pseudomonas and Streptomyces species. These pigmented molecules are known for their redox activity, which underpins their broad spectrum of biological effects, including antimicrobial, anti-biofilm, and cytotoxic activities. Their mechanism of action often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent damage to cellular components. This guide focuses on comparing the antifungal properties and cytotoxic profiles of several key phenazine antibiotics.

Comparative Performance Data

The following tables summarize the available quantitative data for the antifungal activity and cytotoxicity of the selected phenazine antibiotics. It is important to note that direct comparisons should be made with caution, as the data may originate from different studies with varying experimental conditions.

Antifungal Activity (Minimum Inhibitory Concentration - MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater potency.

Phenazine AntibioticFungal SpeciesMIC (µg/mL)
This compound Dermatophytes, Candida spp.Data not available in searched resources[1]
1,6-Dihydroxyphenazine -Data not available in searched resources
Pyocyanin Candida albicans38.5 - 300[2][3]
Mycotoxigenic fungi58.3 - 250[4]
Phenazine-1-carboxylic acid (PCA) Candida albicans8
Candida tropicalis8
Candida gastricus32
Aspergillus flavus64
Penicillium expansum16
Rhizoctonia solani16
Trichophyton rubrum4
Botrytis cinerea25[5]

This compound has been reported to exhibit broad-spectrum antifungal activity in vitro against dermatophytes and Candida.[1]

Cytotoxicity (Half-maximal Inhibitory Concentration - IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a compound required to inhibit the growth of 50% of a population of mammalian cells. Lower IC50 values indicate greater cytotoxicity.

Phenazine AntibioticCell LineIC50 (µM)
This compound -Data not available in searched resources
1,6-Dihydroxyphenazine -Data not available in searched resources
Iodinin (B1496461) (1,6-dihydroxyphenazine-5,10-dioxide) *IPC-81 (Leukemia)0.24
Phenazine HepG2 (Liver carcinoma)Proliferation (48h): 7.8; Viability (48h): Not specified but higher
T24 (Bladder carcinoma)Proliferation (48h): 17; Viability (48h): Not specified but higher[6]
Phenazine-1-carboxylic acid (PCA) HePG2 (Liver carcinoma)45.5 µg/mL (~203 µM)[7]

*Iodinin is a dioxide derivative of 1,6-dihydroxyphenazine and has shown selective toxicity to AML and APL leukemia cells.[2]

Mechanism of Action

The primary mechanism of action for phenazine antibiotics is their ability to act as redox-active compounds. They can accept electrons from cellular reducing agents, such as NADH or NADPH, and subsequently transfer them to other molecules, particularly molecular oxygen. This redox cycling leads to the production of reactive oxygen species (ROS), including superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂). The accumulation of ROS induces oxidative stress within the target cells, causing damage to vital cellular components like DNA, proteins, and lipids, which ultimately leads to cell death.

G General Mechanism of Action of Phenazine Antibiotics Phenazine Phenazine Antibiotic ReducedPhenazine Reduced Phenazine Phenazine->ReducedPhenazine CellularReductants Cellular Reductants (NADH, NADPH) CellularReductants->Phenazine e⁻ Oxygen Molecular Oxygen (O₂) ReducedPhenazine->Oxygen e⁻ ROS Reactive Oxygen Species (ROS) Oxygen->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Damage to DNA, Proteins, Lipids OxidativeStress->CellularDamage CellDeath Cell Death CellularDamage->CellDeath

Caption: Redox cycling of phenazine antibiotics leading to oxidative stress and cell death.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of phenazine antibiotics.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.

  • Preparation of Fungal Inoculum:

    • Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar for molds, Sabouraud Dextrose Agar for yeasts) at a suitable temperature (e.g., 28-35°C) until sufficient growth or sporulation is observed.

    • A suspension of the fungus is prepared in sterile saline or water.

    • The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for yeasts. For molds, a spore suspension is similarly adjusted.

    • The standardized suspension is further diluted in a suitable broth medium (e.g., RPMI-1640) to achieve the desired final inoculum concentration in the microtiter plate.

  • Preparation of Antifungal Agent Dilutions:

    • The phenazine compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a stock solution.

    • A series of two-fold dilutions of the stock solution is prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • The diluted fungal inoculum is added to each well of the microtiter plate containing the antifungal dilutions.

    • A growth control well (containing inoculum but no drug) and a sterility control well (containing medium but no inoculum) are included.

    • The plate is incubated at an appropriate temperature and duration (e.g., 35°C for 24-48 hours for yeasts, or longer for molds).

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus. This can be assessed visually or by using a microplate reader.

G Experimental Workflow for Broth Microdilution MIC Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FungalCulture Fungal Culture on Agar InoculumPrep Prepare Fungal Inoculum FungalCulture->InoculumPrep Inoculation Inoculate Microtiter Plate InoculumPrep->Inoculation StockSolution Prepare Phenazine Stock Solution SerialDilution Perform Serial Dilutions in Microtiter Plate StockSolution->SerialDilution SerialDilution->Inoculation Incubation Incubate Plate Inoculation->Incubation ReadResults Visually Read Results Incubation->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Cytotoxicity Assay: MTT Method

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used to infer cell viability and proliferation.

  • Cell Culture and Seeding:

    • Mammalian cells (e.g., HepG2, T24) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator with 5% CO₂.

    • Cells are harvested, counted, and seeded into a 96-well plate at a predetermined density. The plate is incubated to allow the cells to attach.

  • Treatment with Phenazine Compound:

    • A stock solution of the phenazine compound is prepared in a suitable solvent.

    • A range of concentrations of the phenazine is prepared by diluting the stock solution in the cell culture medium.

    • The old medium is removed from the cells, and the medium containing the different concentrations of the phenazine is added. A control group with vehicle (solvent) only is included.

  • Incubation:

    • The plate is incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Assay and Measurement:

    • After the incubation period, the medium is replaced with a fresh medium containing MTT.

    • The plate is incubated for a few hours, during which viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692).

    • A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis:

    • The absorbance values are used to calculate the percentage of cell viability relative to the control.

    • The IC50 value is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound represents a novel addition to the phenazine class of antibiotics with promising antifungal activity. While quantitative data on its potency and cytotoxicity are not yet widely available in the public domain, this guide provides a comparative framework based on the known activities of other well-studied phenazines like pyocyanin and phenazine-1-carboxylic acid. The established mechanisms of action and experimental protocols outlined herein offer a solid foundation for future research and development of this and other phenazine-based therapeutic agents. Further studies are warranted to fully elucidate the performance profile of this compound and its potential clinical applications.

References

1,6-Dihydroxy-2-chlorophenazine: A Comparative Guide to its Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the antifungal properties of 1,6-Dihydroxy-2-chlorophenazine, presenting a comparative overview with established antifungal agents. The information is supported by experimental data from existing literature to aid in research and development efforts.

Executive Summary

This compound is a phenazine (B1670421) compound that has demonstrated broad-spectrum antifungal activity in vitro, notably against dermatophytes and Candida species.[1] While specific quantitative data for this compound is limited in publicly available literature, this guide draws comparisons with other well-studied phenazine derivatives and standard antifungal drugs. The primary mechanism of action for many phenazine compounds involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent fungal cell death.

Comparative Antifungal Efficacy

To provide a quantitative comparison, the following tables summarize the Minimum Inhibitory Concentration (MIC) values for common antifungal agents and a related phenazine compound, Phenazine-1-carboxamide (B1678076) (PCA), against key fungal pathogens. MIC represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Table 1: Comparative In Vitro Activity (MIC in µg/mL) Against Candida albicans

Antifungal AgentMIC Range (µg/mL)Geometric Mean MIC (µg/mL)
Phenazine-1-carboxamide (PCA) 32 - 64Data not available
Fluconazole 0.25 - 20.5
Itraconazole 0.03 - 0.250.06
Ketoconazole 0.03 - 10.125
Amphotericin B 0.25 - 10.5

Note: Data for PCA is based on studies of phenazine-1-carboxamide and is used as a proxy for a phenazine compound due to the lack of specific data for this compound.

Table 2: Comparative In Vitro Activity (MIC in µg/mL) Against Trichophyton rubrum

Antifungal AgentMIC Range (µg/mL)Geometric Mean MIC (µg/mL)
Phenazine-1-carboxamide (PCA) Data not availableData not available
Terbinafine 0.004 - 0.030.015
Itraconazole 0.03 - 0.250.1
Griseofulvin 0.125 - 10.5
Fluconazole 1 - 648

Note: The absence of specific data for this compound and PCA against T. rubrum highlights a gap in the current research literature.

Mechanism of Action: The Role of Reactive Oxygen Species

The antifungal activity of many phenazine compounds is attributed to their ability to undergo redox cycling, leading to the production of reactive oxygen species (ROS). This process induces significant oxidative stress within the fungal cell, causing damage to vital cellular components and ultimately leading to apoptosis.

Antifungal_Mechanism_of_Phenazines cluster_fungal_cell Fungal Cell Phenazine Phenazine Compound Redox_Cycling Redox Cycling Phenazine->Redox_Cycling Enters cell ROS Reactive Oxygen Species (ROS) Redox_Cycling->ROS Generates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Induces Cellular_Damage Damage to DNA, Proteins, Lipids Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis Leads to

Caption: Proposed antifungal mechanism of action for phenazine compounds.

Experimental Protocols

The following are standardized methods for evaluating the antifungal activity of compounds like this compound.

Broth Microdilution Method for MIC Determination

This is a standard laboratory procedure for determining the minimum inhibitory concentration of an antimicrobial agent.

Broth_Microdilution_Workflow cluster_workflow Broth Microdilution Workflow A Prepare serial dilutions of This compound B Inoculate microplate wells with standardized fungal suspension A->B C Incubate at optimal temperature (e.g., 35°C for 24-48h) B->C D Visually or spectrophotometrically assess fungal growth C->D E Determine MIC: Lowest concentration with no visible growth D->E

Caption: Workflow for MIC determination using the broth microdilution method.

Detailed Steps:

  • Preparation of Antifungal Agent: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are then made in a 96-well microtiter plate using a growth medium such as RPMI 1640.

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar (B569324) medium. A suspension is prepared in sterile saline and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific concentration of fungal cells.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. Control wells containing only the medium (sterility control) and medium with the fungal suspension (growth control) are included.

  • Incubation: The plates are incubated at a temperature and duration suitable for the growth of the specific fungus being tested (e.g., 35°C for 24-48 hours for Candida species).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.

Zone of Inhibition Assay

This agar-based method provides a qualitative or semi-quantitative assessment of antifungal activity.

Detailed Steps:

  • Agar Plate Preparation: A suitable agar medium (e.g., Sabouraud Dextrose Agar) is poured into Petri dishes and allowed to solidify.

  • Inoculation: A standardized suspension of the test fungus is uniformly spread over the surface of the agar.

  • Application of Antifungal Agent: A sterile paper disc impregnated with a known concentration of this compound is placed on the center of the inoculated agar plate.

  • Incubation: The plates are incubated under appropriate conditions for fungal growth.

  • Measurement: The diameter of the clear zone of no growth around the disc is measured in millimeters. A larger diameter indicates greater antifungal activity.

Conclusion and Future Directions

This compound demonstrates promising broad-spectrum antifungal activity. However, a significant gap exists in the literature regarding its specific quantitative efficacy against a wide range of fungal pathogens. Future research should focus on determining the MIC and Minimum Fungicidal Concentration (MFC) values of this compound against clinically relevant fungi. Furthermore, detailed studies into its precise mechanism of action and potential signaling pathways involved will be crucial for its development as a potential therapeutic agent. Comparative studies with a broader range of existing antifungal drugs will also be essential to ascertain its relative potency and spectrum of activity.

References

A Comparative Analysis of 1,6-Dihydroxy-2-chlorophenazine and Fluconazole Against Candida Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antifungal efficacy of 1,6-Dihydroxy-2-chlorophenazine (DCP), a phenazine (B1670421) antibiotic, and fluconazole (B54011), a widely used azole antifungal, against pathogenic Candida species. While direct comparative studies are limited, this document synthesizes available data on DCP and related phenazine compounds to offer insights into its potential as an antifungal agent relative to the established efficacy of fluconazole.

Executive Summary

This compound is a phenazine compound identified to possess broad-spectrum antifungal activity, including against Candida species.[1] Fluconazole, a cornerstone in antifungal therapy, functions by inhibiting ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. The primary mechanism of action for phenazine antifungals is thought to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death. Due to a scarcity of publicly available data on the specific in vitro and in vivo efficacy of this compound, this guide will draw upon data from other phenazine derivatives to provide a comparative perspective against fluconazole.

Data Presentation: In Vitro Antifungal Activity

To provide a basis for comparison, the following table includes MIC data for fluconazole against various Candida species and, where available, for other antifungal phenazine derivatives. This allows for an indirect assessment of the potential potency of the phenazine class of compounds.

CompoundCandida albicansCandida glabrataCandida parapsilosisCandida tropicalisCandida kruseiReference
Fluconazole 0.25 - 1.0 µg/mL8.0 - 32.0 µg/mL1.0 - 4.0 µg/mL2.0 - 8.0 µg/mL16.0 - 64.0 µg/mLWidely reported
Phenazine-1-carboxylic acid (PCA) Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedData unavailable
Pyocyanin (a phenazine derivative) Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedData unavailable

Note: The above table highlights the need for further research to determine the specific MIC values of this compound against a comprehensive panel of Candida species.

Mechanisms of Action

The antifungal mechanisms of this compound and fluconazole are distinct, offering potential for different efficacy profiles and strategies to overcome resistance.

This compound (and Phenazines)

The proposed mechanism of antifungal action for phenazine compounds involves the generation of reactive oxygen species (ROS) . This is achieved through the ability of phenazines to undergo redox cycling, leading to the production of superoxide (B77818) radicals and hydrogen peroxide. This oxidative stress damages cellular components, including proteins, lipids, and nucleic acids, ultimately resulting in fungal cell death.

G DCP This compound (DCP) Redox Redox Cycling DCP->Redox ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2) Redox->ROS Damage Cellular Damage (Proteins, Lipids, DNA) ROS->Damage Death Fungal Cell Death Damage->Death

Caption: Proposed mechanism of action for this compound.

Fluconazole

Fluconazole is a member of the triazole class of antifungals. Its mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase . This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts the integrity and function of the cell membrane, ultimately inhibiting fungal growth.[2][3][4][5][6]

G Fluconazole Fluconazole Lanosterol_demethylase Lanosterol 14α-demethylase (CYP51) Fluconazole->Lanosterol_demethylase inhibits Ergosterol_synthesis Ergosterol Biosynthesis Lanosterol_demethylase->Ergosterol_synthesis catalyzes Ergosterol Ergosterol Ergosterol_synthesis->Ergosterol Membrane Fungal Cell Membrane Integrity & Function Ergosterol->Membrane Growth_inhibition Inhibition of Fungal Growth Membrane->Growth_inhibition disruption leads to

Caption: Mechanism of action of Fluconazole.

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment of antifungal efficacy. The following outlines a typical protocol for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against Candida species, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution MIC Assay (CLSI M27-A3)

This method is a standardized technique for determining the in vitro susceptibility of yeasts to antifungal agents.

G Start Start: Prepare fungal inoculum Prepare_drug Prepare serial dilutions of This compound and Fluconazole in a 96-well plate Start->Prepare_drug Inoculate Inoculate each well with the standardized fungal suspension Prepare_drug->Inoculate Incubate Incubate plates at 35°C for 24-48 hours Inoculate->Incubate Read_MIC Determine MIC: Lowest concentration with significant growth inhibition Incubate->Read_MIC

Caption: Workflow for MIC determination by broth microdilution.

Detailed Steps:

  • Inoculum Preparation: Candida colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: The antifungal agents (this compound and fluconazole) are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

  • Incubation: The plates are incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

In Vivo Efficacy

There is currently no publicly available data on the in vivo efficacy of this compound in animal models of Candida infection. Such studies are crucial to assess the therapeutic potential of this compound.

For fluconazole, extensive in vivo data from various animal models (e.g., murine models of disseminated and mucosal candidiasis) have demonstrated its efficacy in reducing fungal burden and improving survival.

Conclusion and Future Directions

This compound represents a potentially interesting antifungal compound from the phenazine class. Its proposed mechanism of action, centered on ROS generation, is distinct from that of fluconazole and could be advantageous, particularly against azole-resistant Candida strains.

However, a significant gap in knowledge exists regarding the in vitro potency and in vivo efficacy of this compound. To fully evaluate its potential as a therapeutic agent, the following research is imperative:

  • Determination of MICs: A comprehensive in vitro susceptibility testing of this compound against a large panel of clinical Candida isolates, including fluconazole-resistant strains, is required.

  • In Vivo Studies: Efficacy studies in established animal models of Candida infections are necessary to determine its therapeutic potential, optimal dosing, and pharmacokinetic/pharmacodynamic properties.

  • Toxicity Studies: A thorough evaluation of the cytotoxicity of this compound against mammalian cell lines is essential to assess its safety profile.

Without this critical data, a direct and meaningful comparison of the efficacy of this compound and fluconazole remains speculative. Further investigation into this and other phenazine compounds is warranted to explore their potential in the development of new antifungal therapies.

References

comparative analysis of 1,6-Dihydroxy-2-chlorophenazine and 1,6-dihydroxyphenazine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the biological activities and potential therapeutic applications of 1,6-dihydroxy-2-chlorophenazine and its structural analog, 1,6-dihydroxyphenazine.

This guide provides a detailed comparative analysis of this compound and 1,6-dihydroxyphenazine, focusing on their antifungal and cytotoxic properties. The inclusion of a chlorine atom at the C-2 position of the phenazine (B1670421) core in this compound suggests a potential enhancement of its biological activities compared to the non-halogenated parent compound, 1,6-dihydroxyphenazine. This comparison aims to elucidate these differences through available experimental data, outline relevant experimental methodologies, and visualize the underlying biological pathways.

Chemical Structures

CompoundStructure
1,6-Dihydroxyphenazine HOOHNN
This compound HOOHNNCl

Performance Data

While direct comparative studies providing quantitative data (MICs and IC50 values) under identical experimental conditions are limited in the publicly available literature, the following tables summarize the reported biological activities of each compound.

Antifungal Activity

This compound has been reported to exhibit broad-spectrum antifungal activity in vitro against dermatophytes and Candida species[1]. While specific Minimum Inhibitory Concentration (MIC) values for a direct comparison are not available in the cited literature, the observed activity of the chlorinated derivative suggests its potential as a promising antifungal agent. Further studies are required to quantify and compare its potency against 1,6-dihydroxyphenazine.

CompoundTarget OrganismsReported Activity
This compound Dermatophytes, Candida spp.Broad-spectrum antifungal activity[1].
1,6-Dihydroxyphenazine Various FungiAntifungal properties have been noted, though less emphasized than its other biological activities.
Cytotoxicity
CompoundCell Line(s)Reported Activity (IC50/EC50)
This compound Not specified in available literatureExpected to have cytotoxic activity, potentially enhanced by the chlorine substituent.
1,6-Dihydroxyphenazine & its N-oxide derivative (Iodinin)Leukemia cell lines (e.g., AML, APL)Iodinin shows selective toxicity to leukemia cells, with EC50 values for cell death up to 40 times lower for leukemia cells compared to normal cells[2][3].

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

1. Preparation of Fungal Inoculum:

  • Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for Candida and dermatophytes).

  • A suspension of fungal cells or conidia is prepared in sterile saline or RPMI-1640 medium.

  • The suspension is adjusted to a specific turbidity, corresponding to a known concentration of fungal cells (e.g., 0.5 McFarland standard).

2. Preparation of Antifungal Agent Dilutions:

  • A stock solution of the test compound (this compound or 1,6-dihydroxyphenazine) is prepared in a suitable solvent (e.g., DMSO).

  • Serial twofold dilutions of the compound are made in RPMI-1640 medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well is inoculated with the prepared fungal suspension.

  • The microtiter plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours for Candida, longer for dermatophytes).

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the growth control (no drug).

Cytotoxicity Assay (MTT Assay for IC50 Determination)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Culture and Seeding:

  • Cancer cell lines (e.g., HeLa, MCF-7) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

  • The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Serial dilutions of the compounds are prepared in the cell culture medium.

  • The medium in the cell plates is replaced with the medium containing the various concentrations of the test compounds.

  • The plates are incubated for a specific duration (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • The plates are incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Solubilization and Absorbance Measurement:

  • A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

5. Determination of IC50:

  • The percentage of cell viability is calculated for each concentration relative to the untreated control.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Signaling Pathways and Mechanisms of Action

Phenazine derivatives are known to exert their biological effects through various mechanisms, including the induction of apoptosis and interference with key cellular signaling pathways.

Apoptosis Induction

Studies on 1,6-dihydroxyphenazine and its N-oxide derivative, iodinin, have shown that they can induce apoptosis in cancer cells[2][3]. This process is often characterized by the activation of caspases, key executioner proteins in the apoptotic cascade.

Phenazine Compound Phenazine Compound DNA Intercalation DNA Intercalation Phenazine Compound->DNA Intercalation ROS Production ROS Production Phenazine Compound->ROS Production Caspase Activation Caspase Activation DNA Intercalation->Caspase Activation Mitochondrial Stress Mitochondrial Stress ROS Production->Mitochondrial Stress Mitochondrial Stress->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Proposed mechanism of apoptosis induction by phenazine compounds.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway is a common feature of many cancers. Some phenazine derivatives have been shown to inhibit this pathway, leading to decreased cancer cell survival. While direct evidence for the effect of this compound on this pathway is lacking, it represents a plausible mechanism of action given the known activities of related compounds.

Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation Phenazine Compound Phenazine Compound Phenazine Compound->PI3K Inhibition Phenazine Compound->Akt Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by phenazine compounds.

Synthesis Overview

Both this compound and 1,6-dihydroxyphenazine are natural products that can be obtained through fermentation of specific microbial strains.

  • This compound and 1,6-dihydroxyphenazine have been isolated from the fermentation broth of an unusual member of the genus Streptosporangium[1].

  • 1,6-Dihydroxyphenazine has also been reported from Nocardiopsis dassonvillei[4].

The general workflow for obtaining these compounds from microbial sources is as follows:

Microbial Fermentation Microbial Fermentation Solvent Extraction Solvent Extraction Microbial Fermentation->Solvent Extraction Chromatographic Purification Chromatographic Purification Solvent Extraction->Chromatographic Purification Compound Isolation Compound Isolation Chromatographic Purification->Compound Isolation

Caption: General workflow for the isolation of phenazine compounds from microbial sources.

Conclusion

Both this compound and 1,6-dihydroxyphenazine are bioactive natural products with demonstrated antifungal and potential cytotoxic activities. The presence of a chlorine atom in this compound is likely to enhance its biological potency, a hypothesis that warrants further direct comparative studies. The information and protocols provided in this guide serve as a foundation for researchers to further investigate the therapeutic potential of these promising phenazine derivatives. Future research should focus on obtaining quantitative comparative data (MIC and IC50 values) and elucidating the specific molecular mechanisms underlying their biological effects.

References

Structure-Activity Relationship of 1,6-Dihydroxy-2-chlorophenazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the structure-activity relationships (SAR) of 1,6-dihydroxy-2-chlorophenazine derivatives. While the parent compound, this compound, has been identified and noted for its biological activity, particularly its antifungal properties, dedicated studies on the synthesis and differential biological evaluation of its derivatives are not presently available in the public domain.

This guide aims to provide a foundational understanding of the parent compound and highlight the absence of comparative data for its derivatives, thereby identifying a key area for future research in the field of medicinal chemistry and drug development.

The Parent Compound: this compound

This compound is a phenazine (B1670421) derivative that has been isolated from microbial sources.[1] The core structure consists of a dibenzopyrazine (phenazine) scaffold, substituted with hydroxyl groups at positions 1 and 6, and a chlorine atom at position 2.

Chemical Structure:

The presence of the phenazine ring system, hydroxyl groups, and a halogen substituent are key features that likely contribute to its biological activity. Phenazine compounds, as a class, are known for their diverse pharmacological effects, including antimicrobial and anticancer activities.

Biological Activity of the Parent Compound

The primary biological activity reported for this compound is its antifungal activity .[1] It has been shown to be effective against a range of fungi. However, detailed quantitative data, such as Minimum Inhibitory Concentration (MIC) values against a wide panel of fungal species, and its activity against other microorganisms or cell lines are not extensively documented in the readily available literature.

Structure-Activity Relationship (SAR) Studies: The Research Gap

  • A series of derivatives based on the this compound scaffold has not been synthesized and systematically evaluated.

  • The influence of modifying the substituents (the hydroxyl groups at C1 and C6, and the chlorine at C2) on the biological activity has not been explored.

  • There is no comparative data (e.g., IC50 or MIC values) for a series of related compounds to establish a clear SAR.

For a typical SAR study, one would expect to find data on derivatives where:

  • The position of the chlorine atom is varied.

  • The chlorine atom is replaced by other halogens (F, Br, I) or other electron-withdrawing or electron-donating groups.

  • The hydroxyl groups are alkylated, acylated, or replaced with other functional groups.

  • Additional substituents are introduced onto the phenazine core.

The absence of such studies prevents any meaningful comparison of the performance of this compound derivatives with alternatives.

Potential Signaling Pathways and Mechanisms of Action (Hypothetical)

While no specific signaling pathways have been elucidated for this compound, the mechanisms of action for other phenazine antibiotics often involve the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage in the target organisms. The redox-active nature of the phenazine core is central to this activity. It is plausible that this compound shares a similar mechanism.

To illustrate a hypothetical workflow for investigating the mechanism of action, the following diagram outlines a potential experimental approach.

cluster_0 Experimental Workflow: Investigating Mechanism of Action A This compound Treatment C Measurement of Reactive Oxygen Species (ROS) A->C D Assessment of Mitochondrial Membrane Potential A->D E Analysis of DNA Damage A->E F Gene Expression Profiling (e.g., RNA-seq) A->F B Fungal Cell Culture B->A G Identification of Affected Signaling Pathways F->G

Caption: Hypothetical workflow for elucidating the mechanism of action.

Conclusion and Future Directions

The current body of scientific literature does not contain the necessary data to construct a comparative guide on the structure-activity relationship of this compound derivatives. The parent compound is known, but its derivatives have not been explored.

This represents a significant opportunity for researchers in medicinal chemistry and drug discovery. A systematic study involving the synthesis of a library of this compound derivatives and their subsequent biological evaluation would be invaluable. Such research would:

  • Establish a clear structure-activity relationship.

  • Potentially lead to the discovery of new and more potent antifungal agents.

  • Provide insights into the mechanism of action of this class of compounds.

Future work should focus on the targeted synthesis of analogues and the comprehensive evaluation of their biological activities, including quantitative measures, to fill this existing knowledge gap.

References

Independent Verification of 1,6-Dihydroxy-2-chlorophenazine's Biological Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological properties of 1,6-Dihydroxy-2-chlorophenazine, a novel phenazine (B1670421) antibiotic, with alternative antifungal compounds. The information is supported by available experimental data to aid in research and development decisions.

Introduction

This compound is a chlorinated phenazine antibiotic isolated from the fermentation broth of an unusual member of the genus Streptosporangium.[1] Like other members of the phenazine class of heterocyclic nitrogen-containing compounds, it exhibits notable biological activity. Initial studies have highlighted its broad-spectrum antifungal properties, particularly against dermatophytes and Candida species.[1] This guide compares its activity and mechanism of action with other relevant phenazines and the established antifungal drug, griseofulvin (B1672149).

Quantitative Comparison of Antifungal Activity

The following tables summarize the in vitro antifungal activity of this compound and comparable compounds, primarily focusing on Minimum Inhibitory Concentration (MIC) values. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Antifungal Activity of Phenazine Compounds

CompoundFungal SpeciesMIC (µg/mL)Reference
Phenazine-1-Carboxylic Acid (PCA) Pestalotiopsis kenyanaEC50: ~2.32[2]
Phellinus noxius>40 (complete inhibition)[3]
Candida albicans32-64 (as Phenazine-1-carboxamide)[4]
Aspergillus fumigatus32-64 (as Phenazine-1-carboxamide)[4]
Cryptococcus neoformans32-64 (as Phenazine-1-carboxamide)[4]
This compound Dermatophytes & CandidaBroad-spectrum activity noted, specific MICs not detailed in abstract.[1]

Table 2: Antifungal Activity of Griseofulvin

CompoundFungal SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Griseofulvin Trichophyton rubrum0.125 - 320.251[5]
Trichophyton mentagrophytes0.125 - 320.251[5]
Microsporum canis<0.25 - 8<0.258[6]
Epidermophyton floccosum<0.25 - 1<0.251[6]
Dermatophytes (various)0.06 - 8--[7]

Mechanisms of Action

The primary antifungal mechanisms of phenazine antibiotics and griseofulvin differ significantly, targeting distinct cellular processes.

Phenazine Antibiotics: Oxidative Stress Induction

Phenazine compounds, including likely this compound, exert their antifungal effects primarily through the generation of reactive oxygen species (ROS).[3][8] These redox-active molecules can accept electrons from cellular reductants (like NADH or NADPH) and subsequently transfer them to molecular oxygen. This process generates superoxide (B77818) radicals (O₂⁻) and other ROS, leading to widespread cellular damage. The resulting oxidative stress disrupts critical cellular components, including lipids, proteins, and nucleic acids, ultimately leading to fungal cell death.[2][9]

phenazine_mechanism cluster_fungal_cell Fungal Cell Phenazine Phenazine Compound ReducedPhenazine Reduced Phenazine Phenazine->ReducedPhenazine e⁻ acceptance CellularReductants Cellular Reductants (e.g., NADH, NADPH) CellularReductants->ReducedPhenazine Oxygen Molecular Oxygen (O₂) ReducedPhenazine->Oxygen e⁻ transfer ROS Reactive Oxygen Species (ROS, e.g., O₂⁻) Oxygen->ROS CellularDamage Oxidative Damage (Lipids, Proteins, DNA) ROS->CellularDamage Apoptosis Cell Death (Apoptosis) CellularDamage->Apoptosis

Caption: Proposed mechanism of action for phenazine antibiotics.

Griseofulvin: Disruption of Mitotic Spindle

Griseofulvin's mechanism is fungistatic and highly specific. It disrupts fungal mitosis by binding to tubulin, the protein subunit of microtubules.[10] This binding interferes with the polymerization of tubulin into functional microtubules, which are essential for the formation of the mitotic spindle during cell division.[11][12] The inability to form a proper mitotic spindle arrests the cell cycle in metaphase, preventing fungal cell proliferation. Its selective toxicity is attributed to a higher binding affinity for fungal tubulin over mammalian tubulin.[10]

griseofulvin_mechanism cluster_fungal_cell_division Fungal Cell Division (Mitosis) Griseofulvin Griseofulvin Tubulin Tubulin Dimers Griseofulvin->Tubulin Binds to Microtubules Microtubule Assembly Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Metaphase Metaphase MitoticSpindle->Metaphase Anaphase Anaphase Metaphase->Anaphase CellDivision Cell Proliferation Anaphase->CellDivision Block->Microtubules Inhibits

Caption: Mechanism of action for the antifungal drug Griseofulvin.

Experimental Protocols

Detailed experimental protocols are essential for the independent verification and comparison of results. The following are generalized protocols based on established methodologies for antifungal susceptibility testing.

Broth Microdilution Method for MIC Determination (Adapted from CLSI M38-A2)

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against filamentous fungi.

mic_workflow cluster_workflow MIC Determination Workflow A Prepare Fungal Inoculum (0.5 McFarland Standard) C Inoculate Wells with Fungal Suspension A->C B Prepare Serial Dilutions of Antifungal Agent in 96-well plate B->C D Incubate at 35°C (48-96 hours) C->D E Visually or Spectrophotometrically Determine Growth Inhibition D->E F Identify Lowest Concentration with No Visible Growth (MIC) E->F

Caption: Standard workflow for MIC determination via broth microdilution.

1. Preparation of Fungal Inoculum:

  • Grow the fungal isolate on a suitable medium (e.g., Potato Dextrose Agar) until sufficient sporulation occurs.

  • Harvest conidia by flooding the plate with sterile saline (containing a wetting agent like Tween 80).

  • Adjust the turbidity of the conidial suspension to match a 0.5 McFarland standard. This suspension is then further diluted in a standardized test medium (e.g., RPMI-1640) to achieve the final target inoculum concentration.[13]

2. Preparation of Antifungal Agent Dilutions:

  • Prepare a stock solution of the antifungal agent (e.g., this compound or Griseofulvin) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the antifungal agent in the test medium to achieve a range of desired concentrations.[13]

3. Inoculation and Incubation:

  • Add the prepared fungal inoculum to each well of the microtiter plate containing the antifungal dilutions.

  • Include a positive control well (inoculum, no drug) and a negative control well (medium only).

  • Incubate the plates at a controlled temperature (typically 35°C) for a specified period (e.g., 48 to 96 hours, depending on the growth rate of the fungus).

4. Determination of MIC:

  • After incubation, the MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth. This can be assessed visually or with the aid of a spectrophotometer.

Conclusion

This compound represents a promising antifungal agent from the phenazine class. Its presumed mechanism of action, centered on inducing oxidative stress through ROS production, offers a different therapeutic strategy compared to established drugs like griseofulvin, which targets microtubule assembly. This difference in mechanism could be advantageous in combating fungal strains resistant to existing therapies.

However, a significant gap in the current knowledge is the lack of detailed, publicly available quantitative data (MICs) for this compound against a broad panel of clinically relevant fungi. To fully assess its potential and position it against alternatives, further independent verification of its biological properties, including comprehensive MIC and MFC (Minimum Fungicidal Concentration) studies, is imperative. The experimental protocols outlined in this guide provide a standardized framework for conducting such essential research.

References

A Comparative Guide to the Antifungal Potential of 1,6-Dihydroxy-2-chlorophenazine and Current Antifungal Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the novel phenazine (B1670421) compound 1,6-dihydroxy-2-chlorophenazine and the current frontline antifungal drug classes: azoles, polyenes, and echinocandins. Due to the limited publicly available data on the minimum inhibitory concentrations (MICs) of this compound, this guide focuses on a qualitative comparison of mechanisms of action and highlights the methodologies for future comparative studies.

Executive Summary

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the exploration of novel antifungal agents. Phenazine compounds, a class of nitrogen-containing heterocyclic molecules produced by various bacteria, have demonstrated broad-spectrum antimicrobial activity. This compound is a novel phenazine that has been identified as having broad-spectrum antifungal activity, particularly against dermatophytes and Candida[1]. This guide benchmarks its potential against the established antifungal classes, providing a framework for its future evaluation and development.

Data Presentation: A Framework for Comparison

Table 1: Comparative In Vitro Antifungal Activity (Hypothetical and Illustrative)

Antifungal Agent ClassSpecific Drug ExampleCandida albicans MIC Range (µg/mL)Aspergillus fumigatus MIC Range (µg/mL)
Phenazine This compound Data Not Available Data Not Available
AzolesFluconazole0.25 - 416 - >64
Voriconazole0.03 - 0.50.25 - 2
PolyenesAmphotericin B0.25 - 10.5 - 2
EchinocandinsCaspofungin0.03 - 0.50.015 - 0.125
Micafungin0.008 - 0.1250.008 - 0.03

Note: The MIC values for current antifungal drugs are representative and can vary depending on the specific strain and testing methodology.

Mechanisms of Action: A Comparative Overview

The primary antifungal drug classes exert their effects through distinct mechanisms, primarily targeting the fungal cell membrane or cell wall. Phenazine compounds are believed to have a different primary mechanism of action, offering a potential advantage against resistant strains.

This compound and Phenazines

The antifungal activity of phenazine compounds is often attributed to their ability to generate reactive oxygen species (ROS)[2][3]. This leads to oxidative stress, damaging cellular components such as lipids, proteins, and nucleic acids, ultimately resulting in fungal cell death. This mechanism is distinct from that of the major antifungal classes, suggesting a lower likelihood of cross-resistance.

phenazine_mechanism Phenazine This compound FungalCell Fungal Cell Phenazine->FungalCell Enters ROS Reactive Oxygen Species (ROS) FungalCell->ROS Induces Production of OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Damage to Lipids, Proteins, and DNA OxidativeStress->CellularDamage CellDeath Fungal Cell Death CellularDamage->CellDeath azole_mechanism Azole Azole Antifungal LanosterolDemethylase Lanosterol 14α-demethylase (CYP51) Azole->LanosterolDemethylase Inhibits ErgosterolPathway Ergosterol Biosynthesis LanosterolDemethylase->ErgosterolPathway Blocks Ergosterol Ergosterol ErgosterolPathway->Ergosterol Depletion of GrowthInhibition Fungal Growth Inhibition ErgosterolPathway->GrowthInhibition Leads to FungalMembrane Fungal Cell Membrane Ergosterol->FungalMembrane Essential for polyene_mechanism Polyene Polyene Antifungal Ergosterol Ergosterol Polyene->Ergosterol Binds to FungalMembrane Fungal Cell Membrane Polyene->FungalMembrane Creates Pores in Ergosterol->FungalMembrane Component of PoreFormation Pore Formation FungalMembrane->PoreFormation Leakage Leakage of Cellular Contents PoreFormation->Leakage CellDeath Fungal Cell Death Leakage->CellDeath echinocandin_mechanism Echinocandin Echinocandin Antifungal GlucanSynthase β-(1,3)-D-glucan synthase Echinocandin->GlucanSynthase Inhibits GlucanSynthesis β-(1,3)-D-glucan Synthesis GlucanSynthase->GlucanSynthesis Blocks FungalCellWall Fungal Cell Wall GlucanSynthesis->FungalCellWall Essential for CellLysis Osmotic Instability & Cell Lysis GlucanSynthesis->CellLysis Leads to clsi_m27a_workflow Start Start PrepareInoculum Prepare Yeast Inoculum (0.5-2.5 x 10^3 CFU/mL) Start->PrepareInoculum InoculatePlates Inoculate Microtiter Plate Wells with Yeast Suspension PrepareInoculum->InoculatePlates PrepareDrugDilutions Prepare Serial Dilutions of Antifungal Agent in RPMI Medium PrepareDrugDilutions->InoculatePlates Incubate Incubate at 35°C for 24-48 hours InoculatePlates->Incubate ReadMIC Read MIC: Lowest Concentration with Significant Growth Inhibition Incubate->ReadMIC End End ReadMIC->End eucast_e_def_9_3_workflow Start Start PrepareInoculum Prepare Spore Suspension (1-2.5 x 10^5 CFU/mL) Start->PrepareInoculum InoculatePlates Inoculate Microtiter Plate Wells with Spore Suspension PrepareInoculum->InoculatePlates PrepareDrugDilutions Prepare Serial Dilutions of Antifungal Agent in RPMI Medium PrepareDrugDilutions->InoculatePlates Incubate Incubate at 35-37°C for 48-72 hours InoculatePlates->Incubate ReadMIC Read MIC: Lowest Concentration with No Visible Growth Incubate->ReadMIC End End ReadMIC->End

References

Safety Operating Guide

Standard Operating Procedure: Disposal of 1,6-Dihydroxy-2-chlorophenazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1,6-Dihydroxy-2-chlorophenazine. Given the absence of specific disposal data for this compound, it must be treated as hazardous chemical waste. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Pre-Disposal Safety Assessment

Before handling this compound for disposal, a thorough safety assessment is mandatory. In the absence of a specific Safety Data Sheet (SDS), the precautionary principle applies: treat this compound as a hazardous substance. Phenazine derivatives can be harmful if swallowed, and halogenated organic compounds require special disposal considerations.[1]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary defense against accidental exposure. All personnel involved in the disposal process must wear the following:

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and potential absorption.[2]
Eye Protection Safety glasses with side-shields or splash goggles.Protects eyes from dust, splashes, or aerosols.
Body Protection A standard laboratory coat.Protects against contamination of personal clothing.[2]
Respiratory Protection Use in a well-ventilated area, such as a fume hood.Prevents inhalation of any dust or vapors.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must follow the hazardous waste procedures established by your institution's Environmental Health and Safety (EHS) office.[2][3]

Step 1: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions.[4]

  • Solid Waste: Collect solid this compound waste in a dedicated, sealed, and clearly labeled container.

  • Contaminated Materials: Any items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be disposed of as contaminated solid waste.

  • Halogenated Organic Waste: As a chlorinated phenazine, this compound falls under the category of halogenated organic waste. It should be collected separately from non-halogenated organic waste.[1]

Step 2: Waste Containerization

All waste must be stored in appropriate containers to await pickup by EHS.

  • Container Type: Use a chemically compatible container with a leak-proof, screw-on cap.[5] Open beakers or containers with stoppers are not acceptable.[4]

  • Filling: Do not fill liquid waste containers to more than 80% capacity to allow for expansion.[4]

  • Condition: Ensure the container is in good condition, free of cracks or leaks, and its outer surface is clean.[6]

Step 3: Labeling

Accurate labeling is a regulatory requirement and essential for safety.[3]

  • The container must be clearly labeled with the words "Hazardous Waste."[6]

  • The full chemical name, "this compound," must be written out. Abbreviations or chemical formulas are not permitted.[3][4]

  • For mixtures, all constituents and their approximate concentrations must be listed.[4]

  • Include the date of waste generation and the name of the principal investigator or laboratory.[3]

Step 4: Storage

Store the sealed and labeled hazardous waste container in a designated and secure area within the laboratory.

  • Secondary Containment: Place the waste container in a secondary container, such as a lab tray, to contain any potential leaks.[5]

  • Segregation: Store it away from incompatible materials, such as strong acids, bases, or oxidizers.[4][6]

Step 5: Arranging for Disposal

  • Contact your institution's EHS office to schedule a hazardous waste pickup.[2][3]

  • Provide the EHS office with a complete and accurate description of the waste.

Prohibited Actions:

  • DO NOT dispose of this compound in the regular trash.[3]

  • DO NOT pour this chemical down the sink or into any drain.[4]

  • DO NOT use a fume hood to intentionally evaporate the chemical for disposal.[4]

Spill Management

In the event of a spill:

  • Evacuate the immediate area.

  • Ensure the area is well-ventilated.

  • Wearing the appropriate PPE, contain and collect the spill.

  • For solid spills, carefully sweep up the material, avoiding dust generation.

  • For solutions, absorb the liquid with an inert material like vermiculite (B1170534) or sand.

  • All materials used for cleanup must be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Labeling & Storage cluster_disposal Final Disposal A Identify 1,6-Dihydroxy- 2-chlorophenazine for Disposal B Consult Institutional EHS Guidelines and this SOP A->B C Wear Required PPE: Gloves, Goggles, Lab Coat B->C D Is the waste solid, liquid, or contaminated material? C->D E Place in 'Hazardous Waste: Halogenated Organics' Container D->E Segregate F Ensure container is sealed, leak-proof, and under 80% full E->F G Label Container: - 'Hazardous Waste' - Full Chemical Name - Date & Lab Info F->G H Store in Designated Secure Area with Secondary Containment G->H I Contact EHS Office to Schedule Waste Pickup H->I J Provide Accurate Waste Information to EHS I->J K Waste Removed by Authorized Personnel J->K

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。